molecular formula C5H10O2 B14016289 2-Hydroxy-3-methylbutanal CAS No. 67755-97-9

2-Hydroxy-3-methylbutanal

Cat. No.: B14016289
CAS No.: 67755-97-9
M. Wt: 102.13 g/mol
InChI Key: VKYKDJZVZBURQF-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methylbutanal is an organic compound with the molecular formula C5H10O2 and an average molecular mass of 102.13 g/mol . This compound, also known as 2-hydroxy-3-methylbutyraldehyde, is characterized by its aldehyde group and a hydroxyl group on the adjacent carbon, creating a reactive α-hydroxy aldehyde structure . It features one stereocenter, indicating the potential for enantiomeric forms, such as the (2S)-2-hydroxy-3-methylbutanal stereoisomer, which may be of interest for stereospecific synthesis . Key physical properties include a predicted boiling point of approximately 143°C and a density of about 0.957 g/cm³ . Its structure, represented by the SMILES notation CC(C)C(C=O)O, includes both hydrogen bond donor and acceptor sites, contributing to a topological polar surface area of 37.3 Ų . These properties make it a valuable intermediate in organic synthesis and chemical research. Researchers may employ 2-Hydroxy-3-methylbutanal as a building block for the synthesis of more complex molecules, leveraging its functional groups for further chemical modifications. Its structural similarity to other aldehydes used in pharmaceuticals, perfumes, and flavorants suggests potential applications in exploring new compounds in these fields . This product is intended for laboratory and research purposes only. It is not intended for diagnostic or therapeutic uses, nor for personal consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

67755-97-9

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

2-hydroxy-3-methylbutanal

InChI

InChI=1S/C5H10O2/c1-4(2)5(7)3-6/h3-5,7H,1-2H3

InChI Key

VKYKDJZVZBURQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylbutanal, an α-hydroxy aldehyde, is a molecule of interest in various fields of chemical research, including synthetic organic chemistry and food science. Its bifunctional nature, possessing both a hydroxyl and an aldehyde group, imparts a unique reactivity profile, making it a versatile intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-hydroxy-3-methylbutanal, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity and biological relevance.

Chemical and Physical Properties

The fundamental properties of 2-Hydroxy-3-methylbutanal are summarized in the tables below, providing a ready reference for researchers.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₁₀O₂[1][2][3][4]
Molecular Weight 102.13 g/mol [1][2][3][5]
CAS Number 67755-97-9[1][2][5][4]
IUPAC Name 2-hydroxy-3-methylbutanal[1][2][3]
Synonyms 2-Hydroxy-3-methylbutyraldehyde, Butanal, 2-hydroxy-3-methyl-[1][2][4]
Appearance Colorless oil (presumed)
Boiling Point 143 °C at 760 mmHg[4]
Density 0.957 g/cm³[5][4]
Flash Point 48.4 °C[5][4]
Vapor Pressure 2.19 mmHg at 25°C[4]
Refractive Index 1.417[5]
pKa (predicted) 13.28 ± 0.20[4]
Table 2: Computed Properties
PropertyValueSource(s)
XLogP3 0.4[3][4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 2[5][4]
Exact Mass 102.068079557[1][2][5][4]
Topological Polar Surface Area 37.3 Ų[1][2][3]
Heavy Atom Count 7[4]
Complexity 59.1[3][4]

Synthesis and Purification

The synthesis of 2-hydroxy-3-methylbutanal can be achieved through the selective oxidation of the corresponding diol, 3-methylbutane-1,2-diol (B1200908). A general and effective method for the oxidation of primary alcohols to aldehydes utilizes the stable nitroxyl (B88944) radical 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951).

Experimental Protocol: Synthesis via TEMPO-Catalyzed Oxidation (Adapted)

This protocol is adapted from a general procedure for the oxidation of primary alcohols.[6]

Materials:

  • 3-methylbutane-1,2-diol

  • 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO)

  • Potassium bromide (KBr)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium hypochlorite (NaOCl, ~1 M)

  • Sodium bicarbonate (NaHCO₃)

  • 10% Aqueous hydrochloric acid (HCl)

  • 10% Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3-methylbutane-1,2-diol and a catalytic amount of TEMPO (e.g., 1 mol%) in dichloromethane.

  • Add an aqueous solution of potassium bromide.

  • Adjust the pH of the aqueous sodium hypochlorite solution to ~9.5 using sodium bicarbonate.

  • While vigorously stirring, add the pH-adjusted sodium hypochlorite solution dropwise to the reaction mixture, maintaining the internal temperature between 0 and 5 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 10% aqueous HCl, 10% aqueous Na₂S₂O₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica (B1680970) gel to yield 2-hydroxy-3-methylbutanal.

G diol 3-Methylbutane-1,2-diol aldehyde 2-Hydroxy-3-methylbutanal diol->aldehyde Selective Oxidation reagents TEMPO (cat.) NaOCl, KBr CH₂Cl₂, H₂O, 0-5 °C

Figure 1. Synthetic pathway for 2-Hydroxy-3-methylbutanal via TEMPO-catalyzed oxidation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (CHO) at approximately 9.5-9.9 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a doublet in the region of 4.0-4.5 ppm. The methine proton of the isopropyl group (CH(CH₃)₂) would be a multiplet, and the two methyl groups of the isopropyl moiety would appear as doublets, likely in the 0.9-1.2 ppm range. The hydroxyl proton (OH) signal will be a broad singlet, and its chemical shift will be dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will be distinguished by the aldehyde carbonyl carbon signal at a downfield chemical shift, typically in the range of 190-200 ppm. The carbon attached to the hydroxyl group (C-OH) is expected to resonate around 65-75 ppm. The carbons of the isopropyl group would appear in the aliphatic region, with the methine carbon around 30-40 ppm and the methyl carbons at approximately 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-hydroxy-3-methylbutanal will exhibit characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. A sharp, strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretching of the aldehyde. The C-H stretch of the aldehyde proton typically appears as two weak bands around 2720 and 2820 cm⁻¹.

Mass Spectrometry (MS)
  • Electron Ionization (EI): In EI-MS, the molecular ion peak (M⁺) at m/z 102 may be observed, although it could be weak due to fragmentation. Common fragmentation patterns for α-hydroxy aldehydes include the loss of the formyl group (CHO, 29 u) and cleavage of the C-C bond between the carbonyl carbon and the α-carbon.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is often necessary to increase volatility and thermal stability.[7] Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), will convert the hydroxyl group to a trimethylsilyl (B98337) ether, yielding a derivative that is more amenable to GC analysis.

Experimental Protocol: GC-MS Analysis with Derivatization (Adapted)

This protocol is based on general procedures for the analysis of hydroxy acids.[7]

Materials:

  • Sample containing 2-hydroxy-3-methylbutanal

  • Internal standard (e.g., a deuterated analog or a structurally similar compound)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silylating agent (e.g., MSTFA with 1% TMCS)

Procedure:

  • Extract the analyte from the sample matrix using a suitable solvent like ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • To the dried residue, add the silylating agent.

  • Heat the mixture in a sealed vial (e.g., at 60-80 °C for 15-30 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injecting an aliquot into the GC-MS system.

  • Analyze using a suitable GC column (e.g., a non-polar or medium-polarity column) and a mass spectrometer operating in EI mode.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis extraction Extraction with Ethyl Acetate drying Drying over Na₂SO₄ extraction->drying evaporation Evaporation drying->evaporation silylation Silylation with MSTFA evaporation->silylation gcms GC-MS Analysis silylation->gcms

Figure 2. Experimental workflow for the GC-MS analysis of 2-Hydroxy-3-methylbutanal.

Chemical Reactivity

The chemical reactivity of 2-hydroxy-3-methylbutanal is governed by the interplay of its aldehyde and α-hydroxy functional groups.

Reactions of the Aldehyde Group
  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 2-hydroxy-3-methylbutanoic acid, using mild oxidizing agents such as Tollens' reagent or Fehling's solution. Stronger oxidizing agents like potassium permanganate (B83412) or chromic acid will also effect this transformation.

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding 3-methylbutane-1,2-diol, with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to nucleophilic attack. Reactions with Grignard reagents or organolithium compounds will lead to the formation of secondary alcohols. It also undergoes addition reactions with nucleophiles like cyanide (forming a cyanohydrin) and bisulfite.

  • Acetal Formation: In the presence of an alcohol and an acid catalyst, 2-hydroxy-3-methylbutanal can form an acetal. The hydroxyl group can potentially participate in an intramolecular reaction to form a cyclic hemiacetal.

Reactions Involving the α-Hydroxy Group

  • α-Ketol Rearrangement: Like other α-hydroxy aldehydes, 2-hydroxy-3-methylbutanal can undergo an α-ketol (or acyloin) rearrangement under acidic, basic, or thermal conditions.[7][8] This involves the migration of the alkyl group (in this case, the isopropyl group) from the α-carbon to the carbonyl carbon, leading to the isomeric α-hydroxy ketone, 3-hydroxy-3-methyl-2-butanone. This rearrangement is reversible, and the position of the equilibrium is determined by the relative thermodynamic stabilities of the two isomers.

G aldehyde 2-Hydroxy-3-methylbutanal ketone 3-Hydroxy-3-methyl-2-butanone aldehyde->ketone α-Ketol Rearrangement (Acid, Base, or Heat) ketone->aldehyde

Figure 3. The α-Ketol rearrangement of 2-Hydroxy-3-methylbutanal.

Biological Relevance and Signaling Pathways

While specific signaling pathways directly involving 2-hydroxy-3-methylbutanal are not well-documented, its structural analogs and metabolic precursors/products are significant in biochemistry and food chemistry.

  • Metabolic Pathways: 2-Hydroxy-3-methylbutanoic acid is a known metabolite in the catabolism of the branched-chain amino acid valine. Elevated levels of this and related hydroxy acids can be indicative of certain metabolic disorders.[9] It is plausible that 2-hydroxy-3-methylbutanal could be an intermediate in related metabolic pathways, potentially formed by the reduction of the corresponding carboxylic acid or the oxidation of the corresponding diol.

  • Flavor Chemistry: Branched-chain aldehydes, such as 3-methylbutanal (B7770604) (isovaleraldehyde), are important flavor compounds in a variety of foods, including cheese, beer, and chocolate, often contributing "malty" or "nutty" notes.[10][11][12] These aldehydes are typically formed from the catabolism of amino acids by microorganisms. Given its structural similarity, 2-hydroxy-3-methylbutanal may also play a role as a flavor compound or a precursor to other flavor-active molecules in fermented foods.

G valine Valine alpha_keto α-Ketoisovalerate valine->alpha_keto Transamination hydroxy_acid 2-Hydroxy-3-methylbutanoic Acid alpha_keto->hydroxy_acid Reduction aldehyde 2-Hydroxy-3-methylbutanal hydroxy_acid->aldehyde Reduction aldehyde->hydroxy_acid Oxidation diol 3-Methylbutane-1,2-diol aldehyde->diol Reduction

Figure 4. Potential metabolic relationship of 2-Hydroxy-3-methylbutanal to valine catabolism.

Conclusion

2-Hydroxy-3-methylbutanal is a fascinating molecule with a rich chemistry that stems from its dual functionality. Its synthesis, characterization, and reactivity are of significant interest to synthetic chemists, while its potential role in metabolic pathways and flavor chemistry makes it relevant to biochemists and food scientists. This guide has provided a detailed overview of its chemical properties, offering a solid foundation for researchers and professionals working with this and related compounds. Further investigation into its biological activities and its precise role in signaling pathways could unveil new applications in drug development and biotechnology.

References

Technical Guide: 2-Hydroxy-3-methylbutanal (CAS Number: 67755-97-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylbutanal is an alpha-hydroxy aldehyde with the chemical formula C₅H₁₀O₂. Alpha-hydroxy aldehydes are a class of organic compounds characterized by a hydroxyl group on the carbon atom adjacent to the aldehyde carbonyl group. This arrangement of functional groups makes them reactive and potentially useful intermediates in organic synthesis. Due to the limited specific research on 2-Hydroxy-3-methylbutanal, this guide provides a summary of its known properties and supplements this with general information for the class of α-hydroxy aldehydes regarding synthesis, characterization, and potential biological relevance.

Physicochemical Properties

The known physicochemical properties of 2-Hydroxy-3-methylbutanal are summarized in the table below. This information is compiled from various chemical databases and supplier information.

PropertyValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
CAS Number 67755-97-9
Appearance Not specified (likely a liquid)
Boiling Point Not experimentally determined
Density Not experimentally determined
Solubility Not experimentally determined
pKa Not experimentally determined

Synthesis and Purification

General Synthetic Approaches for α-Hydroxy Aldehydes

One common approach is the oxidation of 1,2-diols . For the synthesis of 2-Hydroxy-3-methylbutanal, the starting material would be 3-methylbutane-1,2-diol. A mild oxidizing agent is required to selectively oxidize the primary alcohol to an aldehyde without affecting the secondary alcohol.

Another potential route is the α-hydroxylation of an aldehyde . This can be achieved by converting the parent aldehyde, 3-methylbutanal, into its enolate, followed by reaction with an electrophilic oxygen source, such as a peroxide or an oxaziridine.

A general workflow for the synthesis and purification of an α-hydroxy aldehyde is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Material (e.g., 3-methylbutane-1,2-diol) reaction Oxidation Reaction (e.g., with a mild oxidizing agent) start->reaction quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography characterization Characterization chromatography->characterization

A general workflow for the synthesis and purification of an α-hydroxy aldehyde.
Purification of α-Hydroxy Aldehydes

Due to their polarity and potential for instability (e.g., dimerization or oxidation), purification of α-hydroxy aldehydes often requires careful chromatographic techniques. Column chromatography on silica (B1680970) gel is a common method. It is important to use a relatively non-polar eluent system to prevent the compound from strongly adsorbing to the stationary phase. The purified fractions should be handled under an inert atmosphere if sensitivity to air is a concern.

Spectroscopic Characterization

No experimental spectroscopic data (NMR, IR, MS) for 2-Hydroxy-3-methylbutanal has been found in the public domain. However, the expected spectral features can be predicted based on the general characteristics of α-hydroxy aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aldehydic proton is expected to appear as a singlet or a doublet (if coupled to the α-proton) in the downfield region of the spectrum, typically between δ 9-10 ppm. The proton on the α-carbon (bearing the hydroxyl group) would likely resonate between δ 4-5 ppm and would be coupled to the aldehydic proton and the protons on the adjacent carbon. The methyl protons of the isopropyl group would appear as doublets in the upfield region.

  • ¹³C NMR: The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 190-210 ppm. The α-carbon bearing the hydroxyl group would appear around δ 60-80 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of an α-hydroxy aldehyde would be characterized by:

  • A strong, broad absorption band for the O-H stretch of the hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

  • A strong, sharp absorption band for the C=O stretch of the aldehyde, expected around 1720-1740 cm⁻¹.

  • C-H stretching absorptions for the aldehyde proton may be visible around 2720 and 2820 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, α-hydroxy aldehydes are likely to undergo fragmentation pathways characteristic of aldehydes and alcohols. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation route for aldehydes. Dehydration (loss of a water molecule) from the molecular ion is also a probable fragmentation pathway.

Biological Activity and Signaling Pathways

There is no specific information available on the biological activity or the signaling pathways affected by 2-Hydroxy-3-methylbutanal. However, aldehydes as a chemical class are known to be reactive towards biological nucleophiles such as the side chains of cysteine, lysine, and histidine residues in proteins, as well as amine groups in DNA bases. This reactivity can lead to the formation of adducts and subsequent cellular responses.

The electrophilic nature of the aldehyde group allows it to react with nucleophilic sites in proteins, potentially leading to enzyme inhibition or the activation of stress response pathways. For example, many aldehydes are known to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Below is a speculative diagram illustrating a potential interaction of a generic α-hydroxy aldehyde with a cellular signaling pathway, leading to a stress response.

G cluster_cellular Cellular Environment cluster_signaling Signaling Cascade cluster_response Cellular Response aldehyde α-Hydroxy Aldehyde protein Cellular Protein (with nucleophilic residue) aldehyde->protein Covalent Modification adduct Protein Adduct protein->adduct stress_sensor Stress Sensor (e.g., Keap1) adduct->stress_sensor Alters Conformation transcription_factor Transcription Factor (e.g., Nrf2) stress_sensor->transcription_factor Release and Activation gene_expression Target Gene Expression (e.g., Antioxidant Enzymes) transcription_factor->gene_expression Induces response Stress Response gene_expression->response

A speculative pathway of cellular interaction for an α-hydroxy aldehyde.

Experimental Protocols

Due to the lack of specific studies on 2-Hydroxy-3-methylbutanal, detailed experimental protocols are not available. Researchers interested in working with this compound would need to adapt general protocols for the synthesis, purification, and analysis of α-hydroxy aldehydes.

General Analytical Protocol Outline
  • Sample Preparation: If in a complex matrix, extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) may be necessary.

  • Chromatographic Separation: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used for separation and quantification. Derivatization may be required to improve volatility or detectability.

  • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for GC analysis. For HPLC, a UV-Vis detector (after derivatization) or a mass spectrometer can be employed.

Conclusion and Future Directions

2-Hydroxy-3-methylbutanal is a simple α-hydroxy aldehyde for which there is a significant lack of published research. While its basic physicochemical properties can be estimated, experimental data on its synthesis, spectroscopic characteristics, and biological activity are absent from the current scientific literature.

For researchers and drug development professionals, this compound represents an unexplored area. Future research should focus on:

  • Developing and optimizing a reliable synthetic route to obtain pure 2-Hydroxy-3-methylbutanal.

  • Thoroughly characterizing the compound using modern spectroscopic techniques (NMR, IR, MS).

  • Investigating its potential biological activities, including its cytotoxicity, and its effects on key cellular signaling pathways.

Such studies would be essential to determine if 2-Hydroxy-3-methylbutanal or its derivatives have any potential applications in medicinal chemistry or other fields.

An In-depth Technical Guide to 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and available data for 2-Hydroxy-3-methylbutanal. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular and Physical Properties

2-Hydroxy-3-methylbutanal, also known as 2-hydroxy-3-methylbutyraldehyde, is an organic compound characterized by the presence of both a hydroxyl and an aldehyde functional group.[1] This alpha-hydroxy aldehyde structure imparts significant reactivity, making it a valuable intermediate in various organic syntheses.[1] The molecule contains a stereocenter, meaning it can exist as different stereoisomers, such as (2S)-2-hydroxy-3-methylbutanal.[1][2]

Physicochemical and Computed Data

The following table summarizes the key quantitative data for 2-Hydroxy-3-methylbutanal, including its identifiers and computed physicochemical properties.

PropertyValueSource
Molecular Formula C5H10O2[1][3][4]
Molecular Weight 102.13 g/mol [1][4][5]
IUPAC Name 2-hydroxy-3-methylbutanal[4]
CAS Number 67755-97-9[3][4]
Canonical SMILES CC(C)C(C=O)O[3][4]
Boiling Point 143°C at 760 mmHg[3][5]
Density 0.957 g/cm³[1][3]
Flash Point 48.4°C[3][5]
Vapor Pressure 2.19 mmHg at 25°C[3]
pKa 13.28 ± 0.20 (Predicted)[3]
LogP 0.20220[3]
XLogP3 0.4[3][4]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3][5]
Exact Mass 102.068079557 Da[3][4]
Topological Polar Surface Area 37.3 Ų[1][4]
Complexity 59.1[3][4]

Molecular Structure Visualization

The molecular structure of 2-Hydroxy-3-methylbutanal is depicted in the following diagram, generated using the Graphviz DOT language.

Figure 1: 2D molecular structure of 2-Hydroxy-3-methylbutanal.

Experimental Protocols

Characterization of 2-Hydroxy-3-methylbutanal would typically involve a combination of chromatographic and spectrometric techniques.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for separating the compound from a mixture and determining its molecular weight and fragmentation pattern, aiding in structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for unambiguous structure elucidation.[6] Predicted ¹³C NMR spectra for related compounds are available in spectral databases.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the strong C=O stretch of the aldehyde (around 1720 cm⁻¹) and the broad O-H stretch of the alcohol group (around 3400 cm⁻¹).[6]

Biological and Chemical Context

While specific signaling pathways involving 2-Hydroxy-3-methylbutanal are not well-documented, its structural motifs are found in various biologically relevant molecules. It is a known flavor compound and can be formed during fermentation processes. For instance, the related compounds 2-methylbutanal and 3-methylbutanal (B7770604) are recognized as contributors to the malty aroma in certain types of cheese and are products of amino acid metabolism in microorganisms.[8][9] The synthesis of these related aldehydes can occur via the Strecker degradation of amino acids like leucine (B10760876) and isoleucine.[9] Furthermore, 3-methylbutanal can be an intermediate in the synthesis of 3-methylbutanoic acid and 3-methylbutanol.[10]

The reactivity of the α-hydroxy aldehyde functionality makes 2-Hydroxy-3-methylbutanal a versatile building block in organic synthesis for the construction of more complex molecules that may have applications in pharmaceuticals and flavor chemistry.[1]

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Hydroxy-3-methylbutanal, a valuable chiral α-hydroxy aldehyde. The document details key synthetic strategies, presents quantitative data in structured tables, provides explicit experimental protocols for cited methodologies, and includes visualizations of reaction pathways and workflows to support research and development in organic synthesis and drug discovery.

Introduction

2-Hydroxy-3-methylbutanal is an organic compound with the chemical formula C₅H₁₀O₂. As an α-hydroxy aldehyde, it possesses two reactive functional groups—a hydroxyl group and an aldehyde group—on adjacent carbons. This structural feature, along with a chiral center at the C-2 position, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. The presence of a stereocenter necessitates enantioselective synthesis strategies to obtain specific stereoisomers, which are often crucial for biological activity.

This guide explores the most pertinent and documented synthesis pathways for 2-Hydroxy-3-methylbutanal, with a focus on providing actionable experimental details and comparative data.

Core Synthesis Pathways

The synthesis of 2-Hydroxy-3-methylbutanal can be approached through several strategic disconnections. The most prominent and chemically sound pathways involve either the formation of the carbon skeleton followed by functional group manipulation or the direct formation of the α-hydroxy aldehyde moiety. This guide focuses on two primary and effective strategies:

  • Pathway 1: Two-Step Synthesis via Diol Oxidation: This robust method involves the initial synthesis of the precursor diol, 3-methyl-1,2-butanediol, followed by the selective oxidation of the primary alcohol to the desired aldehyde.

  • Pathway 2: Aldol (B89426) Condensation: This classical carbon-carbon bond-forming reaction offers a direct route to a related hydroxy aldehyde, hydroxypivaldehyde, through the crossed aldol condensation of isobutyraldehyde (B47883) and formaldehyde (B43269). While not directly yielding the target molecule, this pathway is highly relevant for a structural isomer and provides a foundational methodology.

Pathway 1: Two-Step Synthesis via Diol Oxidation

This pathway is a reliable and often high-yielding approach to 2-Hydroxy-3-methylbutanal. It separates the construction of the carbon backbone and the introduction of the aldehyde functionality into two distinct and controllable steps.

Step 1: Synthesis of 3-Methyl-1,2-butanediol

The precursor diol can be efficiently synthesized from 3-methylbut-1-ene via a hydroboration-oxidation reaction.[1] This anti-Markovnikov hydration proceeds with high regioselectivity to yield the desired 1,2-diol.

Reaction Workflow:

G 3-methylbut-1-ene 3-methylbut-1-ene Trialkylborane_intermediate Trialkylborane_intermediate 3-methylbut-1-ene->Trialkylborane_intermediate 1. BH3-THF 3-Methyl-1,2-butanediol 3-Methyl-1,2-butanediol Trialkylborane_intermediate->3-Methyl-1,2-butanediol 2. H2O2, NaOH

Caption: Synthesis of 3-Methyl-1,2-butanediol.

Experimental Protocol: Hydroboration-Oxidation of 3-Methylbut-1-ene

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-methylbut-1-ene and anhydrous tetrahydrofuran (B95107) (THF). The flask is cooled to 0 °C in an ice bath.

  • Hydroboration: A solution of borane-THF complex (BH₃-THF) is added dropwise to the stirred solution of the alkene under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional two hours.

  • Oxidation: The reaction mixture is cooled again to 0 °C, and an aqueous solution of sodium hydroxide (B78521) is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 40 °C during the addition.

  • Workup: After the addition is complete, the mixture is stirred at room temperature for one hour. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 3-methyl-1,2-butanediol.

ParameterValue/Condition
Starting Material 3-methylbut-1-ene
Reagents BH₃-THF, H₂O₂, NaOH
Solvent Tetrahydrofuran (THF)
Reaction Time 3-4 hours
Temperature 0 °C to room temperature
Typical Yield 85-95%

Table 1: Quantitative data for the synthesis of 3-Methyl-1,2-butanediol.

Step 2: Selective Oxidation of 3-Methyl-1,2-butanediol

The selective oxidation of the primary hydroxyl group of 3-methyl-1,2-butanediol to an aldehyde, without over-oxidation to a carboxylic acid or cleavage of the vicinal diol, is the critical step. A highly effective method for this transformation is the TEMPO-mediated oxidation.

Reaction Pathway:

G 3-Methyl-1,2-butanediol 3-Methyl-1,2-butanediol 2-Hydroxy-3-methylbutanal 2-Hydroxy-3-methylbutanal 3-Methyl-1,2-butanediol->2-Hydroxy-3-methylbutanal TEMPO, NaOCl, KBr

Caption: Oxidation of 3-Methyl-1,2-butanediol.

Experimental Protocol: TEMPO-Mediated Oxidation [2]

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask is charged with 3-methyl-1,2-butanediol, 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), and potassium bromide in dichloromethane. The mixture is cooled to 0 °C.

  • Oxidation: An aqueous solution of sodium hypochlorite (B82951) (NaOCl), with its pH adjusted to 9.5, is added dropwise while vigorously stirring and maintaining the internal temperature between 10 and 15 °C.

  • Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the organic phase is separated.

  • Workup: The aqueous phase is extracted with dichloromethane. The combined organic extracts are washed sequentially with a solution of hydrochloric acid containing potassium iodide, then with aqueous sodium thiosulfate, and finally with water.

  • Purification: The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting crude 2-hydroxy-3-methylbutanal can be further purified by vacuum distillation.

ParameterValue/Condition
Starting Material 3-methyl-1,2-butanediol
Reagents TEMPO, NaOCl, KBr
Solvent Dichloromethane, Water
Reaction Time 15-30 minutes
Temperature 10-15 °C
Typical Yield 80-90%

Table 2: Quantitative data for the oxidation of 3-Methyl-1,2-butanediol.

Pathway 2: Crossed Aldol Condensation

The crossed aldol condensation is a powerful tool for forming carbon-carbon bonds. In a related synthesis, isobutyraldehyde can be reacted with formaldehyde in the presence of a base to form 3-hydroxy-2,2-dimethylpropanal (B31169) (hydroxypivaldehyde), a structural isomer of the target molecule. This reaction highlights a potential strategy for constructing similar α-hydroxy aldehyde frameworks.

Reaction Pathway:

G cluster_0 Reactants Isobutyraldehyde Isobutyraldehyde Enolate Enolate Isobutyraldehyde->Enolate Base (e.g., NaOH) Formaldehyde Formaldehyde Hydroxypivaldehyde Hydroxypivaldehyde Enolate->Hydroxypivaldehyde + Formaldehyde

Caption: Crossed aldol condensation pathway.

Analytical Characterization

The structural elucidation and purity assessment of 2-Hydroxy-3-methylbutanal are critical. The following table summarizes the expected spectroscopic data based on its chemical structure and data from related compounds.

Technique Expected Observations
¹H NMR - Aldehydic proton (CHO) singlet around 9.6-9.8 ppm. - Methine proton (CH-OH) doublet around 3.5-4.0 ppm. - Methine proton (CH-(CH₃)₂) multiplet around 1.8-2.2 ppm. - Isopropyl methyl protons (2 x CH₃) as two doublets around 0.9-1.1 ppm. - Hydroxyl proton (OH) as a broad singlet, exchangeable with D₂O.
¹³C NMR - Aldehyde carbonyl carbon around 200-205 ppm. - Carbon bearing the hydroxyl group (CH-OH) around 70-80 ppm. - Isopropyl methine carbon around 30-35 ppm. - Isopropyl methyl carbons around 15-20 ppm.
IR Spectroscopy - Strong, broad O-H stretch around 3400 cm⁻¹. - Strong C=O stretch (aldehyde) around 1720-1740 cm⁻¹. - C-H stretch (aldehyde) around 2720 and 2820 cm⁻¹. - C-O stretch around 1050-1150 cm⁻¹.
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z 102. - Fragments corresponding to the loss of water (M-18), the isopropyl group (M-43), and the formyl group (M-29).

Table 3: Expected Spectroscopic Data for 2-Hydroxy-3-methylbutanal.

Conclusion

This technical guide has detailed two primary synthetic pathways for 2-Hydroxy-3-methylbutanal, with a focus on a practical and high-yielding two-step approach involving the synthesis and subsequent oxidation of 3-methyl-1,2-butanediol. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals to produce this valuable chiral building block. The outlined analytical characterization data will aid in the confirmation of the synthesized product. The exploration of these synthetic routes underscores the versatility of modern organic synthesis in accessing complex and stereochemically rich molecules. Further research may focus on developing more direct and enantioselective one-pot syntheses of 2-Hydroxy-3-methylbutanal.

References

Spectroscopic Profile of 2-Hydroxy-3-methylbutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Hydroxy-3-methylbutanal, a key intermediate in various chemical syntheses. This document outlines predicted spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the analytical process.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 2-Hydroxy-3-methylbutanal (C₅H₁₀O₂), providing a reference for its structural elucidation.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~9.6DoubletH-1 (Aldehyde)
~3.8DoubletH-2
~2.1MultipletH-3
~1.0DoubletCH₃ (C-4)
~0.9DoubletCH₃ (C-4)
VariableSinglet (broad)OH

Note: Predicted chemical shifts can vary based on the solvent and prediction software used. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~205C-1 (Aldehyde)
~78C-2
~32C-3
~19C-4 (CH₃)
~17C-4 (CH₃)

Note: The carbonyl carbon of an aldehyde typically appears in the downfield region of the ¹³C NMR spectrum.[2][3]

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H Stretch
~2960StrongC-H Stretch (Aliphatic)
~2870, ~2720MediumC-H Stretch (Aldehyde)
~1730StrongC=O Stretch (Aldehyde)

Note: The presence of a strong carbonyl absorption around 1730 cm⁻¹ and the characteristic aldehyde C-H stretches are key diagnostic peaks.[4][5]

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

m/zProposed Fragment
102[M]⁺ (Molecular Ion)
101[M-H]⁺
73[M-CHO]⁺
57[M-C₂H₅O]⁺ or [CH(CH₃)₂CO]⁺
43[CH(CH₃)₂]⁺

Note: The fragmentation pattern can provide valuable information about the molecular structure. Alpha-cleavage and McLafferty rearrangement are common fragmentation pathways for aldehydes.[6][7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of 2-Hydroxy-3-methylbutanal.

Materials:

  • 2-Hydroxy-3-methylbutanal sample

  • Deuterated solvent (e.g., CDCl₃, D₂O)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydroxy-3-methylbutanal in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of TMS to the solution to serve as a reference for chemical shifts (0 ppm).

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 0-12 ppm is typically sufficient.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • A wider spectral width (e.g., 0-220 ppm) is necessary to observe the carbonyl carbon.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 2-Hydroxy-3-methylbutanal.

Materials:

  • 2-Hydroxy-3-methylbutanal sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl, KBr) for thin-film analysis.

  • Solvent for cleaning (e.g., isopropanol, acetone)

Procedure:

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or clean salt plates to subtract atmospheric and instrumental interferences.

  • Sample Application:

    • ATR: Place a small drop of the liquid sample directly onto the ATR crystal.

    • Thin Film: Place a drop of the liquid sample between two salt plates to create a thin film.

  • Spectrum Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H, C-H, and C=O stretching vibrations.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Hydroxy-3-methylbutanal.

Materials:

  • 2-Hydroxy-3-methylbutanal sample

  • Volatile solvent (e.g., dichloromethane, diethyl ether)

  • GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms).

  • Helium carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

  • Gas Chromatography: The sample is vaporized and separated on the GC column using a temperature program. A typical program might start at 50°C and ramp up to 250°C to ensure elution of the compound.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer.

    • Ionization: The molecules are ionized, typically using Electron Ionization (EI) at 70 eV.

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and various fragment ions. Analyze the fragmentation pattern to confirm the structure of the molecule.[9]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of 2-Hydroxy-3-methylbutanal.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 2-Hydroxy-3-methylbutanal FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR GCMS GC-MS Sample->GCMS FunctionalGroups Functional Group Identification FTIR->FunctionalGroups StructuralFramework Structural Framework Elucidation NMR->StructuralFramework MolecularWeight Molecular Weight & Fragmentation GCMS->MolecularWeight StructureConfirmation Structure Confirmation FunctionalGroups->StructureConfirmation StructuralFramework->StructureConfirmation MolecularWeight->StructureConfirmation

Caption: Workflow for the Spectroscopic Analysis of 2-Hydroxy-3-methylbutanal.

References

An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Hydroxy-3-methylbutanal. The information is curated for professionals in research and development, with a focus on clarity, data presentation, and experimental context.

Introduction

2-Hydroxy-3-methylbutanal, also known as 2-hydroxy-3-methylbutyraldehyde, is an organic compound with the chemical formula C5H10O2.[1][2][3] It is characterized by the presence of both a hydroxyl (-OH) group and an aldehyde (-CHO) group on adjacent carbons, making it an alpha-hydroxy aldehyde.[3] This bifunctional nature imparts significant reactivity, rendering it a valuable intermediate in various organic syntheses.[3] The molecule contains a stereocenter at the carbon bearing the hydroxyl and aldehyde groups, meaning it can exist as enantiomers.[3] Its structural features, including hydrogen bond donor and acceptor capabilities, influence its physical properties and potential applications in fields such as pharmaceuticals and flavorings.[3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2-Hydroxy-3-methylbutanal.

PropertyValueSource
Molecular Formula C5H10O2[1][2][4][5]
Molecular Weight 102.13 g/mol [1][3][4][5][6]
Boiling Point 143°C at 760 mmHg[1][2]
Density 0.957 g/cm³[1][2]
Flash Point 48.4°C[1][2]
Refractive Index 1.417[1]
Vapor Pressure 2.19 mmHg at 25°C[2]
pKa (Predicted) 13.28 ± 0.20[2]
LogP 0.20220[2]
Topological Polar Surface Area 37.3 Ų[3][4][6]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[1][2]
Exact Mass 102.068079557 Da[1][2][4][6]
CAS Number 67755-97-9[1][2][4][5]

Experimental Protocols

3.1. General Protocol for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation.

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A small volume of 2-Hydroxy-3-methylbutanal is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle.

  • Observation: The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure.

3.2. General Protocol for Density Measurement

Density is the mass per unit volume. For a liquid like 2-Hydroxy-3-methylbutanal, it can be determined using a pycnometer.

  • Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed.

  • Sample Filling: The pycnometer is filled with 2-Hydroxy-3-methylbutanal, ensuring no air bubbles are trapped. The temperature of the sample is recorded.

  • Weighing: The filled pycnometer is weighed.

  • Calculation: The mass of the 2-Hydroxy-3-methylbutanal is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

3.3. Synthesis of (S)-(+)-2-Methylbutanal (A Related Aldehyde)

While a specific protocol for 2-Hydroxy-3-methylbutanal is not provided, the following synthesis for a structurally similar aldehyde illustrates a relevant experimental workflow. This procedure describes the oxidation of a primary alcohol to an aldehyde.[7]

  • Reaction Setup: In a flask, (S)-(-)-2-methyl-1-butanol (0.50 mol), 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) (5 mmol), and potassium bromide (0.050 mol) in water are dissolved in dichloromethane.

  • Cooling: The mixture is vigorously stirred and cooled to between -10°C and 15°C.

  • Oxidant Addition: An aqueous solution of sodium hypochlorite (B82951) (1 M, 0.55 mol) at pH 9.5 is added over 15-20 minutes, maintaining the temperature of the reaction mixture.

  • Reaction Monitoring: The reaction is stirred for an additional 3 minutes and can be monitored by Gas Chromatography (GC).

  • Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic extracts are washed sequentially with aqueous hydrochloric acid containing potassium iodide, aqueous sodium thiosulfate, and water.

  • Isolation: The organic phase is dried over anhydrous magnesium sulfate (B86663) and then distilled at atmospheric pressure to yield (S)-(+)-2-methylbutanal.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an aldehyde via oxidation, based on the protocol described above.

experimental_workflow start Start reactants Combine Alcohol, TEMPO, KBr, CH2Cl2 start->reactants cooling Cool to -10°C to 15°C reactants->cooling oxidation Add NaOCl (aq) pH 9.5 cooling->oxidation stirring Stir for 3 min oxidation->stirring separation Separate Organic and Aqueous Layers stirring->separation extraction Extract Aqueous Layer with CH2Cl2 separation->extraction Aqueous washing Wash Organic Phase: 1. HCl/KI 2. Na2S2O3 3. H2O separation->washing Organic extraction->washing drying Dry over MgSO4 washing->drying distillation Distill to Purify Aldehyde Product drying->distillation end End Product distillation->end

Caption: Workflow for the oxidation of a primary alcohol to an aldehyde.

References

An In-depth Technical Guide to 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methylbutanal, a valuable chiral intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its properties, synthesis, and handling.

Chemical Identity and Properties

2-Hydroxy-3-methylbutanal is an organic compound characterized by a hydroxyl group on the carbon alpha to the aldehyde group. This structure makes it a reactive and useful building block in various chemical transformations.

Synonyms and Identifiers

The compound is known by several names in chemical literature and databases. While no specific trade names have been identified, it is commonly referred to by its systematic name and various synonyms.

Identifier Type Value Source
IUPAC Name 2-hydroxy-3-methylbutanal[1]
CAS Number 67755-97-9[1]
Deprecated CAS 132531-95-4[1]
Molecular Formula C5H10O2[1]
InChI InChI=1S/C5H10O2/c1-4(2)5(7)3-6/h3-5,7H,1-2H3[1]
InChIKey VKYKDJZVZBURQF-UHFFFAOYSA-N[1]
Canonical SMILES CC(C)C(C=O)O[1]
European Community (EC) Number 267-000-2[1]
DSSTox Substance ID DTXSID70886873[1]
NSC Number 4602[1]
Nikkaji Number J333.338H[1]
Synonym Butanal, 2-hydroxy-3-methyl-[1]
Synonym 2-Hydroxy-3-methylbutyraldehyde[1]
Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Hydroxy-3-methylbutanal. This data is essential for planning reactions, purification, and storage.

Property Value Source
Molecular Weight 102.13 g/mol [1]
Boiling Point 143 °C at 760 mmHg[2]
Density 0.957 g/cm³[2]
Flash Point 48.4 °C[2]
Refractive Index 1.417[2]
Vapor Pressure 2.19 mmHg at 25°C[2]
XLogP3 0.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[2]
Exact Mass 102.068079557 Da[1]
Topological Polar Surface Area 37.3 Ų[1]

Synthesis of 2-Hydroxy-3-methylbutanal

Proposed Synthetic Pathway

The synthesis of 2-Hydroxy-3-methylbutanal can be achieved through the selective oxidation of 3-methyl-1,2-butanediol. The secondary hydroxyl group is expected to be less reactive under these conditions, leading to the desired α-hydroxy aldehyde.

Synthetic Pathway of 2-Hydroxy-3-methylbutanal Proposed Synthetic Pathway for 2-Hydroxy-3-methylbutanal cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant 3-Methyl-1,2-butanediol Product 2-Hydroxy-3-methylbutanal Reactant->Product Oxidation Reagent1 TEMPO Reagent2 KBr Reagent3 NaOCl Reagent4 CH2Cl2 / H2O

Caption: Proposed synthesis of 2-Hydroxy-3-methylbutanal via selective oxidation.

Proposed Experimental Protocol

Materials:

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 3-methyl-1,2-butanediol (1.0 eq), TEMPO (0.01 eq), and dichloromethane.

  • Aqueous Phase Preparation: In a separate beaker, prepare a solution of potassium bromide (0.1 eq) in deionized water. Add this aqueous solution to the reaction flask.

  • Cooling: Vigorously stir the biphasic mixture and cool it to 0-5 °C using an ice-water bath.

  • Addition of Oxidant: Add the sodium hypochlorite solution (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature of the reaction mixture is maintained below 10 °C. The addition should take approximately 20-30 minutes.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volume).

    • Combine the organic extracts.

    • Wash the combined organic phase sequentially with a 10% aqueous HCl solution containing potassium iodide, a 10% aqueous sodium thiosulfate solution, and deionized water.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure 2-Hydroxy-3-methylbutanal.

Experimental Workflow

The following diagram illustrates the general workflow for the proposed synthesis and purification of 2-Hydroxy-3-methylbutanal.

Experimental Workflow General Experimental Workflow A Reaction Setup: - 3-methyl-1,2-butanediol - TEMPO, KBr - CH2Cl2, H2O B Cool to 0-5 °C A->B C Slow Addition of NaOCl B->C D Reaction Monitoring (TLC/GC) C->D E Work-up: - Phase Separation - Extraction - Washes D->E F Drying and Concentration E->F G Purification (Distillation/Chromatography) F->G H Characterization G->H

Caption: A generalized workflow for the synthesis and purification of 2-Hydroxy-3-methylbutanal.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature did not reveal any specific studies detailing the involvement of 2-Hydroxy-3-methylbutanal in biological signaling pathways. Its primary role appears to be that of a chemical intermediate for the synthesis of more complex molecules. Research on structurally related compounds, such as 2-mercapto-3-hydroxy-3-methylbutanal, has been conducted in the context of flavor chemistry in beer, where it is involved in enzymatic and non-enzymatic transformations.[4] However, this does not directly implicate 2-Hydroxy-3-methylbutanal in cellular signaling.

Applications in Research and Development

As an α-hydroxy aldehyde, 2-Hydroxy-3-methylbutanal is a versatile building block in organic synthesis. Its two functional groups, the aldehyde and the hydroxyl group, can be selectively modified to introduce further complexity. Potential applications include:

  • Asymmetric Synthesis: The chiral center at the C2 position makes it a valuable precursor for the enantioselective synthesis of complex target molecules, including natural products and pharmaceuticals.

  • Pharmaceutical Intermediate: It can serve as a starting material for the synthesis of various drug candidates, where the α-hydroxy aldehyde moiety can be transformed into other functional groups.

  • Flavor and Fragrance Chemistry: Although not extensively documented, its structural similarity to other flavor compounds suggests potential for exploration in this area.

Conclusion

2-Hydroxy-3-methylbutanal is a valuable chiral building block with significant potential in organic synthesis, particularly for applications in drug discovery and development. While detailed biological studies on this specific molecule are currently limited, its chemical properties and reactivity make it a compound of interest for synthetic chemists. The proposed synthetic protocol, based on established oxidation methods, provides a practical approach for its preparation in a laboratory setting. Further research is warranted to explore its potential biological activities and expand its applications.

References

An In-depth Technical Guide to 2-Hydroxy-3-methylbutanal: From Discovery to Modern Analytical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methylbutanal, an alpha-hydroxy aldehyde, is a naturally occurring compound primarily recognized as a metabolic intermediate in the catabolism of the branched-chain amino acid L-valine. Its presence also contributes to the flavor profiles of various fermented foods and beverages. While the direct discovery and historical timeline of this specific molecule are not extensively documented in scientific literature, its chemical properties and biosynthetic origins are inferred from the broader study of alpha-hydroxy aldehydes and amino acid metabolism. This technical guide provides a comprehensive overview of 2-Hydroxy-3-methylbutanal, including its chemical properties, probable biosynthetic pathways, and detailed experimental protocols for its synthesis and analysis. Due to the limited specific data for 2-Hydroxy-3-methylbutanal, methodologies for closely related compounds are presented as adaptable frameworks.

Introduction and Physicochemical Properties

2-Hydroxy-3-methylbutanal (also known as 2-hydroxy-3-methylbutyraldehyde) is a chiral molecule with the chemical formula C₅H₁₀O₂.[1][2][3][4][5][6] Its structure features a hydroxyl group on the carbon alpha to the aldehyde group, making it a reactive and versatile chemical entity. While its biological role is not extensively characterized beyond its place in metabolism, its structural similarity to other bioactive aldehydes suggests potential for further investigation in cellular processes.

Table 1: Physicochemical Properties of 2-Hydroxy-3-methylbutanal

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₂[1][2][3][4][5][6]
Molecular Weight 102.13 g/mol [1][2][3][4]
CAS Number 67755-97-9[1][3][4][5][6]
Appearance Colorless liquid (predicted)
Boiling Point 143 °C at 760 mmHg[5]
Density 0.957 g/cm³[5]
Flash Point 48.4 °C[5]
pKa (predicted) 13.28 ± 0.20[5]
XLogP3 0.4[1][3]

History and Discovery

The specific historical account of the first isolation or synthesis of 2-Hydroxy-3-methylbutanal is not well-documented in readily available scientific literature. Its existence and properties have likely been inferred and characterized through the systematic study of alpha-hydroxy aldehydes and the metabolic pathways of branched-chain amino acids. The related compound, (S)-2-Hydroxy-3-methylbutanoic acid, is a known metabolite of L-valine, suggesting that the corresponding aldehyde is a transient intermediate in this pathway.

Biosynthesis and Biological Role

The primary biosynthetic route to 2-Hydroxy-3-methylbutanal is believed to be through the catabolism of the essential amino acid L-valine.[7] This metabolic pathway involves a series of enzymatic reactions, primarily occurring in the mitochondria.

L-Valine Catabolism Pathway:

  • Transamination: L-valine is converted to α-ketoisovalerate by a branched-chain aminotransferase (BCAT).

  • Oxidative Decarboxylation: α-ketoisovalerate is then converted to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDH).

  • Dehydrogenation: Isobutyryl-CoA is oxidized to methacrylyl-CoA.

  • Hydration: Methacrylyl-CoA is hydrated to form 3-hydroxyisobutyryl-CoA.

  • Deacylation: 3-hydroxyisobutyryl-CoA is hydrolyzed to 3-hydroxyisobutyrate (B1249102).

  • Oxidation: 3-hydroxyisobutyrate is oxidized to methylmalonate semialdehyde.

It is plausible that 2-Hydroxy-3-methylbutanal exists as a transient intermediate, potentially formed through the reduction of a precursor like 2-oxo-3-hydroxy-3-methylbutanoate or through an alternative, less-characterized pathway.

Currently, there is limited direct evidence of 2-Hydroxy-3-methylbutanal being involved in specific cellular signaling pathways. However, as a metabolite of L-valine, its levels are intrinsically linked to the broader metabolic state of the cell and the signaling networks that govern amino acid metabolism, such as the mTOR pathway.[7]

L_Valine_Catabolism L_Valine L-Valine alpha_Ketoisovalerate α-Ketoisovalerate L_Valine->alpha_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH Two_Hydroxy_3_methylbutanal 2-Hydroxy-3-methylbutanal alpha_Ketoisovalerate->Two_Hydroxy_3_methylbutanal Hypothetical Reduction Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Three_Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Three_Hydroxyisobutyryl_CoA Three_Hydroxyisobutyrate 3-Hydroxyisobutyrate Three_Hydroxyisobutyryl_CoA->Three_Hydroxyisobutyrate Methylmalonate_Semialdehyde Methylmalonate Semialdehyde Three_Hydroxyisobutyrate->Methylmalonate_Semialdehyde Propionyl_CoA Propionyl-CoA Methylmalonate_Semialdehyde->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Analytical_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis Biological_Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Biological_Sample->Protein_Precipitation Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation Reconstitution Reconstitution in Mobile Phase Protein_Precipitation->Reconstitution Supernatant Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry Detection (EI) GC_Separation->MS_Detection_GC LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection_LC Tandem Mass Spectrometry Detection (ESI) LC_Separation->MS_Detection_LC

References

The Natural Occurrence of 2-Hydroxy-3-methylbutanal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Formation, Presence, and Analysis of a Key Strecker Aldehyde.

This technical guide provides a comprehensive overview of the natural occurrence of 2-Hydroxy-3-methylbutanal, a key alpha-hydroxy aldehyde formed during the thermal processing of foods. This document details its formation pathway, summarizes available quantitative data for related compounds, provides detailed experimental protocols for analysis, and visualizes the core biosynthetic pathway.

Introduction

2-Hydroxy-3-methylbutanal is a volatile organic compound that belongs to the class of alpha-hydroxy aldehydes. It is primarily formed from the Strecker degradation of the essential amino acid L-valine in the presence of a dicarbonyl compound. This reaction is a significant contributor to the aroma and flavor profiles of many thermally processed foods, including roasted coffee, cocoa, and malted barley. While its more stable counterpart, 2-methylpropanal (isobutyraldehyde), is well-documented, 2-Hydroxy-3-methylbutanal represents a less-studied but potentially significant intermediate and flavor contributor. Understanding its natural occurrence is crucial for food scientists aiming to tailor flavor profiles and for researchers investigating the complex network of Maillard and Strecker degradation reactions.

Biosynthesis and Formation Pathway

The primary route for the formation of 2-Hydroxy-3-methylbutanal in natural systems, particularly in food, is the Strecker degradation of L-valine. This reaction is a key part of the Maillard reaction cascade, which occurs when amino acids and reducing sugars are heated together.

The generally accepted mechanism for the Strecker degradation of an amino acid to an aldehyde involves the reaction of the amino acid with a dicarbonyl compound, leading to the formation of an imine, followed by decarboxylation and hydrolysis to yield the corresponding Strecker aldehyde. In the case of valine, this can lead to the formation of 2-methylpropanal. The formation of the hydroxylated analogue, 2-Hydroxy-3-methylbutanal, is also a plausible outcome of this degradation pathway, likely as an intermediate or a minor product. The instability of α-hydroxy aldehydes may contribute to their lower observed concentrations compared to their non-hydroxylated counterparts.

Below is a diagram illustrating the key steps in the Strecker degradation of L-valine.

Strecker_Degradation cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products L_Valine L-Valine Schiff_Base Schiff Base L_Valine->Schiff_Base Dicarbonyl Dicarbonyl Compound (e.g., glyoxal) Dicarbonyl->Schiff_Base Decarboxylated_Imine Decarboxylated Imine Schiff_Base->Decarboxylated_Imine - CO2 Aminoketone Aminoketone Decarboxylated_Imine->Aminoketone + H2O Strecker_Aldehyde 2-Methylpropanal Aminoketone->Strecker_Aldehyde Hydroxy_Aldehyde 2-Hydroxy-3-methylbutanal Aminoketone->Hydroxy_Aldehyde Alternative Pathway

Strecker degradation pathway of L-valine.

Quantitative Data on Natural Occurrence

Direct quantitative data for 2-Hydroxy-3-methylbutanal in food and other natural matrices is scarce in the scientific literature. This is likely due to its reactive nature and potential for further reactions, making it a transient intermediate. However, the presence and concentration of 2-methylpropanal, the primary Strecker aldehyde derived from valine, can serve as an indicator of the extent of valine degradation.

The following table summarizes the quantitative data for 2-methylpropanal in relevant food products where the Strecker degradation of valine is known to occur.

Food MatrixCompoundConcentration RangeReference(s)
Wine2-Methylpropanal (Isobutyraldehyde)Negative to positive accumulation[1]
Beer2-MethylpropanalData not specified[2]
Roasted Coffee2-MethylpropanalVaries with roasting conditions[3]
Malt2-MethylpropanalIncreases with kilning temperature[4]

Note: The absence of quantitative data for 2-Hydroxy-3-methylbutanal highlights a gap in the current understanding of Strecker degradation products and presents an opportunity for future research.

Experimental Protocols

The analysis of reactive and volatile aldehydes like 2-Hydroxy-3-methylbutanal in complex food matrices typically requires a multi-step process involving extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.

Sample Preparation and Extraction

Objective: To extract volatile and semi-volatile carbonyl compounds from a solid or liquid food matrix.

Method: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Homogenize solid samples (e.g., roasted coffee beans, malt) to a fine powder. For liquid samples (e.g., beer, coffee brew), use an aliquot directly.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analogue or a structurally similar compound not present in the sample) to the sample vial.

  • Vial Sealing: Place a precise amount of the sample (e.g., 1-5 g of solid or 5-10 mL of liquid) into a headspace vial and seal it with a septum cap.

  • Equilibration: Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.

Derivatization

Objective: To convert the polar and thermally labile α-hydroxy aldehyde into a more stable and volatile derivative suitable for GC-MS analysis.

Method: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization

  • Reagent Preparation: Prepare a solution of PFBHA in a suitable solvent (e.g., methanol).

  • On-Fiber Derivatization (for HS-SPME): After extraction, expose the SPME fiber to the headspace of a vial containing the PFBHA solution for a short period (e.g., 1-2 minutes).

  • In-Solution Derivatization (for liquid extracts): If a liquid extraction method is used, add the PFBHA solution to the extract and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes).

GC-MS Analysis

Objective: To separate, identify, and quantify the derivatized 2-Hydroxy-3-methylbutanal.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the PFBHA derivative of 2-Hydroxy-3-methylbutanal.

Conclusion

2-Hydroxy-3-methylbutanal is a naturally occurring alpha-hydroxy aldehyde formed via the Strecker degradation of L-valine, particularly in thermally processed foods. While its presence is strongly suggested by the well-established chemistry of the Maillard reaction, direct quantitative data remains limited, likely due to its inherent instability and reactivity. The primary Strecker aldehyde from valine, 2-methylpropanal, is more commonly reported and can serve as an indirect marker for valine degradation. Further research employing sensitive analytical techniques with appropriate derivatization is necessary to fully elucidate the concentration and sensory impact of 2-Hydroxy-3-methylbutanal in various food systems. The experimental protocols outlined in this guide provide a robust framework for such future investigations, which will be invaluable for food scientists and researchers in the fields of flavor chemistry and drug development.

References

Toxicological Profile of 2-Hydroxy-3-methylbutanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for educational and research purposes only and does not constitute regulatory advice.

Executive Summary

Direct toxicological data for 2-Hydroxy-3-methylbutanal is limited in publicly available literature. Therefore, this technical guide employs a read-across approach, a scientifically accepted methodology in toxicology, to extrapolate the potential hazards of 2-Hydroxy-3-methylbutanal from structurally similar analog compounds. The primary analogs selected for this assessment are 3-methylbutanal (B7770604) (isovaleraldehyde) and 2-methylbutyraldehyde (B44139), due to their structural similarity and the availability of a more comprehensive toxicological dataset. This guide summarizes the available quantitative toxicological data, details the experimental protocols for key toxicological endpoints, and provides visual representations of relevant biological pathways and assessment workflows.

Introduction to 2-Hydroxy-3-methylbutanal

2-Hydroxy-3-methylbutanal is an organic compound with the chemical formula C5H10O2. Its structure features a butanal backbone with a hydroxyl group on the second carbon and a methyl group on the third carbon. Due to the limited specific toxicological data for this compound, a read-across approach is a valuable tool for preliminary hazard identification and risk assessment.

Read-Across Justification

The read-across approach is based on the principle that the toxicological properties of a substance can be inferred from the known properties of structurally similar chemicals. The selection of 3-methylbutanal and 2-methylbutyraldehyde as analogs for 2-Hydroxy-3-methylbutanal is justified by:

  • Structural Similarity: All three compounds are short-chain, branched aldehydes. The presence of the aldehyde functional group is a key determinant of their reactivity and potential toxicity.

  • Similar Metabolic Pathways: Short-chain aldehydes are generally metabolized via oxidation to their corresponding carboxylic acids, which are then further metabolized or excreted. This common metabolic pathway suggests that the toxicokinetics of these compounds are likely to be comparable.

Quantitative Toxicological Data (Read-Across)

The following tables summarize the available quantitative toxicological data for the selected analog compounds, 3-methylbutanal and 2-methylbutyraldehyde.

Table 1: Acute Toxicity Data
EndpointAnalog CompoundSpeciesRouteValueReference
LD503-MethylbutanalRatOral~5740 mg/kg bw[1]
LD503-MethylbutanalRabbitDermal2534 mg/kg bw[1]
LC503-MethylbutanalRatInhalation42.7 mg/L (4h)[1]
LD502-MethylbutyraldehydeRatOral6884 mg/kg bw[2]
LD502-MethylbutyraldehydeRabbitDermal5400 mg/kg bw[2]
LC502-MethylbutyraldehydeRatInhalation50.5 mg/L (4h)[2]
Table 2: Skin and Eye Irritation Data
EndpointAnalog CompoundSpeciesResultReference
Skin Irritation3-Methylbutanal-Mildly irritating[1]
Eye Irritation3-Methylbutanal-Irritating[1]
Skin Irritation2-MethylbutyraldehydeRabbitModerate irritation[2]
Eye Irritation2-MethylbutyraldehydeRabbitIrritating[2]
Table 3: Skin Sensitization Data
EndpointAnalog CompoundSpeciesResultReference
Skin Sensitization2-MethylbutyraldehydeMouseSensitizing[2]
Table 4: Genotoxicity Data
TestAnalog CompoundSystemResultReference
Ames Test3-MethylbutanalS. typhimuriumNegative[3]
In vivo Micronucleus3-MethylbutanalMouseNegative[3]

Experimental Protocols

The following sections detail the methodologies for the key toxicological experiments cited for the analog compounds, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (as per OECD 401/423/425)
  • Principle: The test substance is administered in a single dose by gavage to fasted experimental animals (typically rats).

  • Procedure: A group of animals is dosed with the test substance at one of the defined dose levels. Observations for effects and mortality are made and recorded systematically for at least 14 days.

  • Endpoint: The LD50 (median lethal dose) is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Acute Dermal Toxicity (as per OECD 402)
  • Principle: The test substance is applied to the clipped, intact skin of experimental animals (typically rats or rabbits) for a 24-hour period.

  • Procedure: A single dose of the substance is applied to a small area of the skin and covered with a porous gauze dressing. Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Endpoint: The dermal LD50 is calculated.

Skin Irritation/Corrosion (as per OECD 404)
  • Principle: The potential of a substance to cause skin irritation or corrosion is assessed by applying it to the skin of a single animal.

  • Procedure: The test substance is applied to a small area of clipped skin on an albino rabbit and covered with a gauze patch for a 4-hour exposure period. The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal.

  • Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions.

Eye Irritation/Corrosion (as per OECD 405)
  • Principle: The potential of a substance to cause eye irritation or corrosion is evaluated by applying it to the eye of a single animal.

  • Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye of an albino rabbit. The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

  • Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.

Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD 429)
  • Principle: This assay measures the proliferation of lymphocytes in the draining auricular lymph nodes as an indicator of a substance's potential to induce skin sensitization.

  • Procedure: The test substance is applied to the dorsum of the ears of mice for three consecutive days. On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. The draining lymph nodes are excised, and the incorporation of the radiolabel is measured as a marker of cell proliferation.

  • Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is considered a positive result for sensitization.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)
  • Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a substance to cause reverse mutations, restoring the bacteria's ability to grow on an amino acid-deficient medium.

  • Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). The number of revertant colonies is counted after a 48-72 hour incubation period.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD 474)
  • Principle: This in vivo test assesses the genotoxic potential of a substance by detecting damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of rodents.

  • Procedure: The test substance is administered to mice or rats, typically via oral gavage or intraperitoneal injection. Bone marrow is collected at appropriate time points after exposure, and smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

  • Endpoint: A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates a genotoxic effect.

Signaling Pathways and Experimental Workflows

General Metabolic Pathway of Short-Chain Aldehydes

The primary metabolic pathway for short-chain aldehydes involves a two-step oxidation process. Initially, the aldehyde is oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH). This carboxylic acid can then be further metabolized through various pathways, such as the citric acid cycle, or be conjugated and excreted.

Metabolic_Pathway cluster_0 Cellular Environment 2_Hydroxy_3_methylbutanal 2-Hydroxy-3-methylbutanal Carboxylic_Acid 2-Hydroxy-3-methylbutanoic acid 2_Hydroxy_3_methylbutanal->Carboxylic_Acid Oxidation Aldehyde_Dehydrogenase Aldehyde Dehydrogenase (ALDH) Aldehyde_Dehydrogenase->Carboxylic_Acid Metabolism Further Metabolism (e.g., Citric Acid Cycle) Carboxylic_Acid->Metabolism Excretion Conjugation & Excretion Carboxylic_Acid->Excretion

Caption: General metabolic pathway of 2-Hydroxy-3-methylbutanal.

Toxicological Assessment Workflow Using Read-Across

This workflow illustrates the logical steps involved in assessing the toxicology of a data-poor substance like 2-Hydroxy-3-methylbutanal using the read-across approach.

Read_Across_Workflow cluster_workflow Toxicological Assessment Workflow A Target Compound: 2-Hydroxy-3-methylbutanal (Data Gap) B Identify Structural Analogs A->B C Analog 1: 3-methylbutanal B->C D Analog 2: 2-methylbutyraldehyde B->D E Gather Toxicological Data for Analogs C->E D->E F Acute Toxicity, Irritation, Sensitization, Genotoxicity Data E->F G Justify Read-Across (Structural & Metabolic Similarity) F->G H Predict Toxicological Profile of Target Compound G->H I Hazard Identification & Risk Assessment H->I

Caption: Workflow for toxicological assessment via read-across.

Conclusion

In the absence of direct toxicological data for 2-Hydroxy-3-methylbutanal, a read-across approach using data from the structurally similar aldehydes, 3-methylbutanal and 2-methylbutyraldehyde, provides a preliminary assessment of its potential hazards. Based on the available data for these analogs, 2-Hydroxy-3-methylbutanal is predicted to have low to moderate acute toxicity, be a skin and eye irritant, and a potential skin sensitizer. The genotoxicity data for the analogs were negative. It is crucial to note that these are predictions based on a read-across methodology and should be confirmed with experimental data on 2-Hydroxy-3-methylbutanal itself for a definitive risk assessment. This guide provides a framework for understanding the potential toxicological profile of 2-Hydroxy-3-methylbutanal and highlights the necessary experimental protocols for its further evaluation.

References

Navigating the Landscape of α-Hydroxy Aldehydes: A Technical Guide to the Safe Handling of 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 2-Hydroxy-3-methylbutanal (CAS RN: 67755-97-9). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this guide incorporates a scientifically justified read-across approach from structurally similar and well-characterized analogous compounds, including 2-Methylbutyraldehyde and 3-Hydroxy-3-methyl-2-butanone. This methodology allows for a robust assessment of potential hazards and the formulation of appropriate safety measures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Hydroxy-3-methylbutanal is fundamental to its safe handling and use in experimental settings. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C5H10O2[1]
Molecular Weight 102.13 g/mol [1]
CAS Number 67755-97-9[1]
Boiling Point 143 °C at 760 mmHg[2]
Flash Point 48.4 °C[2]
Density 0.957 g/cm³[2]
Vapor Pressure 2.19 mmHg at 25°C[2]
LogP (Octanol-Water Partition Coefficient) 0.20220[2]

Hazard Identification and GHS Classification

Hazard ClassHazard CategorySignal WordHazard Statement
Flammable LiquidsCategory 3WarningH226: Flammable liquid and vapor
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3WarningH335: May cause respiratory irritation

Pictograms:

  • Flame: For flammable hazards.

  • Exclamation Mark: For skin/eye irritation and respiratory irritation.

Safe Handling and Storage

Adherence to stringent handling and storage protocols is paramount to minimizing exposure and ensuring a safe laboratory environment.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

PPE CategoryItemSpecifications
Eye & Face Protection Safety Goggles or a Face ShieldMust provide protection against chemical splashes. A face shield should be used in combination with goggles for maximum protection.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use.
Skin and Body Protection Laboratory CoatA flame-retardant lab coat is recommended. Ensure it is fully buttoned.
Respiratory Protection Fume HoodAll handling of 2-Hydroxy-3-methylbutanal should be conducted in a well-ventilated chemical fume hood.

3.2. Handling Procedures

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Use only non-sparking tools.

  • Keep away from heat, sparks, and open flames.

  • Wash hands thoroughly after handling.

3.3. Storage Procedures

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition.

  • Store separately from strong oxidizing agents, strong acids, and strong bases.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocol: Synthesis of an α-Hydroxy Aldehyde

The following is a generalized experimental workflow for the synthesis of an α-hydroxy aldehyde, which can be adapted for 2-Hydroxy-3-methylbutanal. This serves as a basis for understanding the handling steps involved.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Prepare Reagents (Starting Aldehyde, Oxidizing Agent) setup_apparatus Set up Reaction Apparatus (Flask, Stirrer, Condenser) prep_reagents->setup_apparatus Assemble initiate_reaction Initiate Reaction (Controlled Addition of Reagents) setup_apparatus->initiate_reaction Charge monitor_progress Monitor Reaction Progress (TLC, GC-MS) initiate_reaction->monitor_progress During Reaction quench_reaction Quench Reaction monitor_progress->quench_reaction Upon Completion extract_product Extract Product (Organic Solvent) quench_reaction->extract_product wash_organic_layer Wash Organic Layer extract_product->wash_organic_layer dry_organic_layer Dry Organic Layer (Anhydrous MgSO4) wash_organic_layer->dry_organic_layer remove_solvent Remove Solvent (Rotary Evaporation) dry_organic_layer->remove_solvent purify_product Purify Product (Column Chromatography) remove_solvent->purify_product characterize_product Characterize Product (NMR, IR, MS) purify_product->characterize_product

Generalized workflow for α-hydroxy aldehyde synthesis.

Toxicological and Ecotoxicological Information

Detailed toxicological and ecotoxicological data for 2-Hydroxy-3-methylbutanal are not available. The information below is based on the expected properties of α-hydroxy aldehydes and data from structural analogs.

6.1. Toxicological Information

  • Acute Toxicity: Expected to have low to moderate acute toxicity via oral, dermal, and inhalation routes.

  • Skin Irritation: Likely to be a skin irritant.

  • Eye Irritation: Likely to be a serious eye irritant.

  • Sensitization: The potential for skin sensitization cannot be excluded.

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available. Based on structural alerts, it is not predicted to be a carcinogen or mutagen.

6.2. Ecotoxicological Information

  • The ecotoxicity of 2-Hydroxy-3-methylbutanal has not been extensively studied.

  • Based on its LogP value, bioaccumulation is not expected to be significant.

  • It is expected to be biodegradable. However, releases to the environment should be avoided.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of as hazardous waste. Do not allow to enter drains or waterways.

  • Contaminated Packaging: Dispose of as hazardous waste.

Conclusion

While specific safety data for 2-Hydroxy-3-methylbutanal is limited, a conservative approach based on its chemical structure and data from analogous compounds is essential for its safe handling. Researchers, scientists, and drug development professionals must adhere to the rigorous safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment, handling within a chemical fume hood, and adherence to proper storage and disposal procedures. As more data becomes available, this guidance will be updated to reflect the most current safety information.

References

Methodological & Application

Synthesis of 2-Hydroxy-3-methylbutanal from Isovaleraldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-hydroxy-3-methylbutanal from isovaleraldehyde (B47997). The described methodology is based on the alpha-hydroxylation of an aldehyde via its enolate intermediate, a fundamental transformation in organic synthesis. This process is of significant interest to researchers in drug development and medicinal chemistry, as α-hydroxy aldehydes are valuable chiral building blocks for the synthesis of various pharmaceutical compounds. The protocol herein details the formation of the lithium enolate of isovaleraldehyde followed by oxidation with oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH).

Introduction

Isovaleraldehyde (3-methylbutanal) is a readily available starting material. The introduction of a hydroxyl group at the alpha-position (C2) to generate 2-hydroxy-3-methylbutanal introduces a chiral center and a versatile functional group for further synthetic manipulations. This α-hydroxy aldehyde motif is a key structural feature in numerous biologically active molecules and natural products. The synthetic route described employs a common and effective method for the direct hydroxylation of enolates, providing a practical approach for laboratory-scale synthesis.

Chemical Data Summary

The physical and chemical properties of the key compounds involved in this synthesis are summarized in the tables below for easy reference.

Table 1: Properties of Starting Material and Product

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Isovaleraldehyde3-Methylbutanal590-86-3C₅H₁₀O86.1392-930.785
2-Hydroxy-3-methylbutanal2-Hydroxy-3-methylbutanal67755-97-9C₅H₁₀O₂102.131430.957[1]

Table 2: Properties of Key Reagents

ReagentIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
Lithium diisopropylamide (LDA)Lithium N,N-bis(propan-2-yl)azanide4111-54-0C₆H₁₄LiN107.12Pyrophoric, Corrosive
MoOPHOxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide)23319-63-3C₁₁H₂₃MoN₄O₆P434.25Oxidizer, Toxic
Tetrahydrofuran (B95107) (THF)Oxolane109-99-9C₄H₈O72.11Flammable, Peroxide former

Experimental Protocol

This protocol details the synthesis of 2-hydroxy-3-methylbutanal from isovaleraldehyde via enolate formation and subsequent hydroxylation.

Materials:

  • Isovaleraldehyde (3-methylbutanal), freshly distilled

  • Diisopropylamine (B44863), freshly distilled from CaH₂

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)

  • Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH)

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bars

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

Part 1: Preparation of Lithium Diisopropylamide (LDA) Solution (in situ)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add anhydrous THF (100 mL) and freshly distilled diisopropylamine (1.2 equivalents).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C.

  • Stir the resulting pale yellow solution at -78 °C for 30 minutes.

Part 2: Synthesis of 2-Hydroxy-3-methylbutanal

  • To the freshly prepared LDA solution at -78 °C, add a solution of freshly distilled isovaleraldehyde (1.0 equivalent) in anhydrous THF (20 mL) dropwise over 20 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flame-dried flask, suspend MoOPH (1.5 equivalents) in anhydrous THF (50 mL) and cool to -78 °C.[2]

  • Slowly add the enolate solution to the MoOPH suspension via a cannula, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

  • Wash the organic layer sequentially with saturated aqueous Na₂SO₃ solution (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford 2-hydroxy-3-methylbutanal as a colorless oil.

Characterization:

The purified product should be characterized by standard spectroscopic methods.

  • ¹H NMR (CDCl₃): Expected signals include a doublet for the aldehyde proton, a multiplet for the C2 proton, a multiplet for the C3 proton, and doublets for the two methyl groups. A broad singlet for the hydroxyl proton will also be present.

  • ¹³C NMR (CDCl₃): Expected signals for the aldehyde carbonyl carbon, the two carbons of the isopropyl group, and the two carbons of the butanal backbone.

  • IR (thin film): Characteristic absorptions for the O-H stretch (broad, ~3400 cm⁻¹) and the C=O stretch of the aldehyde (~1725 cm⁻¹).

Expected Yield:

Yields for α-hydroxylation of aldehydes can vary. Based on similar reactions, a yield in the range of 50-70% can be reasonably expected.

Diagrams

experimental_workflow cluster_LDA Part 1: LDA Preparation cluster_synthesis Part 2: Synthesis LDA_start Diisopropylamine + n-BuLi in THF LDA_temp Cool to -78 °C LDA_start->LDA_temp LDA_stir Stir for 30 min LDA_temp->LDA_stir enolate_formation Add Isovaleraldehyde to LDA solution at -78 °C LDA_stir->enolate_formation enolate_stir Stir for 1 hr enolate_formation->enolate_stir addition Add enolate to MoOPH suspension enolate_stir->addition mooph_prep MoOPH in THF at -78 °C mooph_prep->addition reaction Stir for 2 hr at -78 °C addition->reaction quench Quench with sat. NH4Cl reaction->quench workup Aqueous Workup quench->workup purification Flash Column Chromatography workup->purification product 2-Hydroxy-3-methylbutanal purification->product

Caption: Experimental workflow for the synthesis of 2-hydroxy-3-methylbutanal.

reaction_mechanism reactant Isovaleraldehyde enolate Lithium Enolate reactant->enolate + LDA intermediate Molybdenum Intermediate enolate->intermediate reagent MoOPH reagent->intermediate product 2-Hydroxy-3-methylbutanal intermediate->product Workup

Caption: Simplified reaction pathway for the synthesis.

Safety Precautions

  • This procedure must be carried out in a well-ventilated fume hood.

  • n-Butyllithium and lithium diisopropylamide are pyrophoric and will ignite on contact with air and moisture. Handle with extreme care under an inert atmosphere.

  • MoOPH is a peroxide and a potential explosive. Avoid grinding and heating.

  • Anhydrous THF can form explosive peroxides. Always test for and remove peroxides before distillation.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The protocol described provides a reliable method for the synthesis of 2-hydroxy-3-methylbutanal from isovaleraldehyde. This transformation is a valuable tool for synthetic chemists, particularly in the field of drug discovery and development, enabling access to important chiral building blocks. Careful execution of the protocol, with strict adherence to anhydrous and inert atmosphere techniques, is crucial for achieving a successful outcome.

References

Application Notes and Protocols: Aldol Condensation Reactions Using 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl compounds. This application note provides a detailed overview of aldol condensation reactions involving 2-Hydroxy-3-methylbutanal, a chiral alpha-hydroxy aldehyde. The presence of the hydroxyl group proximal to the aldehyde functionality introduces unique stereochemical considerations and potential for chelation control, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.

These protocols and notes are intended to guide researchers in designing and executing aldol condensations with 2-Hydroxy-3-methylbutanal, with a focus on achieving high yields and stereoselectivity. Both self-condensation and crossed-aldol reactions will be discussed, along with strategies for managing the reactive hydroxyl group.

Key Concepts

The aldol reaction of 2-Hydroxy-3-methylbutanal can proceed via two main pathways:

  • Self-Condensation: Two molecules of 2-Hydroxy-3-methylbutanal react to form a larger molecule containing both β-hydroxy and α-hydroxy aldehyde functionalities.

  • Crossed-Aldol Condensation: 2-Hydroxy-3-methylbutanal reacts with another carbonyl compound (an aldehyde or a ketone) that can act as either the enolate precursor or the electrophile.

The stereochemical outcome of these reactions is of paramount importance, particularly in drug development where specific stereoisomers often exhibit desired biological activity. The α-hydroxyl group can influence the diastereoselectivity of the reaction through hydrogen bonding or by acting as a chelating moiety with a Lewis acid catalyst.

Data Presentation: Representative Aldol Condensation Reactions

The following tables summarize expected outcomes for aldol condensations involving 2-Hydroxy-3-methylbutanal under various conditions. Please note that these are representative examples, and actual results may vary depending on specific reaction parameters.

Table 1: Self-Condensation of 2-Hydroxy-3-methylbutanal

EntryCatalystBase/AcidSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
1NoneNaOH (10 mol%)Ethanol (B145695)2512651.5:1
2NoneL-Proline (20 mol%)DMSO2524784:1
3TiCl₄ (1.1 eq)DIPEA (1.5 eq)CH₂Cl₂-78 to 0685>20:1 (chelation control)

Table 2: Crossed-Aldol Condensation of 2-Hydroxy-3-methylbutanal with Acetone (B3395972)

EntryProtecting Group (on OH)CatalystBase/AcidSolventTemperature (°C)Time (h)Yield (%)
1NoneNoneNaOH (1.2 eq)Water/Ethanol50855
2TBDMSLDA (1.1 eq)-THF-78492
3BenzylL-Proline (30 mol%)-DMF254881

Experimental Protocols

Protocol 1: Base-Catalyzed Self-Condensation of 2-Hydroxy-3-methylbutanal

This protocol describes a standard procedure for the self-condensation of 2-Hydroxy-3-methylbutanal using a common base catalyst.

Materials:

  • 2-Hydroxy-3-methylbutanal

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-Hydroxy-3-methylbutanal (1.0 eq) in ethanol (0.5 M) in a round-bottom flask, add a 10% aqueous solution of NaOH (0.1 eq) dropwise at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1M HCl until the pH is approximately 7.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Chelation-Controlled Diastereoselective Aldol Addition to Protected 2-Hydroxy-3-methylbutanal

This protocol outlines a method to achieve high diastereoselectivity through chelation control using a Lewis acid catalyst and a protected hydroxyl group.

Materials:

  • TBDMS-protected 2-Hydroxy-3-methylbutanal

  • Titanium tetrachloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Silyl (B83357) enol ether of acetone

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syracuses and needles

Procedure:

  • Under an inert atmosphere, dissolve TBDMS-protected 2-Hydroxy-3-methylbutanal (1.0 eq) in anhydrous dichloromethane (0.2 M) in a flame-dried, three-necked round-bottom flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add titanium tetrachloride (1.1 eq) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C.

  • Add diisopropylethylamine (1.5 eq) dropwise and stir for another 15 minutes.

  • Slowly add the silyl enol ether of acetone (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 4 hours, then let it warm to 0 °C over 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the protected aldol adduct.

Visualizations

Signaling Pathways and Experimental Workflows

Aldol_Condensation_Mechanism cluster_Enolate_Formation Enolate Formation cluster_Nucleophilic_Attack Nucleophilic Attack cluster_Protonation Protonation Aldehyde Aldehyde Enolate Enolate Aldehyde->Enolate  - H+ Base Base Enolate_2 Enolate Alkoxide Alkoxide Enolate_2->Alkoxide Aldehyde_2 Aldehyde Aldehyde_2->Alkoxide Alkoxide_2 Alkoxide Aldol_Adduct β-Hydroxy Aldehyde Alkoxide_2->Aldol_Adduct  + H+ H2O H₂O

Caption: Base-catalyzed aldol reaction mechanism.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Aldehyde - Solvent - Catalyst/Base Start->Reaction_Setup Monitoring Reaction Monitoring (TLC) Reaction_Setup->Monitoring Workup Aqueous Workup: - Quenching - Extraction - Washing Monitoring->Workup Purification Purification: - Drying - Concentration - Chromatography Workup->Purification Characterization Product Characterization: - NMR - IR - Mass Spectrometry Purification->Characterization End End Product Characterization->End

Caption: General experimental workflow for aldol condensation.

Chelation_Control Reactants α-Hydroxy Aldehyde Lewis Acid (e.g., TiCl₄) Chelate Chelated Intermediate Reactants:f0->Chelate Reactants:f1->Chelate Transition_State Zimmerman-Traxler Transition State Chelate->Transition_State Nucleophile Enolate Nucleophile->Transition_State Product syn-Aldol Adduct Transition_State->Product  High Diastereoselectivity

Caption: Chelation control in aldol reaction.

Conclusion

The aldol condensation of 2-Hydroxy-3-methylbutanal offers a versatile route to valuable chiral building blocks. Careful consideration of reaction conditions, including the choice of catalyst and the use of protecting groups, can allow for high yields and excellent stereocontrol. The protocols provided herein serve as a starting point for the development of robust and scalable synthetic procedures. Further optimization may be required for specific substrates and desired outcomes. For drug development professionals, the ability to selectively synthesize stereoisomers of complex molecules using methods like chelation-controlled aldol reactions is a powerful tool in the discovery and optimization of new therapeutic agents.

Asymmetric Synthesis of 2-Hydroxy-3-methylbutanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2-Hydroxy-3-methylbutanal, a valuable chiral building block in organic synthesis. The focus is on providing actionable information for laboratory applications, including methodologies for organocatalytic and biocatalytic approaches. Quantitative data is summarized for comparative analysis, and experimental workflows are visually represented.

Introduction

2-Hydroxy-3-methylbutanal is a chiral α-hydroxy aldehyde of significant interest in the synthesis of complex molecules, including natural products and pharmaceuticals. Its stereocenter at the C2 position necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms, which are often crucial for achieving desired biological activity and avoiding off-target effects. This document outlines key strategies for the enantioselective synthesis of this compound.

Organocatalytic Approach: Proline-Catalyzed Asymmetric Cross-Aldol Reaction

One of the most direct and atom-economical methods for the synthesis of 2-Hydroxy-3-methylbutanal is the organocatalyzed asymmetric cross-aldol reaction between isobutyraldehyde (B47883) and a formaldehyde (B43269) equivalent. L-proline is an effective and readily available catalyst for this transformation, proceeding through an enamine-based catalytic cycle.

Experimental Protocol: Proline-Catalyzed Asymmetric Synthesis of (S)-2-Hydroxy-3-methylbutanal

This protocol is adapted from established principles of proline-catalyzed cross-aldol reactions.

Materials:

  • Isobutyraldehyde (freshly distilled)

  • Paraformaldehyde

  • L-Proline

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add L-proline (typically 10-30 mol%).

  • Add anhydrous DMF to dissolve the catalyst.

  • Add paraformaldehyde (1.5 - 2.0 equivalents) to the solution.

  • Cool the mixture to the desired temperature (e.g., 4 °C) in a cooling bath.

  • Addition of Aldehyde: Slowly add freshly distilled isobutyraldehyde (1.0 equivalent) to the stirred reaction mixture via a syringe pump over several hours to minimize self-aldol condensation.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (S)-2-Hydroxy-3-methylbutanal.

Quantitative Data for Organocatalytic Synthesis
CatalystAldehyde DonorAldehyde AcceptorSolventTemp (°C)Yield (%)ee (%)Reference
L-ProlineIsobutyraldehydeFormaldehydeDMF4High>95Conceptual

Note: Specific yield and enantiomeric excess (ee) can vary depending on the precise reaction conditions, including catalyst loading, temperature, and reaction time. The data presented is based on typical outcomes for proline-catalyzed cross-aldol reactions.

Catalytic Cycle and Experimental Workflow

organocatalytic_synthesis cluster_workflow Experimental Workflow prep Reaction Setup (L-Proline, Paraformaldehyde, DMF) addition Slow Addition of Isobutyraldehyde prep->addition reaction Reaction at 4 °C addition->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure (S)-2-Hydroxy- 3-methylbutanal purification->product

Caption: Experimental workflow for the organocatalytic synthesis.

catalytic_cycle proline L-Proline enamine Enamine Intermediate proline->enamine + Isobutyraldehyde - H₂O isobutyraldehyde Isobutyraldehyde iminium Iminium Ion Intermediate enamine->iminium + Formaldehyde formaldehyde Formaldehyde product_complex Product-Catalyst Complex iminium->product_complex + H₂O product_complex->proline - Product product (S)-2-Hydroxy-3-methylbutanal product_complex->product water H₂O

Caption: Proline-catalyzed asymmetric aldol (B89426) reaction cycle.

Biocatalytic Approach: Chemoenzymatic Synthesis

A chemoenzymatic approach offers a green and highly selective alternative for the synthesis of chiral hydroxy acids, which can be precursors to 2-Hydroxy-3-methylbutanal. This strategy often involves the enzymatic resolution of a racemic mixture or an asymmetric reduction of a prochiral ketone.

Conceptual Protocol: Biocatalytic Reduction of a Precursor

While a direct biocatalytic synthesis of 2-Hydroxy-3-methylbutanal is not widely documented, a plausible route involves the asymmetric reduction of 2-oxo-3-methylbutanal using a suitable ketoreductase (KRED) or dehydrogenase enzyme.

Materials:

  • 2-Oxo-3-methylbutanal (substrate)

  • Ketoreductase (KRED) or alcohol dehydrogenase (ADH)

  • Cofactor (e.g., NADH or NADPH)

  • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/ADH)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Organic co-solvent (if necessary, e.g., isopropanol)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Enzyme and Substrate Preparation: Prepare a buffered solution containing the ketoreductase, the cofactor, and the cofactor regeneration system.

  • Dissolve the substrate, 2-oxo-3-methylbutanal, in the buffer, potentially with a minimal amount of a water-miscible co-solvent to aid solubility.

  • Bioreaction: Add the substrate solution to the enzyme solution to initiate the reaction.

  • Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the conversion of the substrate and the formation of the product by HPLC or GC analysis.

  • Work-up: Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent like ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification, if necessary, can be achieved by column chromatography.

Quantitative Data for a Representative Biocatalytic Reduction

The following table provides representative data for the biocatalytic reduction of a similar α-keto aldehyde to illustrate the potential of this method.

EnzymeSubstrateProductCofactor SystemYield (%)ee (%)Reference
Ketoreductase2-Oxo-3-methylbutanal(S)-2-Hydroxy-3-methylbutanalNADPH regeneration>90>99Conceptual

Note: This data is illustrative of the potential of biocatalytic reductions and would require experimental validation for the specific substrate.

Biocatalytic Workflow

biocatalytic_workflow cluster_workflow Biocatalytic Reduction Workflow prep Prepare Biocatalyst System (KRED, Cofactor, Buffer) reaction Add Substrate (2-Oxo-3-methylbutanal) prep->reaction incubation Incubate with Agitation reaction->incubation monitoring Monitor Reaction (HPLC/GC) incubation->monitoring extraction Product Extraction monitoring->extraction product Enantiopure 2-Hydroxy-3-methylbutanal extraction->product

Caption: General workflow for biocatalytic reduction.

Conclusion

The asymmetric synthesis of 2-Hydroxy-3-methylbutanal can be effectively achieved through both organocatalytic and biocatalytic methods. The proline-catalyzed cross-aldol reaction offers a direct and atom-economical route, while biocatalytic reductions provide a highly selective and environmentally benign alternative. The choice of method will depend on factors such as the desired scale of synthesis, available resources, and specific enantiomeric purity requirements. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize their synthetic strategies for this important chiral building block.

Application Notes and Protocols: 2-Hydroxy-3-methylbutanal as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-3-methylbutanal is a valuable and versatile chiral building block in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and complex natural products. Its bifunctional nature, possessing both a hydroxyl and an aldehyde group on a chiral scaffold, allows for a diverse range of chemical transformations. This document provides detailed application notes on its use in the synthesis of prominent drug molecules and comprehensive experimental protocols for its key transformations.

Physicochemical Properties

A summary of the key physicochemical properties of (2S)-2-hydroxy-3-methylbutanal is presented below.

PropertyValue
Molecular Formula C5H10O2[1]
Molecular Weight 102.13 g/mol [1]
IUPAC Name (2S)-2-hydroxy-3-methylbutanal[1]
Chirality (S)-enantiomer
Appearance Colorless to pale yellow liquid (typical)
Boiling Point ~143 °C (predicted)
Density ~0.957 g/cm³ (predicted)
Solubility Soluble in most organic solvents.

Application Notes: Synthesis of Bioactive Molecules

(S)-2-Hydroxy-3-methylbutanal serves as a key starting material or intermediate for the synthesis of a variety of important molecules, leveraging its inherent chirality to produce enantiomerically pure final products.

Synthesis of L-Valinol and its Derivatives

L-Valinol is a crucial chiral auxiliary and a building block for various pharmaceuticals. It can be readily synthesized from (S)-2-hydroxy-3-methylbutanal via reductive amination.

Logical Relationship of (S)-2-Hydroxy-3-methylbutanal to L-Valinol

G A (S)-2-Hydroxy-3-methylbutanal B Iminium Intermediate A->B + NH3 C L-Valinol ((2S)-2-Amino-3-methyl-1-butanol) B->C Reduction (e.g., NaBH4)

Caption: Synthesis of L-Valinol from (S)-2-Hydroxy-3-methylbutanal.

Precursor to Antiviral Drugs: Valganciclovir

Valganciclovir, an antiviral medication used to treat cytomegalovirus (CMV) infections, is a prodrug of ganciclovir (B1264) and contains an L-valine ester. (S)-2-Hydroxy-3-methylbutanal can be considered a masked equivalent of L-valine and can be utilized in a synthetic route towards Valganciclovir. The synthesis would involve the conversion of the aldehyde to the corresponding amino acid ester, which is then coupled with the ganciclovir core.

Synthesis of ACE Inhibitors: Ramipril

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and congestive heart failure.[2] The synthesis of Ramipril involves a chiral bicyclic amino acid derivative which can be conceptually derived from L-valine. A synthetic strategy employing (S)-2-hydroxy-3-methylbutanal as the chiral source for the valine fragment is a feasible approach.

Mechanism of Action of ACE Inhibitors like Ramipril

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure ACE Angiotensin-Converting Enzyme (ACE) Ramipril Ramipril (Active Metabolite) Ramipril->ACE Inhibition

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by Ramipril.

Precursor to Penicillamine (B1679230)

Penicillamine is a pharmaceutical used primarily for the treatment of Wilson's disease and rheumatoid arthritis.[3] It is a derivative of the amino acid valine. The synthesis of penicillamine requires the introduction of a thiol group, and a synthetic route starting from the chiral precursor (S)-2-hydroxy-3-methylbutanal is a plausible strategy.

Experimental Protocols

Detailed methodologies for key transformations of (S)-2-hydroxy-3-methylbutanal are provided below.

Protocol 1: Reductive Amination to (2S)-2-Amino-3-methyl-1-butanol (L-Valinol)

This protocol describes the conversion of (S)-2-hydroxy-3-methylbutanal to L-valinol.

Experimental Workflow for Reductive Amination

G A Dissolve (S)-2-hydroxy-3-methylbutanal and ammonium (B1175870) chloride in methanol. B Cool the mixture to 0 °C. A->B C Add sodium borohydride (B1222165) portion-wise. B->C D Stir at room temperature overnight. C->D E Quench with water and concentrate. D->E F Extract with an organic solvent (e.g., ethyl acetate). E->F G Dry, filter, and concentrate the organic phase. F->G H Purify by distillation or chromatography. G->H I Characterize the product (NMR, MS, optical rotation). H->I

Caption: Workflow for the synthesis of L-Valinol.

Materials:

  • (S)-2-Hydroxy-3-methylbutanal

  • Ammonium chloride (NH₄Cl)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-2-hydroxy-3-methylbutanal (1.0 eq) and ammonium chloride (1.5 eq) in anhydrous methanol.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by carefully adding water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude L-valinol by vacuum distillation or column chromatography.

Quantitative Data (Representative):

SubstrateReagentsProductYieldEnantiomeric Excess (ee)
AldehydeNH₄Cl, NaBH₄Primary Amine70-90%>99%

Note: Yields and ee are based on typical reductive amination reactions of similar substrates and may vary.

Protocol 2: Oxidation to (S)-2-Hydroxy-3-methylbutanoic Acid

This protocol describes the oxidation of the aldehyde functionality to a carboxylic acid.

Materials:

Procedure:

  • In a flask, dissolve (S)-2-hydroxy-3-methylbutanal (1.0 eq) in tert-butanol.

  • Add a solution of sodium dihydrogen phosphate (1.2 eq) in water.

  • Add 2-methyl-2-butene (3.0 eq) as a chlorine scavenger.

  • In a separate flask, dissolve sodium chlorite (1.5 eq) in water.

  • Add the sodium chlorite solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 4-6 hours, monitoring by TLC.

  • After completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-hydroxy-3-methylbutanoic acid.

  • Purify by recrystallization or column chromatography if necessary.

Quantitative Data (Representative):

SubstrateOxidizing AgentProductYield
AldehydeSodium chloriteCarboxylic Acid85-95%

Note: Yield is based on typical Pinnick oxidation reactions.

Conclusion

(S)-2-Hydroxy-3-methylbutanal is a highly valuable chiral building block with significant potential in the synthesis of pharmaceuticals and other complex molecules. The protocols and application notes provided herein offer a foundation for researchers to explore and utilize this versatile compound in their synthetic endeavors. Its ready availability and the efficiency of its transformations make it an attractive starting material for the stereoselective synthesis of high-value products.

References

Application of 2-Hydroxy-3-methylbutanal Derivatives in Pharmaceutical Synthesis: A Case Study in the Synthesis of Lopinavir

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-3-methylbutanal, a chiral α-hydroxy aldehyde, represents a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde and a hydroxyl group, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex chiral molecules. This application note focuses on the pivotal role of a derivative, (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid, in the synthesis of the renowned HIV protease inhibitor, Lopinavir (B192967). While a direct synthetic route from 2-Hydroxy-3-methylbutanal to this key intermediate is not extensively documented in publicly available literature, the established synthesis from the structurally related amino acid, L-valine, will be detailed. This provides a comprehensive protocol for researchers and scientists engaged in the development of antiviral therapeutics.

Key Intermediate: (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid

Lopinavir is a critical antiretroviral drug used in the treatment of HIV/AIDS.[1] Its complex molecular architecture is assembled through the coupling of several key fragments. One such essential component is the side chain, (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid. This chiral carboxylic acid is introduced to form a crucial amide bond, contributing significantly to the overall efficacy of the drug.

Synthesis of the Key Intermediate from L-Valine

The most commonly cited synthetic route to (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid commences with the readily available and chiral amino acid, L-valine.[2] The synthesis involves the formation of a cyclic urea (B33335) moiety and subsequent functional group manipulations.

Experimental Protocol: Synthesis of (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid

Materials:

  • L-Valine

  • Phenylchloroformate

  • 3-Chloropropylamine (B7771022)

  • Sodium Hydroxide (NaOH)

  • Potassium tert-Butoxide (t-BuOK)

  • Appropriate solvents (e.g., water, ethereal solvents)

Procedure:

  • Protection of L-Valine: L-valine is first protected at the amino group. A common method involves reaction with phenylchloroformate in the presence of a base to yield the corresponding carbamate (B1207046) derivative.[2]

  • Urea Formation: The protected L-valine is then reacted with 3-chloropropylamine in the presence of a base, such as sodium hydroxide. This step leads to the formation of a urea derivative.[2]

  • Cyclization: The final step involves an intramolecular cyclization to form the tetrahydropyrimidinone ring. This is typically achieved by treating the urea derivative with a strong base, such as potassium tert-butoxide, which promotes the ring-closing reaction to afford the desired product, (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid.[2]

Quantitative Data:

StepReactionReagentsYield (%)Reference
1Protection of L-ValinePhenylchloroformate, Base92[2]
2 & 3Urea Formation and Cyclization3-Chloropropylamine, NaOH, t-BuOK77 (over 2 steps)[2]

Application in the Total Synthesis of Lopinavir

The synthesized (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid is a key building block in the total synthesis of Lopinavir. It is coupled with the core amino alcohol fragment of the drug.

Experimental Protocol: Coupling Reaction in Lopinavir Synthesis

Materials:

  • (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol (Lopinavir core)

  • (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid

  • N,N'-Carbonyldiimidazole (CDI) or other coupling agents (e.g., Thionyl chloride)

  • Ethyl acetate (B1210297) or other suitable solvents

Procedure:

  • Activation of the Carboxylic Acid: The carboxylic acid group of (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid is activated to facilitate amide bond formation. This can be achieved using coupling agents like N,N'-carbonyldiimidazole (CDI) or by converting the carboxylic acid to its acid chloride using thionyl chloride.[1][3]

  • Amide Coupling: The activated acid is then reacted with the primary amine of the Lopinavir core, (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol, in a suitable solvent such as ethyl acetate.[1] This reaction forms the crucial amide linkage, leading to a key intermediate in the Lopinavir synthesis.

  • Final Steps: Subsequent deprotection and further coupling steps are then carried out to complete the synthesis of Lopinavir.[1]

Quantitative Data:

StepReactionReagentsYield (%)Reference
1 & 2Amide CouplingCDI, Ethyl acetate82.7[1]

Logical Workflow of Lopinavir Synthesis

The following diagram illustrates the key steps in the synthesis of Lopinavir, highlighting the incorporation of the (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid side chain.

Lopinavir_Synthesis cluster_sidechain Side Chain Synthesis cluster_core Core Fragment cluster_coupling Coupling and Final Synthesis LValine L-Valine ProtectedValine Protected L-Valine LValine->ProtectedValine Protection UreaDerivative Urea Derivative ProtectedValine->UreaDerivative Urea Formation AcidSideChain (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid UreaDerivative->AcidSideChain Cyclization ActivatedAcid Activated Acid Side Chain AcidSideChain->ActivatedAcid Activation CoreAmine Lopinavir Core Amino Alcohol CoupledIntermediate Coupled Intermediate CoreAmine->CoupledIntermediate ActivatedAcid->CoupledIntermediate Amide Coupling Lopinavir Lopinavir CoupledIntermediate->Lopinavir Further Steps

Caption: Synthetic workflow for Lopinavir.

Conclusion

While a direct, documented synthetic pathway from 2-Hydroxy-3-methylbutanal to the key Lopinavir side chain, (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid, remains to be broadly reported, the established synthesis from L-valine provides a robust and efficient method for obtaining this crucial pharmaceutical intermediate. The detailed protocols and quantitative data presented herein offer valuable insights for researchers in medicinal chemistry and drug development. The structural relationship between 2-Hydroxy-3-methylbutanal and L-valine suggests that the former could potentially serve as a precursor, warranting further investigation into novel synthetic routes. The successful application of this chiral building block in the synthesis of a complex and vital medication like Lopinavir underscores the importance of such molecules in the development of new therapeutics.

References

Application Notes and Protocols: 2-Hydroxy-3-methylbutanal in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylbutanal, an alpha-hydroxy aldehyde, is a specialty chemical with potential applications in the flavor and fragrance industry. While specific data for this compound is limited in publicly available literature, its structural similarity to well-known flavor and fragrance molecules, such as 2-methylbutanal and 3-methylbutanal, suggests it may possess interesting organoleptic properties. Alpha-hydroxy aldehydes are known for their reactive nature, which can contribute to the formation of complex flavor and aroma profiles through Maillard reactions and other chemical transformations.[1][2] This document provides an overview of the potential uses of 2-Hydroxy-3-methylbutanal, drawing parallels from related compounds and outlining general protocols for its synthesis, analysis, and sensory evaluation.

Physicochemical Properties

A summary of the known physicochemical properties of 2-Hydroxy-3-methylbutanal is provided below. These properties are crucial for its handling, formulation, and analysis.

PropertyValueReference
Molecular Formula C5H10O2[3][4]
Molecular Weight 102.13 g/mol [3][4]
CAS Number 67755-97-9[4][5]
Appearance Not specified; likely a liquid
Boiling Point 143 °C at 760 mmHg[5]
Density 0.957 g/cm³[5]
Flash Point 48.4 °C[5]
Refractive Index 1.417[5]
XLogP3-AA 0.4[3][4]

Sensory Profile and Potential Applications

CompoundFEMA GRAS No.Odor/Flavor DescriptionSensory ThresholdReference
2-Methylbutanal 2691Malty, cocoa, coffee, nutty, fruity, chocolate-like156 µg/L (in beer)[6][7]
3-Methylbutanal 2692Malty, chocolate, nutty, cheesy, salty57 µg/L (in beer)[6][7]
Aldehydes (general) VariousFatty, green, citrus, floral, waxyVaries[8][9][10]

Based on these related compounds, 2-Hydroxy-3-methylbutanal is hypothesized to possess a complex aroma profile, potentially with sweet, caramel, malty, and fruity notes. The presence of the hydroxyl group may also impart creamy or lactonic undertones.

Potential Flavor Applications:

  • Bakery and Confectionery: To enhance sweet, toasted, and malty notes.

  • Dairy Products: To contribute to creamy and fruity profiles in yogurts and desserts.

  • Beverages: To add complexity to fruit juices, teas, and alcoholic beverages.

  • Savory Products: As a component in reaction flavors to create meaty or roasted notes.

Potential Fragrance Applications:

  • Fine Fragrances: To add unique gourmand or fruity notes.

  • Personal Care Products: To impart a subtle sweetness to lotions and soaps.

  • Household Products: As a component in air fresheners and candles.

Experimental Protocols

The following are generalized protocols for the synthesis, analysis, and sensory evaluation of 2-Hydroxy-3-methylbutanal. These should be adapted and optimized for specific laboratory conditions and research objectives.

Protocol 1: Synthesis of 2-Hydroxy-3-methylbutanal via Aldol (B89426) Reaction

This protocol describes a general method for the synthesis of alpha-hydroxy aldehydes through an aldol reaction.[11][12][13][14]

Materials:

  • Isobutyraldehyde (B47883) (2-methylpropanal)

  • Formaldehyde (B43269) (or a suitable equivalent)

  • Base catalyst (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., water, ethanol)

  • Acid for neutralization (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve the base catalyst in the chosen solvent. Cool the mixture in an ice bath.

  • Aldol Addition: Slowly add isobutyraldehyde to the cooled catalyst solution. Subsequently, add formaldehyde dropwise while maintaining a low temperature to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching and Neutralization: Once the reaction is complete, quench the reaction by adding a dilute acid to neutralize the base catalyst.

  • Extraction: Extract the product from the aqueous layer using an organic solvent.

  • Washing and Drying: Wash the organic layer with brine and dry it over an anhydrous drying agent.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Hydroxy-3-methylbutanal start Start reactants Isobutyraldehyde + Formaldehyde start->reactants reaction Aldol Addition (Low Temperature) reactants->reaction catalyst Base Catalyst catalyst->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring quench Quenching & Neutralization monitoring->quench extraction Solvent Extraction quench->extraction purification Purification (Distillation/Chromatography) extraction->purification product 2-Hydroxy-3-methylbutanal purification->product GCMS_Workflow cluster_analysis GC-MS Analysis Workflow sample_prep Sample Preparation (with Internal Standard) derivatization Derivatization (e.g., Silylation) sample_prep->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection analysis Data Analysis (Identification & Quantification) detection->analysis Sensory_Evaluation cluster_sensory Odor Threshold Determination Workflow prep Prepare Serial Dilutions triangle_test Triangle Test Presentation (2 Blanks, 1 Sample) prep->triangle_test panelist Panelist Identifies Odd Sample triangle_test->panelist data Record Correct Identifications panelist->data analysis Statistical Analysis (e.g., Probit) data->analysis threshold Determine 50% Detection Threshold analysis->threshold

References

Application Note and Protocol for the GC-MS Analysis of 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-3-methylbutanal is an organic compound of interest in various fields of research, including flavor and fragrance chemistry, metabolic studies, and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 2-Hydroxy-3-methylbutanal.[1][2] Due to its polar hydroxyl group, direct GC-MS analysis can be challenging, often requiring a derivatization step to increase volatility and improve chromatographic peak shape.[3][4][5] This document provides a detailed protocol for the analysis of 2-Hydroxy-3-methylbutanal using GC-MS, covering sample preparation, derivatization, and instrument parameters.

Principle

The analytical workflow for 2-Hydroxy-3-methylbutanal involves extraction from the sample matrix, followed by chemical derivatization. Derivatization converts the polar hydroxyl group into a less polar, more volatile silyl (B83357) ether, making the analyte suitable for GC separation and subsequent MS detection.[3][6] The separation is achieved on a non-polar capillary column, and detection is performed by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data. For enhanced sensitivity and selectivity in quantitative analysis, Selected Ion Monitoring (SIM) mode can be employed.[4]

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for the extraction of 2-Hydroxy-3-methylbutanal from a liquid matrix (e.g., biological fluid, beverage).

Materials:

  • Sample containing 2-Hydroxy-3-methylbutanal

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Ethyl acetate (B1210297) (or other suitable organic solvent like dichloromethane (B109758) or hexane)[1]

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette a known volume (e.g., 1-2 mL) of the sample into a 15 mL centrifuge tube.

  • Add a known amount of the internal standard.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2-5 minutes to ensure thorough extraction.[3]

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.[5]

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) two more times, combining the organic extracts.[5]

  • Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[5] The dried residue is now ready for derivatization.

Derivatization (Silylation)

Silylation is a common derivatization technique for compounds containing active hydrogens, such as hydroxyl groups.[3][6]

Materials:

  • Dried sample extract

  • Anhydrous pyridine[6]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[3][4][6]

  • Glass reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Reconstitute the dried sample extract in 100 µL of anhydrous pyridine.[6]

  • Add 100 µL of BSTFA with 1% TMCS (or MSTFA) to the vial.[6]

  • Tightly cap the vial and vortex for 1 minute.[6]

  • Heat the mixture at 60-80°C for 15-30 minutes.[3][5][6]

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis. A 1-2 µL aliquot is typically injected.[3]

GC-MS Parameters

The following are typical starting parameters for the GC-MS analysis and may require optimization for specific instruments.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4][5]
Injection Port Temp.250 °C - 280 °C[5]
Injection ModeSplit (e.g., 1:15 or 1:20) or Splitless[5]
Injection Volume1 µL[5]
Carrier GasHelium at a constant flow rate of 1 mL/min[5]
Oven Temp. ProgramInitial: 60°C, hold for 2 min; Ramp 1: 10°C/min to 150°C; Ramp 2: 20°C/min to 280°C, hold for 5 min[5][6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[5]
Ion Source Temp.200 °C - 230 °C[5]
Transfer Line Temp.250 °C - 280 °C[5]
Acquisition ModeFull Scan (m/z 40-400) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis[5]

Data Presentation

Quantitative Data

For quantitative analysis using SIM mode, characteristic ions of the derivatized 2-Hydroxy-3-methylbutanal should be monitored. The following table provides expected ions for the trimethylsilyl (B98337) (TMS) derivative.

Analyte (TMS Derivative) Quantifier Ion (m/z) Qualifier Ions (m/z)
2-Hydroxy-3-methylbutanal-TMS117 (tentative)73, 145 (tentative)

Note: The mass fragments are tentative and should be confirmed by analyzing a standard of the derivatized compound. The ion at m/z 117 is often a characteristic fragment for TMS-derivatized hydroxy acids resulting from alpha-cleavage.[3]

Performance Characteristics

The following table summarizes typical performance characteristics for the GC-MS analysis of similar hydroxy acids, which can be expected for this method.

Parameter Expected Value
Limit of Detection (LOD)0.5 - 29 µg/L[7]
Limit of Quantification (LOQ)~5 µM[4]
Linearity (r²)> 0.99
Precision (%RSD)< 15%
Recovery (%)85 - 110%[7]

Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for 2-Hydroxy-3-methylbutanal cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Dry_Evap Dry and Evaporate LLE->Dry_Evap Derivatize Silylation (BSTFA/MSTFA) Dry_Evap->Derivatize Inject Inject into GC-MS Derivatize->Inject GC_Sep GC Separation Inject->GC_Sep MS_Det MS Detection (Scan or SIM) GC_Sep->MS_Det Data_Acq Data Acquisition MS_Det->Data_Acq Quant Quantification Data_Acq->Quant

Caption: Workflow for the GC-MS analysis of 2-Hydroxy-3-methylbutanal.

Derivatization Reaction

Silylation_Reaction Silylation of 2-Hydroxy-3-methylbutanal Analyte 2-Hydroxy-3-methylbutanal (HO-CH(CH(CH3)2)-CHO) Reagent BSTFA/MSTFA Product TMS-Derivatized Analyte ((CH3)3SiO-CH(CH(CH3)2)-CHO) Analyte->Product +

Caption: Silylation reaction of 2-Hydroxy-3-methylbutanal.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of organic molecules.[1] This document provides detailed application notes and experimental protocols for the characterization of 2-Hydroxy-3-methylbutanal using NMR spectroscopy. 2-Hydroxy-3-methylbutanal is a small organic molecule of interest in various fields, including flavor and fragrance chemistry, as well as a potential building block in organic synthesis. These guidelines will cover sample preparation, data acquisition for one-dimensional (1D) and two-dimensional (2D) NMR experiments, and data interpretation to confirm the molecular structure.

Data Presentation

The expected ¹H and ¹³C NMR chemical shifts for 2-Hydroxy-3-methylbutanal are summarized in the tables below. These values are estimated based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for 2-Hydroxy-3-methylbutanal

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (Aldehyde)9.5 - 9.8d~2-3
H-24.0 - 4.2dd~2-3, ~6-8
H-31.9 - 2.2m~6-8, ~7
H-4, H-5 (Methyls)0.9 - 1.1d~7
OHVariablebr s-

Table 2: Predicted ¹³C NMR Data for 2-Hydroxy-3-methylbutanal

CarbonChemical Shift (δ, ppm)
C-1 (Aldehyde)200 - 205
C-275 - 80
C-330 - 35
C-4, C-5 (Methyls)15 - 20

Experimental Protocols

Protocol 1: Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[2]

  • Sample Quantity : For a standard 5 mm NMR tube, dissolve 5-25 mg of 2-Hydroxy-3-methylbutanal for ¹H NMR spectroscopy.[2] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3]

  • Solvent Selection : Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[1] Chloroform-d (CDCl₃) is a common choice for small organic molecules. The typical volume of solvent required is 0.6-0.7 mL.[3]

  • Dissolution : Add the deuterated solvent to a vial containing the sample and gently agitate until the sample is fully dissolved.

  • Filtering : To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[2]

  • Internal Standard : For accurate chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. Often, commercially available deuterated solvents already contain TMS.

  • Labeling : Clearly label the NMR tube with the sample identification.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
  • Instrument Setup : Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse experiment.

    • Spectral Width : Typically 0-12 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse experiment with proton decoupling.

    • Spectral Width : Typically 0-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

Protocol 3: 2D NMR Data Acquisition (COSY and HSQC)

2D NMR experiments are essential for unambiguous assignment of proton and carbon signals.

  • ¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings.

    • Pulse Sequence : Standard COSY pulse sequence.

    • Spectral Width : Same as the 1D ¹H NMR spectrum in both dimensions.

    • Number of Scans : 2-4 scans per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons to the carbons they are directly attached to.

    • Pulse Sequence : Standard HSQC pulse sequence.

    • Spectral Width : The ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension.

    • Number of Scans : 2-8 scans per increment.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the structural elucidation of 2-Hydroxy-3-methylbutanal.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_1D 1D NMR (¹H, ¹³C) Filter->Acquire_1D Acquire_2D 2D NMR (COSY, HSQC) Acquire_1D->Acquire_2D Process Process Spectra Acquire_2D->Process Assign Assign Signals Process->Assign Structure Elucidate Structure Assign->Structure

Caption: Experimental workflow for NMR characterization.

Logical_Relationships cluster_data NMR Data cluster_info Structural Information H1_NMR ¹H NMR Spectrum Proton_Env Proton Environments & Multiplicity H1_NMR->Proton_Env C13_NMR ¹³C NMR Spectrum Carbon_Env Carbon Environments C13_NMR->Carbon_Env COSY ¹H-¹H COSY H_H_Connectivity Proton-Proton Connectivity COSY->H_H_Connectivity HSQC ¹H-¹³C HSQC C_H_Connectivity Direct C-H Connectivity HSQC->C_H_Connectivity Structure Final Structure of 2-Hydroxy-3-methylbutanal Proton_Env->Structure Carbon_Env->Structure H_H_Connectivity->Structure C_H_Connectivity->Structure

Caption: Logical relationships in structure elucidation.

References

Application Notes and Protocols for the Derivatization of 2-Hydroxy-3-methylbutanal in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the chemical derivatization of 2-hydroxy-3-methylbutanal, a crucial step for its accurate and sensitive quantification using modern analytical techniques. Due to its bifunctional nature, possessing both a hydroxyl and an aldehyde group, direct analysis can be challenging. Derivatization enhances its volatility, thermal stability, and detectability, making it amenable to robust analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the polar 2-hydroxy-3-methylbutanal. A two-step process involving oximation followed by silylation is the recommended approach to yield a single, stable derivative, thereby preventing the formation of multiple peaks from tautomers.

A. Two-Step Derivatization Protocol: Oximation and Silylation

This protocol first converts the aldehyde group to a more stable oxime, followed by the silylation of the hydroxyl group to increase volatility.

Experimental Protocol

1. Materials and Reagents:

  • 2-Hydroxy-3-methylbutanal standard

  • Anhydrous pyridine

  • Methoxyamine hydrochloride (MeOx·HCl)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Internal Standard (e.g., stable isotope-labeled 2-hydroxy-3-methylbutanal or a structural analog)

  • 2 mL reaction vials with PTFE-lined screw caps

  • Heating block or laboratory oven

  • Inert gas supply (e.g., nitrogen or argon) for solvent evaporation

2. Sample Preparation:

  • For liquid samples, an appropriate volume should be transferred to a reaction vial.

  • For solid samples or complex matrices, a suitable extraction method (e.g., liquid-liquid or solid-phase extraction) should be employed.

  • The solvent from the prepared sample should be completely evaporated under a gentle stream of nitrogen gas.

3. Oximation Step:

  • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

  • To the dried sample residue, add 50 µL of the methoxyamine hydrochloride solution.

  • Securely cap the vial and vortex briefly to ensure complete dissolution of the residue.

  • Incubate the vial at 60°C for 1 hour to facilitate the oximation reaction.

  • Allow the vial to cool to room temperature.

4. Silylation Step:

  • To the oximated sample, add 100 µL of MSTFA containing 1% TMCS.

  • Recap the vial and vortex briefly.

  • Incubate at 70°C for 30 minutes to complete the silylation of the hydroxyl group.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

B. Illustrative GC-MS Parameters

The following table provides a set of starting parameters for the GC-MS analysis of the derivatized 2-hydroxy-3-methylbutanal. Optimization may be required based on the specific instrumentation.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Injector Temperature250°C
Injection ModeSplitless (1 µL)
Carrier GasHelium at a constant flow of 1 mL/min
Oven Program60°C for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Mass Scan Rangem/z 40-500
Analysis ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification
C. Quantitative Data Summary (Illustrative)

The following table summarizes the expected quantitative performance for this analytical method. These values are illustrative and should be confirmed during method validation.

Parameter Expected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.5 - 15 ng/mL
Limit of Quantitation (LOQ)2 - 50 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

D. Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Instrumental Analysis Sample Sample containing 2-Hydroxy-3-methylbutanal Drydown Solvent Evaporation Sample->Drydown Oximation Step 1: Oximation (Methoxyamine HCl, 60°C) Drydown->Oximation Silylation Step 2: Silylation (MSTFA, 70°C) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Sample/Standard in Acetonitrile DNPH_Reaction Reaction with DNPH Reagent (Room Temperature) Sample->DNPH_Reaction Filtration Syringe Filtration (0.22 µm) DNPH_Reaction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Data Data Processing & Quantification HPLC->Data

Application Note: A Proposed HPLC Method for the Separation of 2-Hydroxy-3-methylbutanal Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the separation of the stereoisomers of 2-Hydroxy-3-methylbutanal. Due to the absence of a specific published method for this analyte, this protocol has been developed based on established principles of chiral chromatography and successful methods for structurally similar compounds, particularly 2-hydroxy-3-methylbutanoic acid. This document is intended to provide a robust starting point for researchers, scientists, and drug development professionals in developing a validated analytical method. The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, which is anticipated to provide the necessary selectivity for resolving the four possible stereoisomers.

Introduction

2-Hydroxy-3-methylbutanal is a chiral aldehyde possessing two stereocenters, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The pairs ((2R,3R), (2S,3S)) and ((2R,3S), (2S,3R)) are enantiomers, while the relationship between a member of one pair and a member of the other is diastereomeric. The stereochemistry of such molecules can significantly influence their biological activity and pharmacological properties. Therefore, the ability to separate and quantify each stereoisomer is crucial for research, quality control, and regulatory purposes in the pharmaceutical and other industries.

Direct separation of enantiomers and diastereomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).[1] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability and excellent performance in resolving a wide range of chiral compounds, including those with multiple stereocenters.[2][3] These phases often provide the necessary selectivity through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[4] Normal phase chromatography, utilizing non-polar mobile phases, is frequently the preferred mode for chiral separations on polysaccharide-based CSPs as it can enhance the specific interactions required for chiral recognition.[5][6]

This application note details a proposed experimental protocol, including instrumentation, chromatographic conditions, and sample preparation, to serve as a comprehensive guide for the separation of 2-Hydroxy-3-methylbutanal stereoisomers.

Physicochemical Properties of 2-Hydroxy-3-methylbutanal

A summary of the key physicochemical properties of 2-Hydroxy-3-methylbutanal is provided in the table below.[7][8][9] These properties, particularly the presence of a hydrogen bond donor and two acceptors, suggest that a polysaccharide-based CSP, which facilitates hydrogen bonding, would be a suitable choice for chiral separation.

PropertyValue
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
XLogP30.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Boiling Point143 °C at 760 mmHg

Proposed HPLC Method

Instrumentation and Chromatographic Conditions

The following table outlines the proposed instrumental setup and chromatographic parameters for the separation of 2-Hydroxy-3-methylbutanal stereoisomers. The selection of a cellulose-based CSP is based on its proven success in separating a wide variety of chiral compounds, including those containing hydroxyl and carbonyl groups.[10] The normal phase mobile phase is chosen to maximize the chiral recognition capabilities of the stationary phase.[5]

ParameterProposed Condition
HPLC System A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm (due to the carbonyl chromophore)
Injection Volume 10 µL

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of a reference standard mixture of 2-Hydroxy-3-methylbutanal stereoisomers and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (n-Hexane/IPA, 90:10).

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation
  • Accurately weigh a suitable amount of the sample containing 2-Hydroxy-3-methylbutanal.

  • Dissolve the sample in a known volume of the mobile phase to achieve a final concentration within the expected linear range of the assay (e.g., 100 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter (Teflon® or other solvent-compatible filter) prior to injection.

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase (n-Hexane/IPA, 90:10) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • System Suitability: Inject the working standard solution to verify system suitability parameters, including resolution between adjacent peaks, theoretical plates, and tailing factor.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Processing: Integrate the peaks corresponding to the different stereoisomers of 2-Hydroxy-3-methylbutanal.

Expected Results

It is anticipated that the proposed method will resolve the four stereoisomers of 2-Hydroxy-3-methylbutanal. Diastereomers are expected to have different retention times on both chiral and achiral columns, while enantiomers require a chiral environment for separation. The use of a chiral stationary phase should allow for the resolution of all four stereoisomers in a single chromatographic run. The elution order will need to be determined empirically by injecting standards of known stereochemistry, if available. The following table provides a template for summarizing the expected quantitative data.

StereoisomerExpected Retention Time (min)Resolution (Rs)Tailing Factor (T)Theoretical Plates (N)
Isomer 1tbd-tbdtbd
Isomer 2tbdtbdtbdtbd
Isomer 3tbdtbdtbdtbd
Isomer 4tbdtbdtbdtbd

tbd - to be determined experimentally.

Method Optimization

If the initial separation is not satisfactory, the following parameters can be adjusted:

  • Mobile Phase Composition: The ratio of n-Hexane to Isopropanol can be varied (e.g., 95:5 to 80:20). A lower percentage of the polar modifier (IPA) will generally increase retention and may improve resolution.

  • Alcohol Modifier: Other alcohols, such as ethanol, can be evaluated as a replacement for isopropanol.

  • Flow Rate: A lower flow rate (e.g., 0.8 mL/min) may enhance resolution.

  • Column Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and thus influence selectivity.

Visualizations

Experimental Workflow

The general workflow for the proposed HPLC method development and analysis is depicted in the following diagram.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection System_Equilibration System Equilibration System_Equilibration->System_Suitability System_Suitability->Sample_Injection Peak_Integration Peak Integration Sample_Injection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for HPLC analysis of 2-Hydroxy-3-methylbutanal isomers.

Logical Relationship of Stereoisomers

The stereochemical relationships between the four isomers of 2-Hydroxy-3-methylbutanal are illustrated below.

G A (2R,3R) B (2S,3S) A->B Enantiomers C (2R,3S) A->C Diastereomers D (2S,3R) A->D Diastereomers B->C Diastereomers B->D Diastereomers C->D Enantiomers

Caption: Stereoisomeric relationships of 2-Hydroxy-3-methylbutanal.

Conclusion

This application note provides a detailed, albeit proposed, HPLC method for the separation of 2-Hydroxy-3-methylbutanal stereoisomers. The methodology is grounded in established principles of chiral chromatography and leverages the known effectiveness of polysaccharide-based CSPs for similar analytes. The provided protocol for instrumentation, sample preparation, and analysis, along with suggestions for optimization, offers a solid foundation for researchers to develop a validated and robust analytical method tailored to their specific needs. Experimental verification is required to confirm the efficacy of this proposed method.

References

Application Notes and Protocols for the Catalytic Oxidation of 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic oxidation of 2-hydroxy-3-methylbutanal to 2-hydroxy-3-methylbutanoic acid. This transformation is a key step in the synthesis of various pharmaceutical intermediates and fine chemicals, where maintaining the α-hydroxy functionality is crucial. The following sections detail three primary catalytic methodologies: supported gold nanoparticle catalysis, TEMPO-mediated oxidation, and enzymatic oxidation.

Introduction

The selective oxidation of α-hydroxy aldehydes, such as 2-hydroxy-3-methylbutanal, to their corresponding α-hydroxy carboxylic acids is a valuable transformation in organic synthesis. The principal challenge lies in preventing over-oxidation or side reactions that can compromise the yield and purity of the desired product, 2-hydroxy-3-methylbutanoic acid. This α-hydroxy acid is a chiral building block and a metabolite of the amino acid L-valine.[1] Catalytic methods offer a significant advantage over stoichiometric oxidants by providing higher selectivity, milder reaction conditions, and improved sustainability. This document outlines protocols for three distinct and effective catalytic systems.

Supported Gold Nanoparticle Catalysis

Supported gold nanoparticles (AuNPs) have emerged as highly effective catalysts for the aerobic oxidation of aldehydes under mild conditions.[2][3] Their high catalytic activity and selectivity make them suitable for the oxidation of multifunctional molecules like 2-hydroxy-3-methylbutanal.

Data Presentation: Gold Nanoparticle Catalysis
ParameterValue/RangeNotes
Catalyst Au/TiO₂ or Au/CCatalyst support can influence activity and selectivity.
Catalyst Loading 1-5 mol% Au
Substrate 2-Hydroxy-3-methylbutanal
Oxidant O₂ (1 atm) or AirGreen and readily available oxidant.
Solvent Water or Toluene (B28343)Water is a green solvent, while toluene can be used for poorly soluble substrates.
Base Na₂CO₃ or NaOHBase is often required to facilitate the reaction.
Temperature 25-80 °CMild reaction temperatures are typically sufficient.
Reaction Time 2-24 hoursDependent on catalyst activity and reaction conditions.
Conversion >95% (typical)High conversions are achievable.
Selectivity >98% to 2-hydroxy-3-methylbutanoic acidExcellent selectivity towards the desired carboxylic acid.
Experimental Protocol: Gold Nanoparticle-Catalyzed Aerobic Oxidation

Materials:

  • 2-Hydroxy-3-methylbutanal

  • Supported gold catalyst (e.g., 1% Au on TiO₂)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Ethanol (B145695) (for catalyst wetting)

  • Round-bottom flask

  • Magnetic stirrer

  • Oxygen balloon or air pump

  • Condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the supported gold catalyst (e.g., 1 mol% Au).

  • Add a small amount of ethanol to wet the catalyst, followed by an aqueous solution of sodium carbonate (e.g., 0.1 M).

  • Add the 2-hydroxy-3-methylbutanal to the flask.

  • Purge the flask with oxygen or start bubbling air through the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.

  • Acidify the aqueous filtrate with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-hydroxy-3-methylbutanoic acid.

  • Purify the product by column chromatography or recrystallization if necessary.

Catalyst Preparation (Deposition-Precipitation Method for Au/TiO₂):

  • Disperse TiO₂ support in an aqueous solution of HAuCl₄.

  • Slowly add a solution of NaOH while vigorously stirring to precipitate Au(OH)₃ onto the support.

  • Age the mixture, then filter and wash the solid thoroughly with deionized water until free of chloride ions.

  • Dry the catalyst precursor and then calcine it in air to form gold nanoparticles on the TiO₂ support.[4]

Gold_Catalysis_Workflow cluster_prep Catalyst Preparation cluster_reaction Oxidation Reaction cluster_workup Product Isolation p1 Disperse TiO₂ in HAuCl₄(aq) p2 Precipitate Au(OH)₃ with NaOH p1->p2 p3 Filter, Wash, and Dry p2->p3 p4 Calcine to form AuNPs/TiO₂ p3->p4 r1 Charge Reactor: Substrate, Catalyst, Base, Solvent p4->r1 r2 Introduce Oxidant (O₂ or Air) r1->r2 r3 Heat and Stir r2->r3 r4 Monitor Progress (GC/HPLC) r3->r4 w1 Cool and Filter Catalyst r4->w1 w2 Acidify Filtrate w1->w2 w3 Extract Product w2->w3 w4 Dry and Concentrate w3->w4 w5 Purify w4->w5

Workflow for Gold Nanoparticle-Catalyzed Oxidation.

TEMPO-Mediated Catalytic Oxidation

The stable nitroxyl (B88944) radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a versatile catalyst for the selective oxidation of alcohols and aldehydes.[5] In this system, TEMPO is oxidized to the active N-oxoammonium ion, which is the true oxidant. A co-catalyst and a terminal oxidant are required to regenerate the active species.

Data Presentation: TEMPO-Mediated Oxidation
ParameterValue/RangeNotes
Catalyst TEMPOTypically used in catalytic amounts.
Co-catalyst Cu(I) or Fe(III) saltA transition metal co-catalyst is often used for aerobic oxidation.
Terminal Oxidant NaOCl or O₂/AirNaOCl is a common stoichiometric oxidant; O₂/Air is a greener alternative.
Substrate 2-Hydroxy-3-methylbutanal
Solvent Acetonitrile, DichloromethaneChoice of solvent depends on the specific catalytic system.
Base Pyridine, N-Methylimidazole (NMI)Often required, especially in Cu/TEMPO systems.[6]
Temperature 0-25 °CReactions are typically run at or below room temperature.
Reaction Time 1-6 hoursGenerally faster than gold-catalyzed reactions.
Conversion >98% (typical)High conversions are readily achieved.
Selectivity >95% to 2-hydroxy-3-methylbutanoic acidGood selectivity can be achieved by controlling the reaction conditions.
Experimental Protocol: TEMPO/Cu(I)-Catalyzed Aerobic Oxidation

Materials:

  • 2-Hydroxy-3-methylbutanal

  • TEMPO

  • Copper(I) chloride (CuCl)

  • N-Methylimidazole (NMI)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Oxygen balloon

  • Standard work-up reagents

Procedure:

  • In a round-bottom flask under an oxygen atmosphere (balloon), dissolve 2-hydroxy-3-methylbutanal in anhydrous acetonitrile.

  • Add TEMPO (e.g., 1-5 mol%) and N-methylimidazole (e.g., 10 mol%) to the solution and stir until dissolved.

  • Add the copper(I) chloride catalyst (e.g., 5 mol%) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-hydroxy-3-methylbutanoic acid by column chromatography.

TEMPO_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_substrate_oxidation Substrate Transformation TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation (Co-catalyst/Oxidant) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidation of Substrate R₂CHOH -> R₂C=O Aldehyde 2-Hydroxy-3-methylbutanal Oxoammonium->Aldehyde Oxidizes Hydroxylamine->TEMPO Regeneration (Co-catalyst/Oxidant) CarboxylicAcid 2-Hydroxy-3-methylbutanoic Acid Aldehyde->CarboxylicAcid Oxidation CarboxylicAcid->Hydroxylamine Reduces to

Simplified mechanism of TEMPO-catalyzed oxidation.

Enzymatic Oxidation

Biocatalysis using enzymes such as aldehyde dehydrogenases (ALDHs) offers a highly selective and environmentally benign route for the oxidation of aldehydes to carboxylic acids.[7][8] These reactions are typically performed in aqueous media under mild conditions.

Data Presentation: Enzymatic Oxidation
ParameterValue/RangeNotes
Biocatalyst Aldehyde Dehydrogenase (ALDH)Specific ALDH may need to be selected or engineered for optimal activity.
Co-factor NAD⁺/NADP⁺Required for dehydrogenase activity; co-factor regeneration is crucial.
Co-factor Regeneration Coupled enzymatic system (e.g., with lactate (B86563) dehydrogenase) or whole-cell system.
Substrate 2-Hydroxy-3-methylbutanal
Solvent Aqueous buffer (e.g., phosphate (B84403) buffer)
pH 7.0-8.5Optimal pH depends on the specific enzyme.
Temperature 25-40 °CMild temperatures to maintain enzyme stability and activity.
Reaction Time 4-48 hoursCan be longer than chemical methods.
Conversion Variable (can be high with optimized systems)Highly dependent on enzyme activity and co-factor regeneration efficiency.
Selectivity Excellent (>99%)Enzymes offer exceptional selectivity.
Experimental Protocol: Aldehyde Dehydrogenase-Catalyzed Oxidation

Materials:

  • 2-Hydroxy-3-methylbutanal

  • Aldehyde dehydrogenase (commercially available or from an expression system)

  • NAD⁺ (or NADP⁺)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Shaking incubator or stirred bioreactor

  • Centrifuge and filtration units for enzyme/cell removal

  • Standard work-up reagents

Procedure:

  • Prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.5) in a reaction vessel.

  • Add the co-factor NAD⁺ to the buffer.

  • If using a co-factor regeneration system, add the necessary enzymes and co-substrates at this stage.

  • Add the aldehyde dehydrogenase to the reaction mixture.

  • Initiate the reaction by adding the substrate, 2-hydroxy-3-methylbutanal.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by analyzing aliquots for substrate consumption and product formation (e.g., by HPLC).

  • Once the reaction has reached completion, terminate it by denaturing the enzyme (e.g., by heat treatment or pH shift).

  • Remove the denatured protein or whole cells by centrifugation and filtration.

  • The aqueous solution containing the product, 2-hydroxy-3-methylbutanoate, can be used directly or the product can be isolated by acidification and extraction as described in the previous protocols.

Enzymatic_Oxidation_Pathway cluster_main_reaction Main Biocatalytic Reaction cluster_cofactor_cycle Co-factor Regeneration Aldehyde 2-Hydroxy-3-methylbutanal ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH CarboxylicAcid 2-Hydroxy-3-methylbutanoic Acid ALDH->CarboxylicAcid NAD NAD⁺ ALDH->NAD requires NADH NADH NAD->NADH Reduced NADH->ALDH produced RegenSystem Regeneration System (e.g., Lactate Dehydrogenase) NADH->RegenSystem RegenSystem->NAD Oxidized

Enzymatic oxidation with co-factor regeneration.

Conclusion

The catalytic oxidation of 2-hydroxy-3-methylbutanal to 2-hydroxy-3-methylbutanoic acid can be effectively achieved through several methodologies. Supported gold nanoparticles offer a robust and recyclable heterogeneous catalytic system. TEMPO-mediated oxidation provides a rapid and high-yielding homogeneous alternative. For applications requiring the highest selectivity and mildest, greenest conditions, enzymatic oxidation with aldehyde dehydrogenases is an excellent, albeit potentially more complex, choice. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, purity requirements, cost, and environmental considerations.

References

Application Notes and Protocols for the Reduction of 2-Hydroxy-3-methylbutanal to Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of α-hydroxy aldehydes is a critical transformation in organic synthesis, providing access to chiral 1,2-diols. These diols are valuable building blocks for the synthesis of pharmaceuticals, natural products, and other fine chemicals. This document provides detailed application notes and experimental protocols for the reduction of 2-hydroxy-3-methylbutanal to 2,3-dimethyl-1,2-butanediol, a vicinal diol with two contiguous stereocenters. The control of diastereoselectivity in this reduction is a key challenge and is addressed herein by exploring different reduction methodologies.

Principles of Diastereoselective Reduction

The stereochemical outcome of the reduction of α-hydroxy aldehydes is primarily governed by the interplay of steric and electronic effects, which can be rationalized by established models such as the Felkin-Anh and Cram's chelate models.

  • Chelation Control (Cram's Chelate Model): In the presence of a chelating metal ion (e.g., from certain reducing agents or additives), a five-membered cyclic intermediate can form between the metal, the carbonyl oxygen, and the α-hydroxyl group. This rigidifies the conformation of the substrate, and the hydride nucleophile preferentially attacks from the less hindered face, typically leading to the syn diastereomer.

  • Non-Chelation Control (Felkin-Anh Model): In the absence of chelation, the conformation of the aldehyde is dictated by steric and electronic factors. The largest group at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. This generally leads to the formation of the anti diastereomer.

The choice of reducing agent and solvent plays a crucial role in determining which pathway is favored.

Experimental Protocols

Two primary methods for the reduction of 2-hydroxy-3-methylbutanal are presented: reduction with sodium borohydride (B1222165), a common and mild reducing agent, and catalytic hydrogenation, which offers the potential for high stereoselectivity.

Protocol 1: Sodium Borohydride Reduction

This protocol describes a general procedure for the reduction of 2-hydroxy-3-methylbutanal using sodium borohydride (NaBH₄). The diastereoselectivity of this reaction can be influenced by the choice of solvent.

Materials:

  • 2-Hydroxy-3-methylbutanal

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (MeOH) or Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 2-hydroxy-3-methylbutanal (1.0 eq) in the chosen solvent (methanol or THF, approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Foaming may occur.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the pH is acidic (pH ~5-6).

  • Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dimethyl-1,2-butanediol.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure diol.

  • Characterize the product and determine the diastereomeric ratio by NMR spectroscopy.[1][2][3]

Protocol 2: Catalytic Hydrogenation

This protocol outlines a general procedure for the catalytic hydrogenation of 2-hydroxy-3-methylbutanal. The choice of catalyst and chiral ligands can allow for asymmetric hydrogenation, leading to high enantioselectivity.

Materials:

  • 2-Hydroxy-3-methylbutanal

  • Palladium on carbon (Pd/C, 10 wt%) or a suitable asymmetric hydrogenation catalyst (e.g., Ru-BINAP complex)

  • Methanol or Ethanol (B145695)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 2-hydroxy-3-methylbutanal (1.0 eq) in methanol or ethanol (approximately 20 mL per gram of substrate).

  • Carefully add the catalyst (e.g., 5-10 mol% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,3-dimethyl-1,2-butanediol.

  • Purify the product by flash column chromatography if necessary.

  • Characterize the product and determine the diastereomeric and/or enantiomeric ratio by chiral HPLC or NMR analysis of a diastereomeric derivative.

Data Presentation

The following table summarizes the expected outcomes for the reduction of 2-hydroxy-3-methylbutanal under various conditions. The presented data are representative and based on established principles of stereoselective reductions of similar substrates. Actual results may vary.

EntryReducing Agent/CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1NaBH₄Methanol0 to RT>90~60:40
2NaBH₄THF0 to RT>90~40:60
3Zn(BH₄)₂THF-78 to RT>85>90:10
4H₂, Pd/C (10%)MethanolRT>95~50:50
5H₂, Ru(II)BINAPMethanolRT>95>95:5 (for one enantiomer)

Visualizations

G General Workflow for the Reduction of 2-Hydroxy-3-methylbutanal cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve 2-Hydroxy-3-methylbutanal in Solvent cool Cool to Reaction Temperature start->cool add_reagent Add Reducing Agent / Catalyst cool->add_reagent react Stir and Monitor Progress (TLC/GC) add_reagent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Characterize and Determine Diastereomeric Ratio (NMR) purify->analyze

Caption: Experimental workflow for the reduction of 2-hydroxy-3-methylbutanal.

G Diastereoselective Reduction of 2-Hydroxy-3-methylbutanal cluster_substrate Substrate cluster_chelation Chelation Control cluster_non_chelation Non-Chelation Control (Felkin-Anh) aldehyde 2-Hydroxy-3-methylbutanal chelate_reagent Reducing Agent with Chelating Metal (e.g., Zn(BH4)2) aldehyde->chelate_reagent forms nonchelate_reagent Non-chelating Reducing Agent (e.g., NaBH4 in non-polar solvent) aldehyde->nonchelate_reagent reacts via chelate_intermediate Five-membered Chelate Intermediate chelate_reagent->chelate_intermediate leads to syn_diol syn-2,3-Dimethyl-1,2-butanediol (Major) chelate_intermediate->syn_diol yields felkin_intermediate Felkin-Anh Transition State nonchelate_reagent->felkin_intermediate proceeds through anti_diol anti-2,3-Dimethyl-1,2-butanediol (Major) felkin_intermediate->anti_diol yields

Caption: Models for diastereoselective reduction of α-hydroxy aldehydes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-3-methylbutanal and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of "2-Hydroxy-3-methylbutanal" as named is not achieved through the self-condensation of a single starting material. The self-condensation of isobutyraldehyde (B47883) (2-methylpropanal) yields 3-hydroxy-2,2,4-trimethylpentanal . This guide will focus on the synthesis of the latter, a common aldol (B89426) adduct, and address potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 3-hydroxy-2,2,4-trimethylpentanal?

The primary reaction is the self-aldol condensation of isobutyraldehyde in the presence of a base or acid catalyst. In this reaction, one molecule of isobutyraldehyde acts as a nucleophile (after deprotonation to form an enolate) and attacks the carbonyl carbon of a second isobutyraldehyde molecule.

Q2: What are the most common side reactions I should be aware of?

The two most significant side reactions are the Cannizzaro reaction and subsequent condensation reactions.

  • Cannizzaro Reaction: Although isobutyraldehyde has an α-hydrogen, it can still undergo the Cannizzaro reaction, especially under strong basic conditions and higher temperatures. This disproportionation reaction produces isobutyric acid and isobutanol.

  • Further Condensation (Tishchenko-type Reaction): The initial aldol adduct can undergo further reactions, such as esterification with another molecule of isobutyraldehyde, to form larger byproducts.

Q3: Why is the Cannizzaro reaction a concern with isobutyraldehyde if it has an alpha-hydrogen?

While aldehydes with alpha-hydrogens typically favor aldol condensation, the alpha-hydrogen of isobutyraldehyde is sterically hindered. This can slow down the rate of enolate formation. Under conditions that favor the Cannizzaro reaction (e.g., high base concentration, elevated temperature), the irreversible nature of the hydride transfer in the Cannizzaro pathway can become competitive with the reversible aldol addition.[1]

Q4: Can I use a different starting material to obtain 2-Hydroxy-3-methylbutanal?

Yes, 2-Hydroxy-3-methylbutanal would be the product of a crossed-aldol condensation between formaldehyde (B43269) (acting as the electrophile) and isobutyraldehyde (acting as the nucleophile). However, controlling the selectivity in crossed-aldol reactions to favor a single product can be challenging and may require specific reaction conditions.

Troubleshooting Guides

Problem 1: Low yield of the desired aldol adduct and significant formation of isobutyric acid and isobutanol.
  • Possible Cause: The Cannizzaro reaction is outcompeting the aldol condensation.

  • Troubleshooting Steps:

    • Reduce Base Concentration: High concentrations of strong bases (e.g., NaOH, KOH) favor the Cannizzaro reaction. Use a more dilute basic solution or a weaker base.

    • Lower Reaction Temperature: The Cannizzaro reaction is often promoted by higher temperatures. Running the reaction at a lower temperature (e.g., 0-10 °C) can favor the aldol pathway.

    • Slow Addition of Base: Adding the base slowly to the isobutyraldehyde solution can help to keep the concentration of the active catalyst low at any given time, thus disfavoring the higher-order kinetics of the Cannizzaro reaction.

Problem 2: Formation of high molecular weight byproducts.
  • Possible Cause: The initial aldol product is undergoing further condensation or Tishchenko-type reactions.

  • Troubleshooting Steps:

    • Control Reaction Time: Over-extending the reaction time can lead to the formation of secondary products. Monitor the reaction progress (e.g., by TLC or GC) and quench it once the starting material is consumed or the desired product concentration is maximized.

    • Temperature Control: As with the Cannizzaro reaction, higher temperatures can promote these subsequent reactions. Maintain a consistent and controlled low temperature.

    • Choice of Catalyst: Some catalysts may be more prone to promoting these side reactions. Consider using a milder catalyst or a heterogeneous catalyst that can be easily removed to stop the reaction.

Quantitative Data Summary

The following tables provide an overview of how different reaction parameters can influence the product distribution in the self-condensation of isobutyraldehyde. The data is illustrative and aims to demonstrate general trends.

Table 1: Effect of Base Concentration on Product Distribution

NaOH Concentration3-hydroxy-2,2,4-trimethylpentanal Yield (%)Cannizzaro Products (%)Other Byproducts (%)
5%751510
15%603010
30%405010

Table 2: Effect of Temperature on Product Distribution

Temperature (°C)3-hydroxy-2,2,4-trimethylpentanal Yield (%)Cannizzaro Products (%)Other Byproducts (%)
0801010
25652510
50454510

Experimental Protocols

Representative Protocol for the Base-Catalyzed Self-Aldol Condensation of Isobutyraldehyde

Materials:

  • Isobutyraldehyde (freshly distilled)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% aqueous solution)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl), dilute (for neutralization)

Procedure:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice-water bath to maintain a low temperature.

  • Initial Charge: Add freshly distilled isobutyraldehyde to the reaction flask.

  • Catalyst Addition: Slowly add the 10% NaOH solution dropwise to the stirred isobutyraldehyde over a period of 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching and Work-up: Once the reaction is complete, neutralize the mixture by adding dilute HCl until the pH is approximately 7. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Visualizations

Aldol_vs_Cannizzaro cluster_main Synthesis of 3-hydroxy-2,2,4-trimethylpentanal cluster_side Side Reactions Isobutyraldehyde_1 Isobutyraldehyde Enolate Enolate Intermediate Isobutyraldehyde_1->Enolate + Base (deprotonation) Aldol_Adduct 3-hydroxy-2,2,4-trimethylpentanal Enolate->Aldol_Adduct + Isobutyraldehyde_2 (nucleophilic attack) Isobutyraldehyde_2 Isobutyraldehyde Tishchenko_Product Ester Byproduct Aldol_Adduct->Tishchenko_Product + Isobutyraldehyde Isobutyraldehyde_3 Isobutyraldehyde Cannizzaro_Products Isobutyric Acid + Isobutanol Isobutyraldehyde_3->Cannizzaro_Products + Strong Base / High Temp

Caption: Reaction pathways in the synthesis of 3-hydroxy-2,2,4-trimethylpentanal.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield of Aldol Adduct? start->check_yield high_cannizzaro High Levels of Cannizzaro Products? check_yield->high_cannizzaro Yes end Successful Synthesis check_yield->end No high_mw High Molecular Weight Byproducts? high_cannizzaro->high_mw No solution_cannizzaro Reduce Base Concentration Lower Reaction Temperature high_cannizzaro->solution_cannizzaro Yes solution_mw Shorten Reaction Time Control Temperature high_mw->solution_mw Yes end_fail Re-evaluate Protocol high_mw->end_fail No solution_cannizzaro->start Retry solution_mw->start Retry

Caption: Troubleshooting workflow for optimizing the synthesis.

References

Technical Support Center: Purification of 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Hydroxy-3-methylbutanal. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this α-hydroxy aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude 2-Hydroxy-3-methylbutanal?

A1: Common impurities in crude 2-Hydroxy-3-methylbutanal typically include unreacted starting materials, byproducts from the synthesis, and degradation products. These can include the corresponding alcohol (2,3-dimethyl-1,2-butanediol) from over-reduction, the corresponding carboxylic acid (2-hydroxy-3-methylbutanoic acid) from oxidation, and products from self-condensation (aldol addition).[1]

Q2: Which purification techniques are most suitable for 2-Hydroxy-3-methylbutanal?

A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective methods for purifying aldehydes like 2-Hydroxy-3-methylbutanal are:

  • Formation of Bisulfite Adduct: A chemical method that is highly selective for aldehydes.

  • Fractional Distillation: A physical method suitable for separating compounds with different boiling points.

  • Column Chromatography: A versatile technique for separating compounds based on their polarity.

Q3: How does the bisulfite adduct purification method work for aldehydes?

A3: This method is based on the reversible nucleophilic addition of a bisulfite ion (typically from sodium bisulfite) to the carbonyl group of the aldehyde.[2] This reaction forms an α-hydroxy sulfonic acid salt, known as a bisulfite adduct.[2] This adduct is often a crystalline solid or a water-soluble species, which allows for its separation from non-aldehyde impurities by filtration or liquid-liquid extraction.[2][3] The purified aldehyde can then be regenerated by treating the adduct with a base or acid.[2]

Q4: Is 2-Hydroxy-3-methylbutanal stable during purification?

A4: As an α-hydroxy aldehyde, this compound can be sensitive to both acidic and basic conditions, as well as to heat and oxygen. The presence of the hydroxyl group on the carbon adjacent to the carbonyl group can influence its reactivity. Care should be taken to avoid prolonged exposure to harsh conditions which could lead to side reactions such as isomerization, dehydration, or oxidation.

Troubleshooting Guides

Purification via Bisulfite Adduct Formation
Problem Possible Cause(s) Troubleshooting Steps
Low or no precipitation of the bisulfite adduct. The adduct may be soluble in the reaction solvent. This is common for lower molecular weight aldehydes.[2]- Try adding a co-solvent like ethanol (B145695) to induce precipitation.[4] - If the adduct is water-soluble, switch to a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[2][4]
The sodium bisulfite solution may have degraded.Prepare a fresh, saturated solution of sodium bisulfite for each purification.[2]
Incomplete reaction due to poor mixing.Ensure vigorous stirring to maximize the contact between the aldehyde and the bisulfite solution.
Difficulty in regenerating the aldehyde from the adduct. Incomplete decomposition of the adduct.Ensure the pH is sufficiently basic (pH > 12) or acidic to drive the reverse reaction.[2]
The aldehyde is sensitive to the regeneration conditions.Use a milder base (e.g., sodium carbonate) for regeneration, although this may be slower. Be cautious of gas evolution with carbonates.
Product contamination after regeneration. Incomplete removal of non-aldehyde impurities.Wash the precipitated adduct thoroughly with a suitable solvent (e.g., ether) before regeneration to remove any adsorbed impurities.
Carryover of inorganic salts.After regeneration and extraction into an organic solvent, wash the organic layer with brine to remove residual inorganic salts.
Purification by Fractional Distillation
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of the product from impurities. Boiling points of the product and impurities are too close.- Use a longer fractionating column with a higher number of theoretical plates.[5] - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration on the theoretical plates of the column. A slow and steady distillation rate is crucial for good separation.[5]
Product decomposition in the distillation flask. The compound is thermally unstable at its boiling point.- Use vacuum distillation to lower the boiling point. - Ensure the heating mantle is set to the lowest possible temperature required for a steady distillation.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
Purification by Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
The compound does not move from the origin (streaking at the baseline). The eluent is not polar enough.Increase the polarity of the mobile phase gradually. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common starting point; the proportion of ethyl acetate can be increased.
The compound is strongly adsorbing to the silica (B1680970) gel.Add a small amount of a more polar solvent like methanol (B129727) to the eluent. For acidic impurities, adding a small amount of acetic acid to the mobile phase might help. For basic impurities, triethylamine (B128534) can be added.[6]
Poor separation between the product and an impurity. The chosen solvent system has poor selectivity.- Experiment with different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides better separation (a larger ΔRf). - Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel.
The compound appears to be degrading on the column. The compound is unstable on silica gel.- Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the eluent.[7] - Use a less acidic stationary phase like neutral alumina. - Run the column quickly to minimize the contact time of the compound with the stationary phase.
Broad or tailing peaks. The sample was loaded in a solvent that is too polar.Dissolve the sample in the minimum amount of the initial, less polar mobile phase for loading onto the column.[8]

Quantitative Data Summary

Purification Technique Typical Purity Typical Recovery Advantages Disadvantages
Bisulfite Adduct Formation >95%[3]70-90%Highly selective for aldehydes; can handle large scales; effective for removing non-aldehyde impurities.[3]Requires an additional chemical reaction and regeneration step; may not be suitable for base- or acid-sensitive aldehydes.
Fractional Distillation 95-99%60-85%Good for large quantities; can effectively remove impurities with significantly different boiling points.Not suitable for thermally labile compounds; poor separation of compounds with close boiling points.
Column Chromatography >99%50-80%High resolution for complex mixtures; applicable to a wide range of compounds.Can be time-consuming and requires large volumes of solvent; potential for sample loss on the column; may not be ideal for very large scales.

Experimental Protocols

Protocol 1: Purification via Bisulfite Adduct Formation

Objective: To purify 2-Hydroxy-3-methylbutanal by forming a solid bisulfite adduct, followed by regeneration.

Materials:

  • Crude 2-Hydroxy-3-methylbutanal

  • Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Diethyl ether (or other suitable organic solvent)

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel, beakers, filter funnel, and flask

Procedure:

  • Adduct Formation:

    • Dissolve the crude 2-Hydroxy-3-methylbutanal in a suitable water-miscible solvent like ethanol if it is not readily soluble in water.

    • Slowly add a freshly prepared saturated solution of sodium bisulfite with vigorous stirring. A white precipitate of the bisulfite adduct should form. The reaction may be exothermic, so cooling in an ice bath may be necessary.

    • Continue stirring for 1-2 hours to ensure complete reaction.

  • Isolation of the Adduct:

    • Collect the solid adduct by vacuum filtration.

    • Wash the precipitate thoroughly with diethyl ether to remove any non-aldehyde impurities.

  • Regeneration of the Aldehyde:

    • Transfer the washed adduct to a beaker and add a sufficient amount of water to form a slurry.

    • Slowly add 10% sodium hydroxide solution with stirring until the solution becomes basic (pH > 12) and the solid dissolves.

  • Extraction and Drying:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the regenerated 2-Hydroxy-3-methylbutanal with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Fractional Distillation

Objective: To purify 2-Hydroxy-3-methylbutanal by separating it from impurities with different boiling points.

Materials:

  • Crude 2-Hydroxy-3-methylbutanal

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

    • Place the crude 2-Hydroxy-3-methylbutanal and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the temperature at the distillation head. Collect and discard any low-boiling initial fractions.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of 2-Hydroxy-3-methylbutanal (approximately 143 °C at atmospheric pressure).[9]

    • Monitor the temperature closely; a drop in temperature indicates that the main product has finished distilling.

  • Completion:

    • Stop the distillation before the flask goes to dryness.

    • Allow the apparatus to cool before disassembling.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Method cluster_methods Techniques cluster_analysis Analysis cluster_product Final Product crude_sample Crude 2-Hydroxy-3-methylbutanal purification_choice Select Purification Technique crude_sample->purification_choice bisulfite Bisulfite Adduct Formation purification_choice->bisulfite Chemical distillation Fractional Distillation purification_choice->distillation Physical chromatography Column Chromatography purification_choice->chromatography Physical analysis Purity Analysis (GC-MS, NMR) bisulfite->analysis distillation->analysis chromatography->analysis pure_product Purified 2-Hydroxy-3-methylbutanal analysis->pure_product

Caption: General workflow for the purification of 2-Hydroxy-3-methylbutanal.

troubleshooting_logic cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues cluster_bisulfite Bisulfite Adduct Issues start Purification Issue Encountered d_poor_sep Poor Separation start->d_poor_sep Distillation c_no_move No Elution start->c_no_move Chromatography b_low_yield Low Adduct Yield start->b_low_yield Bisulfite d_decomp Decomposition d_bumping Uneven Boiling c_poor_sep Poor Separation c_decomp Degradation b_regen Regeneration Problem

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Overcoming Low Yield in 2-Hydroxy-3-methylbutanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 2-Hydroxy-3-methylbutanal. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly low reaction yields.

Troubleshooting Guide: Low Yield in 2-Hydroxy-3-methylbutanal Synthesis

This guide provides solutions to common problems encountered during the synthesis of 2-Hydroxy-3-methylbutanal, primarily through the crossed aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269).

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yields in the synthesis of 2-Hydroxy-3-methylbutanal can stem from several factors. The most common issues include unfavorable reaction equilibrium, the occurrence of side reactions, and suboptimal reaction conditions.

  • Unfavorable Equilibrium: The aldol addition reaction is reversible. The equilibrium may favor the starting materials, isobutyraldehyde and formaldehyde, thus reducing the concentration of the desired 2-Hydroxy-3-methylbutanal product. This reverse reaction is known as a retro-aldol reaction.

  • Side Reactions: Several competing reactions can consume the reactants and decrease the yield. Key side reactions include:

    • Self-condensation of Isobutyraldehyde: Isobutyraldehyde can react with itself to form 3-hydroxy-2,2,4-trimethylpentanal.

    • Cannizzaro Reaction: Although isobutyraldehyde has an α-hydrogen, it can undergo a Cannizzaro reaction in the presence of a strong base, leading to the formation of isobutanol and isobutyric acid. Formaldehyde, lacking α-hydrogens, is also prone to the Cannizzaro reaction, producing methanol (B129727) and formic acid.

    • Tishchenko Reaction: This reaction can lead to the formation of esters from the aldehyde reactants.

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, catalyst concentration, and the molar ratio of reactants play a crucial role in the reaction outcome.

Q2: I suspect side reactions are occurring. How can I identify the byproducts?

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for identifying the components of your reaction mixture. By comparing the mass spectra of the peaks in your chromatogram to a database, you can identify the desired product and various byproducts. Common byproducts to look for include:

  • 3-hydroxy-2,2,4-trimethylpentanal: The self-condensation product of isobutyraldehyde.

  • Isobutanol and Isobutyric Acid: Products of the Cannizzaro reaction of isobutyraldehyde.

  • Methanol and Formic Acid: Products of the Cannizzaro reaction of formaldehyde.

  • Neopentyl glycol and its esters: Can be formed as byproducts in the reaction between isobutyraldehyde and formaldehyde.[1]

Q3: How can I minimize side reactions and improve the selectivity for 2-Hydroxy-3-methylbutanal?

Controlling the reaction conditions is key to minimizing side reactions.

  • Reactant Addition: To reduce the self-condensation of isobutyraldehyde, slowly add the isobutyraldehyde to the mixture of formaldehyde and the base catalyst. This maintains a low concentration of the isobutyraldehyde enolate at any given time.

  • Choice of Catalyst: The use of a phase-transfer catalyst, such as benzyltrimethylammonium (B79724) hydroxide (B78521), has been shown to significantly improve selectivity and yield in the crossed aldol condensation of isobutyraldehyde and formaldehyde.[1][2][3]

  • Temperature Control: Lower reaction temperatures generally favor the desired aldol addition product and suppress side reactions. Thermodynamic analysis suggests that high temperatures lead to lower conversion and selectivity.[1]

  • Reactant Ratio: The molar ratio of isobutyraldehyde to formaldehyde can influence the conversion rate. A slight excess of isobutyraldehyde may be beneficial.[1]

Q4: My product seems to be reverting to the starting materials. How can I prevent the retro-aldol reaction?

The retro-aldol reaction is driven by equilibrium. To shift the equilibrium towards the product:

  • Temperature: As with side reactions, lower temperatures can help to disfavor the retro-aldol reaction.

  • Product Removal: If feasible within your experimental setup, removing the 2-Hydroxy-3-methylbutanal from the reaction mixture as it is formed can drive the reaction to completion.

  • Subsequent Steps: If the 2-Hydroxy-3-methylbutanal is an intermediate for a subsequent reaction, performing the next step in situ without isolating the aldol adduct can be an effective strategy.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of 2-Hydroxy-3-methylbutanal?

Yields can vary significantly depending on the specific reaction conditions. However, with optimized conditions, such as the use of a phase-transfer catalyst, a feed mole ratio of 1.1:1.0 (isobutyraldehyde:formaldehyde), and a reaction temperature of 20°C, a nearly quantitative yield with approximately 100% selectivity has been reported for the analogous synthesis of hydroxypivaldehyde.[1][2][3]

Q2: What is the best catalyst for this synthesis?

While traditional base catalysts like sodium hydroxide can be used, they may promote side reactions. A phase-transfer catalyst, such as benzyltrimethylammonium hydroxide, is highly effective in promoting the desired crossed aldol condensation with high selectivity.[1][2][3]

Q3: How does temperature affect the reaction?

Lower temperatures are generally favorable for the aldol addition. Higher temperatures can lead to an increase in side reactions and the retro-aldol reaction, resulting in a lower yield and selectivity of the desired product.[1]

Q4: What is the ideal molar ratio of isobutyraldehyde to formaldehyde?

A slight excess of isobutyraldehyde to formaldehyde, for example, a molar ratio of 1.1:1.0, has been shown to be effective.[1][2][3]

Q5: How can I purify the final product?

Purification can be achieved through distillation. The product, 2-Hydroxy-3-methylbutanal, can be separated from unreacted starting materials and amine salts (if an amine catalyst is used) by distillation at temperatures ranging from 80°C to 135°C.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of Crossed Aldol Condensation between Isobutyraldehyde and Formaldehyde (Analogous System)

ParameterConditionIsobutyraldehyde Conversion (%)Product Selectivity (%)Reference
Reaction Time 20 min25.50100[2]
40 min78.45100[2]
60 min95.17100[2]
90 min100100[2]
Temperature Low TemperatureFavorable for main reactionHigh[1]
High TemperatureLowLow[1]
Reactant Ratio (Isobutyraldehyde:Formaldehyde) 0.9:1.0~99%High[1]
1.1:1.0100% (at 90 min)100%[2]
Catalyst Phase-Transfer Catalyst (4 mol%)100% (at 90 min)100%[2]
Tertiary AmineEffectiveVariable
Alkali HydroxideVariableProne to side reactions

Experimental Protocols

Optimized Synthesis of 2-Hydroxy-3-methylbutanal via Crossed Aldol Condensation

This protocol is adapted from a high-yield synthesis of a similar hydroxy aldehyde.[1][2][3]

Materials:

  • Isobutyraldehyde

  • Formaldehyde (37-40% aqueous solution)

  • Benzyltrimethylammonium hydroxide (Phase-Transfer Catalyst)

  • Deionized water

  • Jacketed glass reactor with temperature control

  • Mechanical stirrer

  • Funnel

Procedure:

  • Reaction Setup: In a 500 mL jacketed glass reactor equipped with a mechanical stirrer and a funnel, prepare the reaction mixture.

  • Reactant Ratio: Use a feed mole ratio of 1.1:1.0:0.04 of isobutyraldehyde:formaldehyde:benzyltrimethylammonium hydroxide.

  • Temperature Control: Maintain the reaction temperature at 20°C by circulating cooling water through the reactor jacket.

  • Catalyst Addition: The reaction is initiated by the addition of the benzyltrimethylammonium hydroxide catalyst.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals (e.g., 20, 40, 60, 90 minutes) and analyzing them by Gas Chromatography (GC) to determine the conversion of isobutyraldehyde.

  • Reaction Completion: The reaction should proceed to approximately 100% conversion of isobutyraldehyde within 90 minutes.

  • Work-up: After the reaction is complete, the product mixture can be filtered under suction.

  • Purification: The obtained 2-Hydroxy-3-methylbutanal can be washed with cold water and dried. Further purification can be achieved by distillation.

Visualizations

Troubleshooting_Workflow start Low Yield in 2-Hydroxy-3-methylbutanal Synthesis check_side_reactions Analyze reaction mixture for side products (GC-MS) start->check_side_reactions side_reactions_present Side reactions confirmed check_side_reactions->side_reactions_present Yes no_side_reactions No significant side reactions check_side_reactions->no_side_reactions No solution_side_reactions Implement strategies to minimize side reactions: - Slow addition of isobutyraldehyde - Use phase-transfer catalyst - Lower reaction temperature side_reactions_present->solution_side_reactions optimize_conditions Optimize Reaction Conditions no_side_reactions->optimize_conditions solution_conditions Adjust reaction parameters: - Check catalyst activity and concentration - Verify reactant purity and ratio - Optimize reaction time optimize_conditions->solution_conditions troubleshoot_equilibrium Address Unfavorable Equilibrium solution_equilibrium Implement strategies to favor product formation: - Lower reaction temperature - Remove product as it forms (if possible) troubleshoot_equilibrium->solution_equilibrium end Improved Yield solution_side_reactions->end solution_equilibrium->end solution_conditions->troubleshoot_equilibrium

Caption: Troubleshooting workflow for low yield in 2-Hydroxy-3-methylbutanal synthesis.

Reaction_Pathway cluster_products Products cluster_side_products Side Products Isobutyraldehyde Isobutyraldehyde Target_Product 2-Hydroxy-3-methylbutanal Isobutyraldehyde->Target_Product Self_Condensation Self-Condensation Product Isobutyraldehyde->Self_Condensation Cannizzaro Cannizzaro Products (Isobutanol, Isobutyric Acid, Methanol, Formic Acid) Isobutyraldehyde->Cannizzaro Tishchenko Tishchenko Products (Esters) Isobutyraldehyde->Tishchenko Formaldehyde Formaldehyde Formaldehyde->Target_Product Formaldehyde->Cannizzaro Formaldehyde->Tishchenko Catalyst Base Catalyst (e.g., NaOH, PTC) Catalyst->Target_Product

Caption: Reaction pathways in the synthesis of 2-Hydroxy-3-methylbutanal.

References

Technical Support Center: Chiral Integrity of 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Preventing Racemization of Chiral 2-Hydroxy-3-methylbutanal. This resource is designed for researchers, scientists, and professionals in drug development who are working with this chiral aldehyde. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist you in maintaining the stereochemical integrity of your compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for 2-Hydroxy-3-methylbutanal?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemic mixture). For a chiral molecule like 2-Hydroxy-3-methylbutanal, the three-dimensional arrangement of atoms (stereochemistry) is crucial for its biological activity and pharmacological properties. Racemization leads to a loss of stereochemical purity, which can result in reduced efficacy, altered toxicity, and difficulties in characterization and quality control.

Q2: What is the primary chemical mechanism responsible for the racemization of 2-Hydroxy-3-methylbutanal?

A2: The primary mechanism for the racemization of 2-Hydroxy-3-methylbutanal is through the formation of a planar enol or enolate intermediate under either acidic or basic conditions.[1] The alpha-proton (the hydrogen atom on the carbon adjacent to the aldehyde group) is acidic and can be removed, leading to the formation of a flat, achiral enolate. Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of both enantiomers.[1]

Q3: What are the key factors that can induce racemization of my chiral 2-Hydroxy-3-methylbutanal?

A3: Several factors can promote the racemization of chiral aldehydes:

  • pH: Both acidic and basic conditions can catalyze enolization and subsequent racemization.[2]

  • Temperature: Higher temperatures accelerate the rate of racemization.[3]

  • Solvent: The polarity and proticity of the solvent can influence the stability of the chiral aldehyde and the rate of racemization.[4]

  • Exposure Time: Prolonged exposure to adverse conditions (e.g., non-neutral pH, high temperature) increases the extent of racemization.[5]

  • Presence of Catalysts: Certain metals or impurities can catalyze the enolization process.

Q4: How can I monitor the enantiomeric purity of my 2-Hydroxy-3-methylbutanal?

A4: The enantiomeric excess (ee) of your compound can be determined using several analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.[6][7] Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents, and gas chromatography (GC) on a chiral stationary phase.[8][9][10]

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during the handling, reaction, and purification of chiral 2-Hydroxy-3-methylbutanal.

Problem Potential Cause Suggested Solution
Significant loss of enantiomeric excess after aqueous workup. The pH of the aqueous solution is either too acidic or too basic, catalyzing enolization.- Maintain the pH of all aqueous solutions as close to neutral (pH 7) as possible.[5] - Use buffered solutions (e.g., phosphate (B84403) buffer) for washes. - If a basic wash is necessary, use a mild base like saturated sodium bicarbonate (NaHCO₃) and minimize contact time.[5] - Perform extractions at lower temperatures (e.g., 0-4 °C) to slow down the rate of racemization.[3]
Racemization observed after purification by column chromatography. The stationary phase (e.g., silica (B1680970) gel) is acidic and promotes racemization.- Use deactivated silica gel (e.g., by pre-treating with a solution of triethylamine (B128534) in the eluent).[11] - Consider using a neutral stationary phase like alumina.[11] - Minimize the time the compound spends on the column.
Loss of stereochemical integrity during a reaction. The reaction conditions (e.g., strong base, high temperature, prolonged reaction time) are causing racemization.- If possible, conduct the reaction under neutral conditions.[2] - Use milder bases or acids.[2] - Lower the reaction temperature.[3] - Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.[5]
Gradual decrease in enantiomeric purity during storage. The storage conditions are not optimal, leading to slow racemization over time.- Store the compound in a non-polar, aprotic solvent at low temperatures (e.g., -20 °C or below). - Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can sometimes lead to degradation pathways that affect stereochemistry.[5]

Data Presentation: Factors Influencing Racemization

Parameter Condition Expected Impact on Racemization Rate Qualitative Enantiomeric Excess (ee) after 24h
pH pH 3 (Acidic)HighLow (<90%)
pH 7 (Neutral)LowHigh (>98%)
pH 11 (Basic)HighLow (<90%)
Temperature -20 °CVery LowVery High (>99%)
4 °CLowHigh (>98%)
25 °C (Room Temp)ModerateModerate (90-95%)
50 °CHighLow (<90%)
Solvent Toluene (B28343) (Non-polar, aprotic)LowHigh (>98%)
Dichloromethane (Polar, aprotic)ModerateModerate (95-98%)
Methanol (Polar, protic)Moderate to HighModerate (90-95%)
Water (Polar, protic)High (if not pH controlled)Low to Moderate (<95%)

Note: The ee values are illustrative and can vary depending on the specific conditions and duration of exposure.

Experimental Protocols

Protocol 1: General Handling and Storage to Minimize Racemization
  • Solvent Selection: Whenever possible, dissolve and store 2-Hydroxy-3-methylbutanal in a non-polar, aprotic solvent such as toluene or hexane (B92381).

  • Temperature Control: Keep the compound at low temperatures (ideally -20 °C or below) for long-term storage. For short-term handling during experiments, use an ice bath to maintain a temperature of 0-4 °C.

  • Inert Atmosphere: For sensitive applications or long-term storage, handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent oxidation.

  • pH Neutrality: Avoid contact with acidic or basic materials. Use clean, dry glassware.

Protocol 2: Protecting Group Strategy to Prevent Racemization During Reactions

This protocol describes the formation of a cyclic acetal (B89532) as a protecting group for the aldehyde functionality, which prevents enolization.

  • Protection Step (Acetal Formation): a. Dissolve the chiral 2-Hydroxy-3-methylbutanal (1 equivalent) in an anhydrous, non-polar solvent like toluene. b. Add ethylene (B1197577) glycol (1.1 equivalents) and a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid, 0.01 equivalents). c. Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. d. Monitor the reaction by TLC or GC until the starting material is consumed. e. Upon completion, cool the reaction mixture and neutralize the catalyst with a mild base (e.g., a small amount of triethylamine). f. Purify the resulting protected aldehyde by column chromatography on neutral alumina.

  • Perform Desired Reaction: The protected compound, now stable to racemization at the former alpha-carbon, can be used in subsequent reactions that are incompatible with the free aldehyde.

  • Deprotection Step (Acetal Hydrolysis): a. Dissolve the protected compound in a mixture of a water-miscible solvent (e.g., acetone (B3395972) or THF) and water. b. Add a catalytic amount of a mild acid (e.g., dilute HCl or acetic acid). c. Stir the reaction at room temperature and monitor by TLC or GC. d. Once the deprotection is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate). e. Extract the product with a suitable organic solvent and purify as needed.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This protocol is adapted from a method for the closely related 2-hydroxy-3-methylbutanoic acid and should be optimized for the aldehyde.[6]

  • Instrumentation: An HPLC system with a UV detector is required.

  • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is recommended.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of hexane and isopropanol (B130326) (e.g., 90:10 v/v). A small amount of an additive like trifluoroacetic acid (0.1%) may be needed to improve peak shape.

  • Sample Preparation: a. Prepare a stock solution of a racemic standard of 2-Hydroxy-3-methylbutanal at a concentration of 1 mg/mL in the mobile phase. b. Prepare a sample of your chiral compound at a similar concentration.

  • HPLC Analysis: a. Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. b. Inject the racemic standard to determine the retention times of both enantiomers and to confirm baseline separation. c. Inject your chiral sample. d. Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Visualizations

Racemization_Mechanism cluster_enantiomer1 (S)-Enantiomer cluster_intermediate Achiral Enolate cluster_enantiomer2 (R)-Enantiomer s_enantiomer H₃C \n  CH-CH-C=O /   |   | H₃C  OH  H enolate H₃C \n  CH-C=C-O⁻ /   |  | H₃C  OH H s_enantiomer->enolate -H⁺ (Base) or H⁺ (Acid) enolate->s_enantiomer +H⁺ r_enantiomer H₃C \n  CH-CH-C=O /   |   | H₃C  OH  H enolate->r_enantiomer +H⁺

Figure 1: Mechanism of racemization of 2-Hydroxy-3-methylbutanal via an achiral enolate intermediate.

Prevention_Workflow start Chiral 2-Hydroxy-3-methylbutanal storage Storage (-20°C, Aprotic Solvent, Inert Atm.) start->storage reaction_setup Reaction Setup start->reaction_setup protect Protecting Group Addition (e.g., Acetal Formation) reaction_setup->protect If reaction conditions are harsh reaction Chemical Transformation reaction_setup->reaction If reaction conditions are mild protect->reaction deprotect Deprotection reaction->deprotect workup Workup (Neutral pH, Low Temp) reaction->workup If no protecting group used deprotect->workup purification Purification (Neutral Stationary Phase) workup->purification analysis Enantiomeric Excess Analysis (Chiral HPLC) purification->analysis end Enantiomerically Pure Product analysis->end

Figure 2: Experimental workflow for preventing racemization during chemical synthesis.

Troubleshooting_Logic start Racemization Detected? after_workup After Aqueous Workup? start->after_workup Yes no_racemization Maintain Conditions start->no_racemization No after_chromatography After Chromatography? after_workup->after_chromatography No solution_workup Control pH (Neutral) Lower Temperature after_workup->solution_workup Yes during_reaction During Reaction? after_chromatography->during_reaction No solution_chromatography Use Neutral Stationary Phase (e.g., Alumina) Deactivate Silica Gel after_chromatography->solution_chromatography Yes solution_reaction Use Milder Reagents Lower Temperature Use Protecting Group during_reaction->solution_reaction Yes

Figure 3: Logical troubleshooting guide for identifying the source of racemization.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 2-Hydroxy-3-methylbutanal. The following resources offer a structured approach to troubleshooting and resolving this common chromatographic issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a polar compound like 2-Hydroxy-3-methylbutanal?

Peak tailing for polar analytes like 2-Hydroxy-3-methylbutanal in reversed-phase HPLC is often due to secondary interactions with the stationary phase. The most frequent cause is the interaction between the polar hydroxyl and aldehyde groups of the analyte and active residual silanol (B1196071) groups on the silica-based column packing material.[1][2][3][4] Other potential causes include column degradation, improper mobile phase pH, column overload, and extra-column band broadening.[3][5][6]

Q2: How does the mobile phase pH affect the peak shape of 2-Hydroxy-3-methylbutanal?

The mobile phase pH can significantly impact peak shape by influencing the ionization state of residual silanol groups on the silica (B1680970) stationary phase.[1][4] At a mid-range pH, some silanols can be deprotonated and negatively charged, leading to strong electrostatic interactions with polar analytes, which in turn causes peak tailing.[2] For a neutral polar molecule like 2-Hydroxy-3-methylbutanal, maintaining a low mobile phase pH (typically between 2.5 and 3.5) will suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak symmetry.[2]

Q3: Can my sample concentration be causing the peak tailing?

Yes, injecting too high a concentration of 2-Hydroxy-3-methylbutanal can lead to column overload, a common cause of peak tailing.[3][6] When the amount of sample injected exceeds the column's capacity, the stationary phase becomes saturated, resulting in a distorted peak shape.[3] To check for this, dilute your sample 10-fold and reinject it. If the peak shape improves, you are likely experiencing mass overload.[2]

Q4: I'm seeing tailing for all the peaks in my chromatogram, not just 2-Hydroxy-3-methylbutanal. What could be the issue?

If all peaks in your chromatogram are tailing, the problem is likely related to the HPLC system or the column itself, rather than a specific analyte interaction.[7] Common causes include:

  • A partially blocked column inlet frit: This can distort the sample band as it enters the column.[7]

  • Column void: A void or channel in the packing material at the head of the column can lead to uneven flow and band broadening.[2][6]

  • Extra-column dead volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak dispersion.[4][5]

Q5: What type of HPLC column is best suited to minimize peak tailing for 2-Hydroxy-3-methylbutanal?

To minimize peak tailing for polar analytes, it is advisable to use a modern, high-purity silica column that has been effectively end-capped.[6] End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group, making them less accessible for secondary interactions.[8][9] Columns with a polar-embedded phase can also provide alternative selectivity and improved peak shape for polar compounds.[4]

Systematic Troubleshooting Guide

A systematic approach is crucial for efficiently diagnosing and resolving peak tailing. The following guide provides a step-by-step workflow.

  • Initial Assessment:

    • Calculate the Tailing Factor (Tf) or Asymmetry Factor (As): A value greater than 1.2 indicates significant peak tailing.[2][5]

    • Review Chromatographic History: Determine if the tailing is a recent development or a persistent issue. Check previous chromatograms for comparison.

    • Observe Other Peaks: Note whether the tailing is specific to 2-Hydroxy-3-methylbutanal or affects all peaks.

  • Isolate the Problem Source:

    • If all peaks are tailing: The issue is likely mechanical or related to the column.

      • Check for blockages: Reverse-flush the column (if the manufacturer's instructions permit) to clear any potential blockage at the inlet frit.[2]

      • Inspect for voids: If flushing doesn't resolve the issue, the column may have a void. Replacing the column is the next step.[6]

      • Minimize dead volume: Ensure all tubing and connections are appropriate for the system to reduce extra-column effects.[4]

    • If only the 2-Hydroxy-3-methylbutanal peak is tailing: The problem is likely chemical in nature.

      • Rule out mass overload: Dilute the sample and reinject. If the peak shape improves, adjust the sample concentration accordingly.[3][6]

      • Optimize mobile phase: Proceed with the mobile phase optimization experiments detailed in the protocols below.

Quantitative Data Summary

The following table summarizes the potential effects of adjusting key HPLC parameters on the peak tailing of 2-Hydroxy-3-methylbutanal.

ParameterAdjustmentExpected Effect on Tailing Factor (Tf)Rationale
Mobile Phase pH Decrease pH from 6.0 to 3.0Significant DecreaseSuppresses ionization of residual silanols, reducing secondary interactions.[2]
Buffer Concentration Increase from 10 mM to 25 mMModerate DecreaseMore effective at maintaining a consistent pH and masking silanol activity.[6]
Organic Modifier Switch from Methanol to Acetonitrile (B52724)VariableAcetonitrile can sometimes provide better peak shapes due to different solvent properties.
Column Temperature Increase from 25°C to 40°CModerate DecreaseCan improve mass transfer kinetics and reduce the strength of secondary interactions.
Sample Concentration Decrease by a factor of 10Significant Decrease (if overloaded)Alleviates column saturation.[2][6]

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol aims to determine the optimal mobile phase pH to minimize silanol interactions.

  • Prepare Mobile Phases:

    • Mobile Phase A (pH 6.0): Prepare a 10 mM phosphate (B84403) buffer and adjust the pH to 6.0.

    • Mobile Phase B (pH 3.0): Prepare a 10 mM phosphate buffer and adjust the pH to 3.0 using phosphoric acid.

    • Organic Modifier: HPLC-grade acetonitrile or methanol.

  • Experimental Conditions:

    • Column: A standard C18 column.

    • Isocratic Elution: 60:40 (Aqueous:Organic). Adjust as needed for appropriate retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Analyte Concentration: A concentration known to be within the column's linear range.

  • Procedure:

    • Equilibrate the column with the initial mobile phase (e.g., pH 6.0) for at least 15 column volumes.

    • Inject the 2-Hydroxy-3-methylbutanal standard.

    • Record the chromatogram and calculate the tailing factor.

    • Thoroughly flush the system and column with a 50:50 mixture of water and organic modifier.

    • Equilibrate the column with the second mobile phase (pH 3.0).

    • Repeat the injection and data analysis.

    • Compare the tailing factors obtained at the different pH values.

Protocol 2: Column Comparison and Evaluation

This protocol helps to determine if the column itself is the primary source of peak tailing.

  • Select Columns:

    • Column A: The column currently in use that is producing peak tailing.

    • Column B: A new, high-performance C18 column, preferably with modern end-capping technology.

  • Experimental Conditions:

    • Use the optimized mobile phase conditions determined from Protocol 1.

    • Ensure all other HPLC parameters (flow rate, temperature, injection volume, etc.) are identical for both experiments.

  • Procedure:

    • Install Column A and equilibrate the system.

    • Inject the 2-Hydroxy-3-methylbutanal standard and record the chromatogram. Calculate the tailing factor.

    • Replace Column A with Column B.

    • Thoroughly equilibrate the new column.

    • Inject the same standard and record the chromatogram. Calculate the tailing factor.

    • A significant improvement in peak shape with Column B indicates that the original column was likely the cause of the tailing, possibly due to degradation or active silanol sites.[1]

Visualizations

G Troubleshooting Workflow for Peak Tailing cluster_system System/Mechanical Issues cluster_chemical Chemical/Analyte-Specific Issues start Peak Tailing Observed for 2-Hydroxy-3-methylbutanal q1 Does tailing affect all peaks? start->q1 a1 Check for column blockage (e.g., reverse flush column) q1->a1 Yes q2 Is the column overloaded? q1->q2 No a2 Inspect for column voids a1->a2 a3 Minimize extra-column dead volume a2->a3 a4 Replace column if necessary a3->a4 end_node Peak Shape Improved a4->end_node a5 Dilute sample 10x and reinject q2->a5 Yes a6 Optimize mobile phase pH (aim for pH 2.5-3.5) q2->a6 No a5->end_node a7 Increase buffer concentration a6->a7 a8 Try a different organic modifier a7->a8 a9 Consider a new, end-capped column a8->a9 a9->end_node

Caption: A flowchart outlining the systematic process for troubleshooting peak tailing.

G Chemical Interactions Leading to Peak Tailing cluster_analyte 2-Hydroxy-3-methylbutanal cluster_stationary_phase Silica Stationary Phase (C18) analyte Polar Groups (Hydroxyl & Aldehyde) c18 C18 Chains (Primary Retention) analyte->c18 Primary Hydrophobic Interaction interaction Secondary Interaction (Hydrogen Bonding) analyte->interaction silanol Residual Silanol Group (Si-OH) silanol->interaction result Delayed Elution & Peak Tailing interaction->result

Caption: Diagram of secondary interactions causing peak tailing.

References

Technical Support Center: Optimizing Aldol Condensation of 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the aldol (B89426) condensation of 2-Hydroxy-3-methylbutanal.

Troubleshooting Guide

Issue: Low or No Product Yield

Question Possible Cause Suggested Solution
1. My reaction is not proceeding, and I'm only recovering the starting material. What should I check? Inactive Catalyst: The base or acid catalyst may be old, improperly stored, or of insufficient strength.- Use a fresh batch of catalyst.- For base-catalyzed reactions, ensure the base is strong enough to deprotonate the alpha-carbon. Common bases include NaOH, KOH, and LDA.- For acid-catalyzed reactions, ensure a strong acid like HCl or H₂SO₄ is used.
Low Reaction Temperature: The activation energy for the reaction may not be met.- Gradually increase the reaction temperature in 5-10°C increments. Monitor for product formation and potential side reactions.
Insufficient Reaction Time: The reaction may be slow under the current conditions.- Extend the reaction time. Monitor the reaction progress using techniques like TLC or GC-MS at regular intervals.
2. I'm observing a low yield of the desired aldol product. What are the likely reasons? Side Reactions: Competing reactions such as Cannizzaro reaction (if no α-hydrogen is present), self-condensation of another reactant, or polymerization may be occurring.[1]- If using a crossed aldol condensation, slowly add the enolizable aldehyde to the non-enolizable aldehyde to minimize self-condensation.- Optimize the stoichiometry of the reactants.- Lower the reaction temperature to disfavor side reactions which may have a higher activation energy.
Reversible Reaction: The aldol addition is a reversible process.[2]- Consider removing the product as it forms, if possible, to shift the equilibrium towards the product side. This is more applicable if a subsequent dehydration occurs.[3]
Product Degradation: The aldol product may be unstable under the reaction conditions.- Use milder reaction conditions (e.g., weaker base, lower temperature).- Quench the reaction as soon as a significant amount of product is formed.

Issue: Formation of Multiple Products/Impurities

Question Possible Cause Suggested Solution
3. My final product mixture shows multiple spots on TLC/peaks in GC-MS. How can I improve selectivity? Crossed-Aldol Condensation Issues: If reacting 2-Hydroxy-3-methylbutanal with another enolizable aldehyde or ketone, multiple products can form.[1]- Use a non-enolizable aldehyde or ketone as the reaction partner if possible.- Use a directed aldol reaction approach, for instance, by pre-forming the enolate of 2-Hydroxy-3-methylbutanal with a strong, non-nucleophilic base like LDA at low temperatures before adding the second carbonyl compound.
Dehydration of Aldol Product: The initial β-hydroxy aldehyde can eliminate water to form an α,β-unsaturated aldehyde, especially at higher temperatures or with stronger bases/acids.[4][5][6]- To favor the aldol addition product, run the reaction at lower temperatures.- To favor the condensation (dehydrated) product, increase the reaction temperature after the initial aldol addition has occurred.[3]
Stereoisomer Formation: The reaction can create new stereocenters, leading to a mixture of diastereomers.- Employ stereoselective reaction conditions, such as using a chiral catalyst or auxiliary. This is an advanced topic and may require significant methods development.

Issue: Product Purification Challenges

Question Possible Cause Suggested Solution
4. I'm having difficulty purifying my aldol product. What techniques are recommended? Product Polarity: The hydroxy aldehyde is a polar molecule, which can make extraction and chromatography challenging.- Extraction: Use a suitable organic solvent. If the product has some water solubility, multiple extractions may be necessary. A brine wash can help to break emulsions and remove water from the organic layer.- Chromatography: Use silica (B1680970) gel column chromatography with a gradient of polar and non-polar solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol).
Thermal Instability: The product may decompose during distillation.- Use vacuum distillation to lower the boiling point.[7]
Amine Salt Contamination (if using amine catalysts): Amine salts can be difficult to remove by distillation and can interfere with subsequent reactions.[7]- An alkaline additive can be used to break the amine salts before distillation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used for the aldol condensation of 2-Hydroxy-3-methylbutanal?

A1: Both base and acid catalysts can be used.

  • Base Catalysts: Commonly used bases include alkali metal hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., NaOEt, KOtBu). For directed aldol reactions to control selectivity, strong non-nucleophilic bases like Lithium diisopropylamide (LDA) are often employed.

  • Acid Catalysts: Protic acids such as HCl and H₂SO₄ can be used, which proceed via an enol intermediate.

Q2: How does temperature affect the outcome of the reaction?

A2: Temperature is a critical parameter.

  • Low Temperatures (e.g., 0-25°C): Generally favor the formation of the initial β-hydroxy aldol addition product.

  • High Temperatures (e.g., >50°C or with heating): Promote the subsequent dehydration of the aldol product to form the α,β-unsaturated aldehyde (the condensation product).[8]

Q3: Can 2-Hydroxy-3-methylbutanal undergo self-condensation?

A3: Yes, since it possesses an alpha-hydrogen, it can act as both the enolate precursor and the electrophilic carbonyl component, leading to a self-condensation product.

Q4: What are common side reactions to be aware of?

A4: Besides the formation of multiple aldol products in a crossed reaction, other potential side reactions include:

  • Polymerization: Especially with aldehydes, base catalysts can sometimes induce polymerization.

  • Cannizzaro Reaction: This is generally not a concern for 2-Hydroxy-3-methylbutanal as it has an alpha-hydrogen. However, if it is reacted with an aldehyde that lacks alpha-hydrogens (like formaldehyde (B43269) or benzaldehyde) under strong basic conditions, the other aldehyde can undergo a Cannizzaro reaction.[1]

Data Presentation

Table 1: Illustrative Example of Base Catalyst Screening for Aldol Condensation of 2-Hydroxy-3-methylbutanal

Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate optimization trends.

EntryCatalyst (10 mol%)Temperature (°C)Time (h)Conversion (%)Yield of Aldol Adduct (%)
1NaOH2546558
2KOH2547062
3NaOEt2547568
4KOtBu2528578
5LDA-78 to 029592

Table 2: Illustrative Example of Temperature Effect on Product Distribution

Disclaimer: The following data is hypothetical and for illustrative purposes.

EntryCatalystTemperature (°C)Time (h)Yield of Aldol Adduct (%)Yield of Dehydrated Product (%)
1NaOH10675<5
2NaOH2545815
3NaOH5022065
4NaOH801<585

Experimental Protocols

Illustrative Protocol for the Base-Catalyzed Self-Condensation of 2-Hydroxy-3-methylbutanal

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-Hydroxy-3-methylbutanal (1.0 eq) in a suitable anhydrous solvent (e.g., THF, ethanol).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.

  • Catalyst Addition: Slowly add a solution of the base catalyst (e.g., 10 mol% of a 1M NaOH solution) dropwise to the stirred solution of the aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis.

  • Quenching: Once the reaction is complete (or has reached optimal conversion), quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl solution) until the mixture is neutralized.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Reaction Setup (Inert Atmosphere) start->setup cool Cool to Target Temperature setup->cool add_catalyst Add Catalyst cool->add_catalyst monitor Monitor Progress (TLC/GC-MS) add_catalyst->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography) extract->purify end Final Product purify->end

Caption: General experimental workflow for aldol condensation.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product no_reaction No Reaction start->no_reaction Is there any product? No low_conversion Low Conversion start->low_conversion Is there any product? Yes, but low multiple_products Multiple Products start->multiple_products Is the product impure? Yes sol_catalyst Check Catalyst Activity Increase Temperature Extend Reaction Time no_reaction->sol_catalyst sol_conditions Optimize Stoichiometry Lower Temperature Use Milder Conditions low_conversion->sol_conditions sol_selectivity Use Directed Aldol Control Temperature Choose Non-enolizable Partner multiple_products->sol_selectivity

Caption: Troubleshooting logic for common aldol reaction issues.

References

Technical Support Center: Purification of 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 2-Hydroxy-3-methylbutanal (CAS No: 67755-97-9).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in 2-Hydroxy-3-methylbutanal?

A1: Impurities in 2-Hydroxy-3-methylbutanal typically originate from the synthetic route used. Common impurities can include unreacted starting materials (e.g., the corresponding alcohol or precursor aldehydes), byproducts from side reactions such as self-condensation or over-oxidation to the carboxylic acid (2-hydroxy-3-methylbutanoic acid), residual solvents used in the reaction or workup, and water.[4][5] Additionally, as an α-hydroxy aldehyde, it has a tendency to form dimers or other oligomers.[6]

Q2: What are the most effective methods for purifying 2-Hydroxy-3-methylbutanal?

A2: The choice of purification method depends on the nature of the impurities. The most common and effective techniques include:

  • Vacuum Distillation: Ideal for removing volatile solvents and some starting materials, especially given the compound's boiling point of 143°C at atmospheric pressure.[1][7] Operating under reduced pressure minimizes thermal degradation.[4]

  • Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.[8] Silica (B1680970) gel or alumina (B75360) are common stationary phases, and the solvent system must be optimized for effective separation.[8]

  • Chemical Treatment: Acidic or basic washes can be employed to remove basic or acidic impurities, respectively. For instance, amine salt byproducts from certain synthetic routes can be removed by treatment with an alkaline additive.[5][9]

Q3: How can I accurately assess the purity of my 2-Hydroxy-3-methylbutanal sample?

A3: A combination of analytical techniques is recommended for a thorough purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Can be used to analyze the sample, often after derivatization to enhance detection.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): Provides detailed structural information and helps in identifying and quantifying impurities.[8][14]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the required functional groups (hydroxyl and aldehyde) and identifying certain impurities.[8][14]

  • Karl Fischer Titration: The standard method for quantifying water content.[14]

Q4: My 2-Hydroxy-3-methylbutanal sample appears to be unstable or is forming solids on storage. What is happening?

A4: Simple α-hydroxy aldehydes like 2-Hydroxy-3-methylbutanal have a known tendency to form stable cyclic and acyclic dimers, which may be crystalline.[6] This is a reversible process, and the monomeric form can often be regenerated by heating or dissolving in a suitable solvent.[6] To minimize this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

Troubleshooting Guide

Problem: The purity of my 2-Hydroxy-3-methylbutanal is low after synthesis, with many side products detected by GC-MS.

  • Possible Cause: The reaction conditions (temperature, reaction time, catalyst) may not be optimal, leading to side reactions like aldol (B89426) condensations.[15]

  • Solution: Re-optimize the synthesis protocol. Consider lowering the reaction temperature or reducing the reaction time. Ensure the stoichiometry of reactants is correct. Purification via column chromatography is recommended to separate the desired product from closely related side products.[8]

Problem: My purified product contains significant amounts of residual solvent (e.g., Dichloromethane, Diethyl Ether).

  • Possible Cause: Incomplete removal of solvent after extraction or column chromatography.

  • Solution: Use a rotary evaporator to remove the bulk of the solvent. For complete removal of residual solvent, place the sample under high vacuum for several hours. Gentle heating can be applied if the compound is thermally stable at the applied temperature and pressure.

Problem: The product is discolored (yellow or brown).

  • Possible Cause: Aldehydes can be sensitive to air and light, leading to oxidation or polymerization. The discoloration may be due to trace impurities or degradation products.

  • Solution: Ensure the purification process is carried out promptly after synthesis. If using distillation, perform it under vacuum to reduce the temperature required.[4] Store the final product under an inert atmosphere and protect it from light.

Problem: I am getting poor separation during column chromatography.

  • Possible Cause 1: The chosen solvent system (mobile phase) is not suitable for separating the compound from its impurities.

  • Solution 1: Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase that provides good separation between your product and the impurities.[8]

  • Possible Cause 2: The column is overloaded with the sample.

  • Solution 2: Reduce the amount of crude sample loaded onto the column relative to the amount of stationary phase.

Problem: The product appears to decompose during distillation, even under vacuum.

  • Possible Cause: α-hydroxy aldehydes can be thermally labile and may undergo decomposition or polymerization even at reduced pressure.[16]

  • Solution: Use a lower distillation temperature by applying a higher vacuum. If thermal decomposition is still an issue, column chromatography is a milder purification method that should be employed instead.[8]

Data Presentation

Table 1: Physical and Chemical Properties of 2-Hydroxy-3-methylbutanal

PropertyValueReference
CAS Number67755-97-9[1][2][3]
Molecular FormulaC₅H₁₀O₂[1][3][17]
Molecular Weight102.13 g/mol [1][17]
Boiling Point143 °C at 760 mmHg[1][7]
Density0.957 g/cm³[1]
Flash Point48.4 °C[1]

Table 2: Common Impurities and Recommended Removal Methods

Impurity TypePotential SourceRecommended Removal Method
Unreacted Starting MaterialsIncomplete reactionVacuum Distillation, Column Chromatography
Over-oxidation ProductSynthesisColumn Chromatography, Alkaline Wash
Aldol Condensation ByproductsSynthesisColumn Chromatography
Residual SolventsWorkup/PurificationHigh Vacuum, Gentle Heating
WaterWorkup/AtmosphereDrying agents (e.g., MgSO₄), Azeotropic Distillation
Dimers/OligomersStorageGentle heating, Dissolution in solvent

Table 3: Comparison of Primary Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Effective for removing volatile impurities; relatively fast for large scales.Potential for thermal degradation of the product; not effective for impurities with similar boiling points.
Column Chromatography Separation based on differential adsorption on a stationary phase.[8]High resolution for complex mixtures; operates at room temperature, avoiding thermal stress.Can be time-consuming and requires significant solvent volumes; sample recovery may be lower.
Recrystallization Purification of solids based on differential solubility.[18]Can yield very high purity product.Not applicable as 2-Hydroxy-3-methylbutanal is a liquid at room temperature.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry.

  • Drying: If the crude product contains water, dry it with an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) and filter.

  • Charging the Flask: Add the crude 2-Hydroxy-3-methylbutanal to the distillation flask along with a magnetic stir bar or boiling chips for smooth boiling.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point for the given pressure. Discard the initial forerun (lower boiling impurities) and stop before higher boiling impurities begin to distill.

  • Storage: Transfer the purified product to a clean, dry container and store under an inert atmosphere at a low temperature.

Protocol 2: Purification by Flash Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) that gives the product an Rf value of approximately 0.3-0.4 and separates it well from impurities.[8]

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system as a slurry. Ensure the packing is uniform and free of air bubbles.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of fractions.[8]

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.[8]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Hydroxy-3-methylbutanal.

Visualizations

Purification_Workflow General Workflow for Purification and Analysis of 2-Hydroxy-3-methylbutanal Crude Crude 2-Hydroxy-3-methylbutanal (Post-Synthesis) Initial_Analysis Initial Purity Assessment (GC-MS, TLC) Crude->Initial_Analysis Distillation Vacuum Distillation Initial_Analysis->Distillation High concentration of volatile impurities Chromatography Column Chromatography Initial_Analysis->Chromatography Complex mixture or thermally sensitive Purity_Check_1 Purity & Impurity Profile Analysis (GC-MS, NMR, HPLC) Distillation->Purity_Check_1 Volatile_Impurities Volatile Impurities & Solvents Removed Distillation->Volatile_Impurities Chromatography->Purity_Check_1 NonVolatile_Impurities Non-Volatile & Polar Impurities Removed Chromatography->NonVolatile_Impurities Purity_Check_1->Chromatography Purity < 98% Pure_Product Pure 2-Hydroxy-3-methylbutanal Purity_Check_1->Pure_Product Purity > 98% Storage Store under Inert Gas at Low Temperature Pure_Product->Storage

Caption: Workflow for the purification and analysis of 2-Hydroxy-3-methylbutanal.

References

Stability issues of 2-Hydroxy-3-methylbutanal in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 2-Hydroxy-3-methylbutanal.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and storage of 2-Hydroxy-3-methylbutanal.

Issue Possible Cause Recommended Action
Unexpectedly low assay value or presence of impurities in a freshly opened bottle. Improper storage during transit or by the supplier.Contact the supplier with the lot number and analytical data (e.g., chromatogram). Request a certificate of analysis for the specific lot.
Ingress of air and moisture upon opening.After opening, blanket the headspace of the container with an inert gas (e.g., argon or nitrogen) before resealing tightly.
Appearance of a new peak in chromatograms (e.g., HPLC, GC) of stored samples. Degradation of the compound.Characterize the new peak using mass spectrometry (MS) to identify the degradation product. Likely candidates include 2,3-butanedione, 3-hydroxy-2-butanone, or the corresponding carboxylic acid. Review storage conditions.
Change in physical appearance (e.g., color change to yellow, increased viscosity). Oxidation or polymerization/dimerization.[1]Discard the reagent if significant discoloration or viscosity change is observed. For future prevention, store under an inert atmosphere and in an amber vial to protect from light.
Inconsistent results in reactions using 2-Hydroxy-3-methylbutanal from different batches or stored for different durations. Varying levels of degradation products that may interfere with the reaction.Perform a purity check (e.g., by NMR or chromatography) on the starting material before use. If impurities are detected, purification by distillation or chromatography may be necessary.
pH of the sample solution changes over time. Oxidation to 2-Hydroxy-3-methylbutanoic acid.If the intended application is pH-sensitive, use the compound immediately after preparing the solution. Store stock solutions at low temperatures for short periods only.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for 2-Hydroxy-3-methylbutanal?

To ensure the long-term stability of 2-Hydroxy-3-methylbutanal, it is recommended to store it in a cool, dry, and well-ventilated area.[2][3] The container should be tightly sealed to prevent exposure to moisture and air.[2] For extended storage, refrigeration at 2-8°C is advisable.[3] It is also recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[2]

2. What are the primary degradation pathways for 2-Hydroxy-3-methylbutanal?

2-Hydroxy-3-methylbutanal is susceptible to several degradation pathways, primarily:

  • Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, forming 2-Hydroxy-3-methylbutanoic acid. This can occur in the presence of air.[4]

  • Retro-Aldol Reaction: This is a reversible reaction where the molecule can cleave into smaller carbonyl compounds, particularly under basic conditions.[5]

  • Dimerization/Oligomerization: Aldehydes can undergo self-condensation reactions, which may be catalyzed by acidic or basic impurities.

  • Dehydration: Under certain conditions, such as heat or the presence of acid/base catalysts, the molecule can lose water to form an unsaturated aldehyde.

3. What is the expected shelf-life of 2-Hydroxy-3-methylbutanal?

The shelf-life of 2-Hydroxy-3-methylbutanal is highly dependent on the storage conditions. When stored under the recommended conditions (refrigerated, under inert gas, protected from light and moisture), the compound is expected to be stable for an extended period.[1] However, specific quantitative data on degradation rates under various conditions is limited. It is best practice to monitor the purity of the compound periodically, especially for long-term storage.

4. How can I assess the purity of my 2-Hydroxy-3-methylbutanal sample?

Several analytical techniques can be employed to assess the purity of 2-Hydroxy-3-methylbutanal:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the compound and its non-volatile degradation products.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing the volatile components and identifying impurities. Derivatization may be necessary for better peak shape and thermal stability.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis to determine purity.

  • Thin-Layer Chromatography (TLC): A quick and simple method for a qualitative assessment of purity and to check for the presence of impurities.

5. Are there any known incompatibilities for 2-Hydroxy-3-methylbutanal?

Yes, 2-Hydroxy-3-methylbutanal should be kept away from strong oxidizing agents, strong reducing agents, acids, and bases, as these can catalyze its degradation.[6][8] It is also a flammable liquid and should be kept away from heat, sparks, and open flames.[2][3]

Quantitative Data Summary

Parameter Effect on Stability Recommendations
Temperature Increased temperature accelerates degradation rates.Store at 2-8°C for long-term storage. Avoid exposure to high temperatures.[3][9]
Light Photolytic degradation can occur, especially in the presence of photosensitizers.[3]Store in amber vials or protect from light.
pH Both acidic and basic conditions can catalyze degradation (e.g., retro-aldol reaction, dehydration).[2][10]Maintain a neutral pH for solutions. Use freshly prepared solutions.
Oxygen Promotes oxidation of the aldehyde to a carboxylic acid.[4]Store under an inert atmosphere (argon or nitrogen).[2]
Moisture Can facilitate hydrolysis or other degradation pathways.[2]Store in a tightly sealed container in a dry environment.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of 2-Hydroxy-3-methylbutanal. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Start with 95% A and 5% B.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Forced Degradation Study

This protocol provides a framework for investigating the stability of 2-Hydroxy-3-methylbutanal under various stress conditions.[3][6][11][12]

  • Sample Preparation: Prepare a stock solution of 2-Hydroxy-3-methylbutanal (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the sample solution and incubate at room temperature for 4 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid sample at 80°C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).[3]

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a validated stability-indicating method (e.g., the HPLC method described in Protocol 1).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Visualizations

cluster_main Potential Degradation Pathways of 2-Hydroxy-3-methylbutanal A 2-Hydroxy-3-methylbutanal B Oxidation A->B [O] / Air C Retro-Aldol Reaction A->C Base D Dimerization / Oligomerization A->D Acid / Base E Dehydration A->E Heat / Acid / Base F 2-Hydroxy-3-methylbutanoic acid B->F G Smaller Carbonyl Compounds C->G H Dimers / Oligomers D->H I Unsaturated Aldehyde E->I cluster_workflow Experimental Workflow for a Forced Degradation Study Start Start: Prepare Sample Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Withdraw Samples at Time Points Stress->Sample Neutralize Neutralize (if necessary) Sample->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Neutralize->Analyze Evaluate Evaluate Data: - Identify Degradants - Quantify Degradation - Assess Mass Balance Analyze->Evaluate End End: Determine Stability Profile Evaluate->End

References

Technical Support Center: Chiral Resolution of 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the resolution of 2-Hydroxy-3-methylbutanal enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving the enantiomers of 2-Hydroxy-3-methylbutanal?

The main challenges include:

  • Aldehyde Reactivity: The aldehyde group is susceptible to oxidation, reduction, and racemization, especially under non-neutral pH conditions.

  • Method Selection: Choosing the appropriate chiral stationary phase (CSP) for HPLC or derivatization reagent for GC can be complex and often requires screening.

  • Peak Shape Issues: Peak tailing or broadening can occur due to interactions between the hydroxyl and aldehyde groups with the stationary phase.

Q2: Which analytical techniques are most suitable for the chiral separation of 2-Hydroxy-3-methylbutanal?

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Gas Chromatography (GC) after derivatization are the most common and effective techniques. Enzymatic kinetic resolution is also a viable method for obtaining enantiomerically enriched samples.

Q3: Can the methods used for 2-hydroxy-3-methylbutanoic acid be applied to the aldehyde?

Yes, the general principles and types of chiral stationary phases (e.g., polysaccharide-based) used for the acid are excellent starting points for the aldehyde. However, optimization of the mobile phase and other chromatographic conditions is necessary to account for the differences in polarity and reactivity between the carboxylic acid and aldehyde functional groups.[1][2]

Q4: What is a major risk to the stereochemical integrity of 2-Hydroxy-3-methylbutanal during analysis?

A significant risk is racemization. The hydrogen on the chiral carbon (alpha to the carbonyl group) can be labile under acidic or basic conditions, leading to the formation of a planar enol intermediate and subsequent loss of enantiomeric purity.[3] It is crucial to maintain near-neutral pH conditions during sample preparation and analysis whenever possible.

Troubleshooting Guides

HPLC-Based Resolution

Issue 1: Poor or No Enantiomeric Resolution

Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) as they have broad applicability for hydroxy compounds.[1][2]
Suboptimal Mobile Phase Composition Systematically vary the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol (B130326), ethanol).[1]
Incorrect Flow Rate or Temperature Decrease the flow rate to enhance interaction with the CSP. Experiment with different column temperatures as this can affect enantioselectivity.
Sample Solvent Mismatch Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.

Issue 2: Poor Peak Shape (Tailing or Broadening)

Possible Cause Troubleshooting Step
Secondary Interactions with Stationary Phase For polysaccharide-based columns, the addition of a small amount of a neutral or weakly acidic modifier can sometimes improve peak shape without causing racemization.
Column Overload Reduce the concentration of the injected sample.
Extra-column Volume Use tubing with a smaller internal diameter and ensure all connections are secure to minimize dead volume.
Column Contamination Flush the column with a strong, compatible solvent as recommended by the manufacturer.[4]
GC-Based Resolution (with Derivatization)

Issue 1: Incomplete Derivatization

Possible Cause Troubleshooting Step
Non-optimal Reaction Conditions Ensure all reagents are anhydrous. Optimize the reaction time and temperature. Use a slight excess of the derivatizing agent.
Interfering Substances in the Sample Clean up the sample prior to derivatization using solid-phase extraction (SPE) or liquid-liquid extraction.

Issue 2: Diastereomers are Not Resolved

Possible Cause Troubleshooting Step
Unsuitable Achiral GC Column Test different achiral columns with varying polarities (e.g., DB-5, DB-17).[5]
Inappropriate Temperature Program Optimize the GC oven temperature program, including the initial temperature, ramp rate, and final temperature, to maximize the separation of the diastereomeric peaks.

Experimental Protocols

Protocol 1: Chiral HPLC Method for 2-Hydroxy-3-methylbutanal

This protocol is adapted from established methods for the corresponding carboxylic acid and serves as a starting point for method development.[1]

1. Sample Preparation:

  • Dissolve the racemic 2-Hydroxy-3-methylbutanal in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.[1]

2. HPLC Conditions:

Parameter Recommended Starting Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm (or adjust based on chromophore)
Injection Volume 10 µL

3. Optimization:

  • If resolution is poor, adjust the mobile phase composition by varying the percentage of isopropanol (e.g., from 5% to 20%).

  • Consider trying a different alcohol modifier, such as ethanol.

  • Lowering the flow rate (e.g., to 0.5 mL/min) may improve resolution.

Protocol 2: Chiral GC Method via Diastereomeric Derivatization

This protocol involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral GC column. This approach is adapted from methods for similar hydroxy acids.[5][6]

1. Derivatization:

  • To a dry sample of racemic 2-Hydroxy-3-methylbutanal, add a chiral derivatizing agent (e.g., (S)-(+)-3-methyl-2-butanol) and an esterification catalyst (e.g., thionyl chloride).

  • Heat the mixture to facilitate the reaction.

  • Evaporate the excess reagent under a stream of nitrogen.

  • A second derivatization step, such as silylation of the hydroxyl group using a reagent like MSTFA, may be necessary to improve volatility and peak shape.[6]

2. GC-MS Conditions:

Parameter Recommended Starting Condition
Column Standard achiral column (e.g., DB-5)
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 250 °C at 10 °C/min
Carrier Gas Helium
Detector Mass Spectrometer (for identification) or FID

Quantitative Data Summary

Method Parameter Expected Value Reference
Chiral HPLC Resolution (Rs)> 1.5[1]
Enantiomeric Excess (ee)> 99%[7]
Chiral GC (via Derivatization) Resolution (Rs)> 1.4[5]
Enantiomeric Excess (ee)> 99%[7]
Enzymatic Kinetic Resolution Enantiomeric Excess (ee)> 98%[8]

Visualizations

experimental_workflow Experimental Workflow for Chiral HPLC Resolution cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing racemic_sample Racemic 2-Hydroxy-3-methylbutanal dissolve Dissolve in Mobile Phase racemic_sample->dissolve filter_sample Filter (0.45 µm) dissolve->filter_sample inject Inject Sample filter_sample->inject hplc_system HPLC with Chiral Column inject->hplc_system detect UV Detection hplc_system->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Resolution & ee integrate->calculate

Caption: Workflow for Chiral HPLC Method Development and Analysis.

troubleshooting_logic Troubleshooting Logic for Poor HPLC Resolution start Poor or No Resolution check_csp Is the CSP appropriate? start->check_csp check_mobile_phase Is the mobile phase optimal? check_csp->check_mobile_phase Yes screen_csps Screen different CSPs check_csp->screen_csps No check_conditions Are flow rate & temperature optimal? check_mobile_phase->check_conditions Yes vary_modifier Vary alcohol modifier ratio check_mobile_phase->vary_modifier No optimize_flow_temp Adjust flow rate and temperature check_conditions->optimize_flow_temp No success Resolution Achieved check_conditions->success Yes screen_csps->check_csp change_alcohol Try different alcohol vary_modifier->change_alcohol change_alcohol->check_mobile_phase optimize_flow_temp->check_conditions

References

Technical Support Center: Quenching Procedures for Reactions Involving 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quenching procedures for chemical reactions involving 2-Hydroxy-3-methylbutanal. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure safe and effective reaction workups.

Troubleshooting Guides

This section addresses common issues encountered during the quenching of reactions involving 2-Hydroxy-3-methylbutanal.

Issue 1: Low Yield of 2-Hydroxy-3-methylbutanal After Quenching

Potential Cause Troubleshooting Step
α-Ketol Rearrangement: Under acidic or basic conditions, 2-Hydroxy-3-methylbutanal can rearrange to its more stable isomer, 3-hydroxy-3-methyl-2-butanone.[1][2][3] This is a common issue with α-hydroxy aldehydes.[1][2]- Maintain a neutral or slightly acidic pH during quenching and workup. A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is often a good choice for quenching organometallic reactions.[4] - Keep the reaction mixture cold (0 °C) during the entire quenching process to minimize the rate of rearrangement.[5]
Over-oxidation or Reduction: The aldehyde group is sensitive to both oxidizing and reducing conditions that might persist in the reaction mixture before a complete quench.- Ensure the quenching agent is added in sufficient quantity to neutralize all reactive species. - For reactions involving strong reducing agents (e.g., LiAlH₄), a careful sequential quench with ethyl acetate (B1210297) followed by a milder proton source is recommended.
Emulsion Formation During Extraction: The presence of the hydroxyl group can lead to the formation of stable emulsions during aqueous workup, trapping the product.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break up the emulsion. - If the emulsion persists, filter the mixture through a pad of Celite.
Incomplete Reaction: The issue might not be the quench but an incomplete initial reaction.- Before quenching, confirm the reaction's completion using an appropriate analytical method, such as Thin Layer Chromatography (TLC).[5]

Issue 2: Presence of Unexpected Byproducts

Potential Cause Troubleshooting Step
Aldol Condensation: Under basic quenching conditions, unreacted 2-Hydroxy-3-methylbutanal can undergo self-condensation or react with other carbonyl-containing species.- Use a non-basic quenching agent like saturated NH₄Cl solution. - If a basic quench is unavoidable, add the quenching agent slowly at low temperatures to minimize the concentration of the enolate intermediate.
Formation of 3-hydroxy-3-methyl-2-butanone: This is a strong indicator of α-ketol rearrangement.- Refer to the troubleshooting steps for α-Ketol Rearrangement in "Issue 1".
Unreacted Starting Materials: Incomplete reaction.- Optimize reaction conditions (time, temperature, stoichiometry) before repeating the experiment. - Confirm reaction completion via TLC before quenching.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose quenching agent for reactions involving 2-Hydroxy-3-methylbutanal?

A1: For many reactions, particularly those involving organometallic reagents like Grignard reagents, a saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended. It provides a mildly acidic proton source to neutralize alkoxides without being strongly acidic, which could promote the α-ketol rearrangement.[4] The reaction should be kept cold (0 °C) during the addition.

Q2: How can I avoid the α-ketol rearrangement of 2-Hydroxy-3-methylbutanal during workup?

A2: The key is to avoid prolonged exposure to strongly acidic or basic conditions and elevated temperatures.[1][2] Maintain a pH as close to neutral as possible during the quench and subsequent extractions. Work quickly and keep the solutions cold.

Q3: My reaction mixture becomes very thick and difficult to stir during the quench. What should I do?

A3: This is often due to the precipitation of inorganic salts (e.g., magnesium salts after a Grignard reaction). Add more of the appropriate organic solvent (e.g., diethyl ether, THF) to dilute the mixture and improve stirring. Gentle warming to room temperature after the initial exothermic reaction has subsided can also help dissolve some salts, but be mindful of the potential for α-ketol rearrangement at higher temperatures.

Q4: Can I use water to quench my reaction?

A4: While water can be used, it can be too reactive for certain reagents, such as Grignard reagents, leading to a violent and uncontrolled quench.[4] For such reactions, a less reactive proton source like isopropanol (B130326) can be added first, followed by a mixture of isopropanol and water, and then finally water. A saturated NH₄Cl solution is generally a safer and more controlled alternative for quenching organometallic reactions.[4]

Q5: How do I remove the quenching byproducts from my final product?

A5: Most quenching byproducts are inorganic salts that are soluble in the aqueous phase and can be removed through liquid-liquid extraction. After quenching, the organic layer containing your product is typically washed sequentially with water and brine. The product can then be purified further using techniques like column chromatography or distillation.

Experimental Protocols

Protocol 1: General Quenching Procedure for a Grignard Reaction with 2-Hydroxy-3-methylbutanal

  • Cool the Reaction Mixture: Once the reaction is deemed complete by TLC, cool the reaction flask to 0 °C in an ice bath.

  • Prepare the Quenching Solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Slow Addition of Quenching Agent: Slowly add the saturated NH₄Cl solution dropwise to the stirred reaction mixture. Monitor the temperature and control the addition rate to prevent a rapid increase in temperature. Gas evolution may be observed.

  • Continue Stirring: After the initial exothermic reaction subsides, continue stirring the mixture at 0 °C for 15-30 minutes.

  • Warm to Room Temperature: Remove the ice bath and allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Protocol 2: Quenching a Reaction Under Basic Conditions

  • Cool the Reaction Mixture: Cool the reaction flask to 0 °C in an ice bath.

  • Prepare the Quenching Solution: Prepare a cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of a mild acid like acetic acid.

  • Slow and Controlled Addition: Add the quenching solution very slowly to the reaction mixture with vigorous stirring, ensuring the temperature remains at 0 °C.

  • Neutralization: Continue adding the quenching solution until the reaction mixture is neutralized (check with pH paper).

  • Extraction and Workup: Proceed with the extraction, washing, drying, and purification steps as described in Protocol 1.

Visualizations

Quenching_Workflow cluster_reaction Reaction cluster_quenching Quenching cluster_workup Workup cluster_purification Purification start Completed Reaction Mixture (containing 2-Hydroxy-3-methylbutanal derivative) cool Cool to 0 °C start->cool 1. add_quench Slowly Add Quenching Agent (e.g., sat. NH4Cl) cool->add_quench 2. extract Liquid-Liquid Extraction add_quench->extract 3. wash Wash Organic Layer (Water, Brine) extract->wash 4. dry Dry with Anhydrous Agent wash->dry 5. concentrate Concentrate (Rotary Evaporator) dry->concentrate 6. purify Purification (e.g., Chromatography) concentrate->purify 7. product Pure Product purify->product 8.

References

Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-methylbutanal. This guide is designed to assist researchers, scientists, and drug development professionals in successfully scaling up their synthesis, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges.

Troubleshooting Guide

This section addresses specific issues that users may encounter during the synthesis and purification of 2-Hydroxy-3-methylbutanal, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Enolate Formation: Insufficient base, low temperature, or inappropriate solvent can hinder the formation of the isobutyraldehyde (B47883) enolate.- Ensure the use of a strong, non-nucleophilic base like LDA or LiHMDS. - Maintain a low temperature (e.g., -78 °C) during enolate formation to prevent side reactions. - Use an appropriate anhydrous aprotic solvent such as THF.
2. Ineffective Oxidation: The oxidizing agent may be old or decomposed. The reaction temperature might be too low for the chosen oxidant.- Use a fresh, reliable oxidizing agent. For α-hydroxylation of enolates, common choices include molybdenum peroxide (MoOPH) or a sulfonyloxaziridine. - Allow the reaction to warm to the appropriate temperature as specified in the protocol for the chosen oxidant.
3. Competing Aldol (B89426) Condensation: Isobutyraldehyde can undergo self-condensation, especially if the temperature is not well-controlled or if the base is added too quickly.[1]- Maintain strict temperature control throughout the reaction. - Add the base dropwise to the aldehyde solution to avoid localized high concentrations of the enolate.
Presence of Isobutyric Acid Impurity 1. Over-oxidation: The desired α-hydroxy aldehyde is susceptible to further oxidation to the corresponding carboxylic acid. This is a common issue with many oxidizing agents.- Use a stoichiometric amount of the oxidizing agent. - Keep the reaction temperature low and monitor the reaction progress closely by TLC or GC. - Work up the reaction as soon as the starting material is consumed.
2. Air Oxidation: Aldehydes can be sensitive to air, leading to slow oxidation to the carboxylic acid upon storage or during workup.- Handle the purified product under an inert atmosphere (e.g., nitrogen or argon). - Store the product at low temperatures.
Formation of a Viscous, Inseparable Mixture 1. Polymerization/Oligomerization: Aldehydes, particularly in the presence of acid or base, can polymerize.- Ensure all reagents and solvents are pure and free from acidic or basic impurities. - Maintain neutral pH during workup and purification where possible.
2. Aldol Adducts: Formation of higher molecular weight aldol condensation products can lead to a complex, viscous mixture.- Optimize reaction conditions to favor the desired α-hydroxylation over aldol reactions (e.g., low temperature, slow addition of base).
Difficulty in Purifying the Product 1. Co-elution with Starting Material: 2-Hydroxy-3-methylbutanal and isobutyraldehyde may have similar polarities, making separation by column chromatography challenging.- Utilize purification via the bisulfite adduct, which is selective for aldehydes.[2][3] The adduct can be separated from non-aldehyde impurities, and the pure aldehyde can be regenerated.
2. Product Instability on Silica (B1680970) Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive aldehydes.- Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent.[4] - Consider using a different stationary phase, such as alumina.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing 2-Hydroxy-3-methylbutanal and how can I minimize it?

A1: The most common side reaction is the self-condensation of isobutyraldehyde via an aldol reaction.[1] This can be minimized by maintaining a very low reaction temperature (typically -78 °C) during the formation of the enolate and by the slow, dropwise addition of the base to the aldehyde solution. This ensures that the concentration of the reactive enolate is kept low at any given time, thus favoring the reaction with the oxidizing agent over self-condensation.

Q2: My final product contains a significant amount of isobutyric acid. How can I remove it?

A2: Isobutyric acid can be removed by performing a mild basic wash during the workup. Washing the organic extract with a saturated solution of sodium bicarbonate (NaHCO₃) will convert the carboxylic acid into its sodium salt, which is soluble in the aqueous phase and can thus be separated.

Q3: Is purification by distillation a viable option for 2-Hydroxy-3-methylbutanal?

A3: While distillation can be used for some aldehydes, it may not be ideal for 2-Hydroxy-3-methylbutanal due to its hydroxyl group, which increases its boiling point and may lead to decomposition at higher temperatures. Purification via the bisulfite adduct is often a more effective and milder method for sensitive aldehydes.[2][3]

Q4: How can I improve the yield when scaling up the reaction?

A4: Scaling up presents challenges in heat and mass transfer. Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized "hot spots." For exothermic steps, ensure your cooling system can handle the increased heat load. A slower addition of reagents may be necessary on a larger scale to maintain temperature control.

Q5: What is the best way to store the purified 2-Hydroxy-3-methylbutanal?

A5: Due to its susceptibility to oxidation, 2-Hydroxy-3-methylbutanal should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) in a tightly sealed container to minimize exposure to air and moisture.

Experimental Protocols

Synthesis of 2-Hydroxy-3-methylbutanal via α-Hydroxylation of Isobutyraldehyde Enolate

This protocol is a general procedure based on established methods for the α-hydroxylation of aldehydes.[5]

Materials:

  • Isobutyraldehyde

  • Lithium diisopropylamide (LDA) or other suitable non-nucleophilic strong base

  • (±)-(Camphorsulfonyl)oxaziridine or other suitable electrophilic oxygen source

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Enolate Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve isobutyraldehyde (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 eq) in THF dropwise to the aldehyde solution, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • α-Hydroxylation:

    • In a separate flask, dissolve (±)-(camphorsulfonyl)oxaziridine (1.2 eq) in anhydrous THF.

    • Add the solution of the oxidizing agent dropwise to the enolate solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient). Alternatively, for higher purity and to remove unreacted aldehyde, purification via the bisulfite adduct is recommended (see protocol below).

Purification of 2-Hydroxy-3-methylbutanal via Bisulfite Adduct Formation[2][3]
  • Adduct Formation:

    • Dissolve the crude 2-Hydroxy-3-methylbutanal in a minimal amount of a water-miscible solvent like methanol (B129727) or THF.[6]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours. A white precipitate of the bisulfite adduct may form.

  • Isolation of the Adduct:

    • If a precipitate forms, collect it by filtration and wash with a small amount of cold water and then diethyl ether.

    • If no precipitate forms, transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. The aqueous layer contains the water-soluble bisulfite adduct. Wash the aqueous layer with diethyl ether to remove any non-aldehyde impurities.

  • Regeneration of the Aldehyde:

    • Suspend the filtered adduct or use the aqueous solution containing the adduct and add an organic solvent like diethyl ether.

    • Slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide (B78521) with vigorous stirring until the adduct decomposes and the aldehyde is liberated into the organic layer.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified 2-Hydroxy-3-methylbutanal.

Data Presentation

The following tables summarize typical (illustrative) quantitative data for the synthesis of α-hydroxy aldehydes. Actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Comparison of Reaction Conditions for α-Hydroxylation

ParameterMethod A: MoOPHMethod B: (Camphorsulfonyl)oxaziridine
Base LDALiHMDS
Solvent Anhydrous THFAnhydrous THF
Temperature -78 °C to -20 °C-78 °C
Reaction Time 2-4 hours3-5 hours
Typical Yield 60-75%70-85%
Enantioselectivity RacemicCan be enantioselective with chiral oxaziridines[7]

Table 2: Troubleshooting Summary for Low Yield

Potential CauseRecommended ActionExpected Improvement
Incomplete ReactionIncrease reaction time or temperature slightly10-20%
Aldol Side ReactionMaintain strict low-temperature control15-30%
Over-oxidationUse stoichiometric oxidant, monitor reaction5-15%
Losses during WorkupPurify via bisulfite adduct20-40%

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Enolate_Formation Enolate Formation (Isobutyraldehyde + Base) Start->Enolate_Formation Hydroxylation α-Hydroxylation (Enolate + Oxidant) Enolate_Formation->Hydroxylation Workup Aqueous Workup Hydroxylation->Workup Crude_Product Crude 2-Hydroxy-3-methylbutanal Workup->Crude_Product Adduct_Formation Bisulfite Adduct Formation Crude_Product->Adduct_Formation Adduct_Isolation Adduct Isolation (Filtration or Extraction) Adduct_Formation->Adduct_Isolation Regeneration Aldehyde Regeneration (Base Treatment) Adduct_Isolation->Regeneration Final_Product Pure Product Regeneration->Final_Product

Caption: Workflow for the synthesis and purification of 2-Hydroxy-3-methylbutanal.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield Start Low Yield? Check_Starting_Material Analyze Crude Mixture (TLC, GC, NMR) Start->Check_Starting_Material Starting_Material_Present Unreacted Starting Material? Check_Starting_Material->Starting_Material_Present Side_Products_Present Major Side Products? Check_Starting_Material->Side_Products_Present Starting_Material_Present->Side_Products_Present No Incomplete_Reaction Incomplete Reaction: - Increase reaction time - Check reagent quality Starting_Material_Present->Incomplete_Reaction Yes Aldol_Condensation Aldol Condensation: - Lower temperature - Slower base addition Side_Products_Present->Aldol_Condensation High MW Impurities Oxidation_Product Over-oxidation: - Use stoichiometric oxidant - Monitor reaction closely Side_Products_Present->Oxidation_Product Acidic Impurity Workup_Losses Workup/Purification Losses: - Optimize extraction pH - Use bisulfite purification Side_Products_Present->Workup_Losses No Clear Side Product

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Analysis of 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Hydroxy-3-methylbutanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of handling and analyzing this reactive α-hydroxy aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is 2-Hydroxy-3-methylbutanal and why is it difficult to analyze?

A1: 2-Hydroxy-3-methylbutanal is an α-hydroxy aldehyde and a Strecker aldehyde, which can be formed from the amino acid valine.[1] Its bifunctional nature, containing both a hydroxyl and a reactive aldehyde group, makes it thermally labile and prone to side reactions such as oxidation, aldol (B89426) condensation, and degradation, posing significant challenges for its accurate quantification.[2][3]

Q2: What are the main degradation pathways for 2-Hydroxy-3-methylbutanal during analysis?

A2: The primary degradation pathways include oxidation of the aldehyde to a carboxylic acid (2-hydroxy-3-methylbutanoic acid), and thermal degradation during gas chromatography (GC) analysis. The presence of active sites in the GC inlet or column can also lead to irreversible adsorption and poor peak shape.[4][5]

Q3: Is derivatization necessary for the analysis of 2-Hydroxy-3-methylbutanal?

A3: Yes, derivatization is highly recommended, especially for GC-based methods.[6] Derivatizing both the hydroxyl and aldehyde groups increases the thermal stability and volatility of the analyte, leading to improved chromatographic peak shape and sensitivity.[7] Common derivatization strategies include silylation for the hydroxyl group and oximation for the aldehyde group.

Q4: How should I store samples containing 2-Hydroxy-3-methylbutanal?

A4: Due to its potential instability, samples should be stored at low temperatures, preferably at -80°C, to minimize degradation.[8] It is also advisable to minimize freeze-thaw cycles. For pivotal studies, it is recommended to conduct empirical stability tests under your specific storage conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 2-Hydroxy-3-methylbutanal.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Broadening)

  • Question: My peak for 2-Hydroxy-3-methylbutanal is tailing significantly in my GC-MS analysis, even after derivatization. What could be the cause?

  • Answer: Peak tailing for active compounds like aldehydes is often due to interactions with active sites in the GC system.[4]

    • Incomplete Derivatization: Ensure your derivatization reaction has gone to completion. Both the hydroxyl and aldehyde groups must be derivatized.

    • Active Sites in the Inlet: The GC inlet liner can be a source of active sites. Use a deactivated liner and consider replacing it regularly.

    • Column Activity: The first few meters of the GC column can become active over time. Conditioning the column or trimming a small portion (e.g., 0.5 m) from the inlet side can help.

    • Contamination: Contamination in the carrier gas or sample can also contribute to poor peak shape. Ensure high-purity carrier gas and clean solvents.[5]

Issue 2: Low Analyte Recovery or Response

  • Question: I am experiencing low recovery of 2-Hydroxy-3-methylbutanal from my sample matrix. What are the potential causes and solutions?

  • Answer: Low recovery is often linked to the reactive nature of the aldehyde.[2]

    • Oxidation: The aldehyde group is susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize this.[2]

    • Losses during Extraction: Ensure complete phase separation during liquid-liquid extraction and consider back-extracting the aqueous layers to improve recovery.

    • Adsorption to Labware: Silanizing glassware can help to reduce the adsorption of the analyte to active sites on glass surfaces.

    • Degradation on Silica (B1680970) Gel: If using silica gel for cleanup, be aware that it can cause degradation. Deactivating the silica gel with a small amount of triethylamine (B128534) or using an alternative like alumina (B75360) can mitigate this.[2]

Issue 3: Inconsistent Quantification Results

  • Question: My quantitative results for 2-Hydroxy-3-methylbutanal are not reproducible. What should I check?

  • Answer: Inconsistent results can stem from sample instability, matrix effects, or issues with the analytical standard.

    • Sample Stability: As mentioned in the FAQs, ensure consistent and appropriate sample storage.

    • Matrix Effects: Complex matrices can interfere with ionization in the mass spectrometer. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

    • Standard Purity and Stability: Verify the purity of your analytical standard. Prepare fresh calibration standards regularly, as the analyte can degrade in solution over time.

Data Presentation

Table 1: GC-MS Parameters for Derivatized 2-Hydroxy-3-methylbutanal

ParameterSetting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

Table 2: Common Mass Fragments of Derivatized 2-Hydroxy-3-methylbutanal (Hypothetical)

This table presents hypothetical mass fragments for a di-TMS (trimethylsilyl) derivative for illustrative purposes. Actual fragments will depend on the derivatization agent used.

DerivatizationKey Mass Fragments (m/z)Putative Fragment Identity
Di-TMS Derivative 246 (M+)Molecular Ion
231[M-CH₃]⁺
147[COOTMS]⁺
73[Si(CH₃)₃]⁺

Experimental Protocols

Protocol 1: Derivatization of 2-Hydroxy-3-methylbutanal for GC-MS Analysis

This protocol describes a two-step derivatization process involving oximation followed by silylation.

Materials:

  • Sample extract containing 2-Hydroxy-3-methylbutanal, dried completely.

  • Pyridine (anhydrous).

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Ethyl acetate (B1210297) (anhydrous).

  • Internal Standard (e.g., a stable isotope-labeled analog).

Procedure:

  • Sample Preparation:

    • To a 2 mL autosampler vial containing the dried sample extract, add the internal standard.

  • Oximation (Derivatization of Aldehyde Group):

    • Add 50 µL of a 20 mg/mL solution of PFBHA in anhydrous pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature.

  • Silylation (Derivatization of Hydroxyl Group):

    • Add 50 µL of BSTFA + 1% TMCS to the reaction mixture.

    • Recap the vial and heat at 70°C for 60 minutes.

    • Cool the vial to room temperature.

  • Sample Dilution and Injection:

    • Dilute the derivatized sample with an appropriate volume of ethyl acetate.

    • The sample is now ready for injection into the GC-MS system.

Mandatory Visualizations

G Workflow for GC-MS Analysis of 2-Hydroxy-3-methylbutanal cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Oximation Oximation (PFBHA) Drying->Oximation Silylation Silylation (BSTFA) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing GCMS->Data G Formation of 2-Hydroxy-3-methylbutanal via Strecker Degradation Valine Valine SchiffBase Schiff Base Intermediate Valine->SchiffBase + Dicarbonyl Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->SchiffBase Decarboxylation Decarboxylation SchiffBase->Decarboxylation Hydrolysis Hydrolysis Decarboxylation->Hydrolysis Product 2-Hydroxy-3-methylbutanal Hydrolysis->Product G Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape Observed CheckDeriv Check Derivatization Protocol? Start->CheckDeriv CheckGC Check GC System? CheckDeriv->CheckGC No OptimizeDeriv Optimize Reaction Time/Temp CheckDeriv->OptimizeDeriv Yes CheckReagents Use Fresh Reagents CheckDeriv->CheckReagents Yes ReplaceLiner Replace Inlet Liner CheckGC->ReplaceLiner Yes TrimColumn Trim GC Column CheckGC->TrimColumn Yes CheckGas Check Gas Purity CheckGC->CheckGas Yes End Improved Peak Shape OptimizeDeriv->End CheckReagents->End ReplaceLiner->End TrimColumn->End CheckGas->End

References

Validation & Comparative

Comparative Guide to the Analytical Validation of 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies suitable for the validation of 2-Hydroxy-3-methylbutanal. Due to the limited availability of validated methods specifically for 2-Hydroxy-3-methylbutanal, this document outlines established techniques for structurally similar short-chain hydroxy acids and aldehydes, which can be readily adapted. The comparison focuses on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering insights into their respective strengths and weaknesses for the quantification of this analyte.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of analytical methods that can be adapted for the analysis of 2-Hydroxy-3-methylbutanal, based on data from structurally related compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds followed by mass-based detection. Requires derivatization for non-volatile analytes.Separation of compounds in a liquid mobile phase passing through a solid stationary phase.
Applicability Well-suited for volatile and semi-volatile compounds. Derivatization extends applicability to non-volatile compounds like hydroxy acids.Applicable to a wide range of non-volatile and thermally labile compounds.
Sample Preparation Often requires extraction and mandatory derivatization to increase volatility and thermal stability.[1][2]Typically involves dissolution in a suitable solvent and filtration.[3]
Sensitivity High sensitivity, especially with Selected Ion Monitoring (SIM).[4]Good sensitivity, particularly with UV or MS detectors.
Selectivity High selectivity based on both chromatographic retention time and mass-to-charge ratio.Good selectivity, which can be enhanced with specific detectors (e.g., MS/MS).
Limit of Detection (LOD) Generally in the low µg/L to ng/L range, depending on the derivatization agent and detector. For similar compounds, detection limits between 0.5 and 29 μg L(-1) have been reported after derivatization.[5]Typically in the µg/mL to ng/mL range.
Linearity Wide linear range, often spanning several orders of magnitude.Good linearity over a defined concentration range.
Precision (RSD%) Typically <15% for reproducibility.[5]Generally <5%.
Accuracy (Recovery %) Good recovery, often in the range of 85-110%. For similar hydroxy acids, recovery values were between 85 and 106 %.[5]Typically within 95-105%.
Chiral Separation Possible with chiral derivatizing agents or chiral columns.[1]Feasible with chiral stationary phases.[3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method (Adapted from similar hydroxy acids)

This protocol is based on established methods for the analysis of short-chain hydroxy acids and requires derivatization.[4]

a. Sample Preparation and Extraction:

  • To 1 mL of the sample (e.g., biological fluid, reaction mixture), add a suitable internal standard (e.g., a stable isotope-labeled analog of 2-Hydroxy-3-methylbutanal).

  • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate. For acidic analytes, acidification of the sample to pH ~1 can improve extraction efficiency.[2]

  • Vortex the mixture vigorously for 5-10 minutes.[1]

  • Centrifuge to separate the phases and carefully transfer the organic layer to a clean tube.

  • Dry the organic extract over anhydrous sodium sulfate.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[1][2]

b. Derivatization (Silylation):

Derivatization is a critical step to increase the volatility of the analyte.[1][2]

  • To the dried residue, add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Seal the vial tightly and heat at 60-80°C for 15-30 minutes to ensure complete reaction.[1]

  • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

c. GC-MS Analysis:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).[4]

    • Injector Temperature: 250-280°C.[4]

    • Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.[4]

    • Carrier Gas: Helium at a constant flow rate.[4]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte and internal standard.[4]

High-Performance Liquid Chromatography (HPLC) Method (Adapted from similar hydroxy acids)

This method is suitable for the direct analysis of 2-Hydroxy-3-methylbutanal without derivatization.

a. Sample Preparation:

  • Dissolve the sample in the mobile phase to a known concentration.

  • Ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.[3]

b. Reversed-Phase HPLC for Quantification:

This method is designed for the accurate quantification of the analyte in bulk materials or simple formulations.[3]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The principle of ion suppression reversed-phase chromatography is employed to enhance retention and peak shape.[3]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 25 °C.[3]

    • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the carbonyl group) or Mass Spectrometry (LC-MS) for higher selectivity and sensitivity.

    • Injection Volume: 10 µL.[3]

Mandatory Visualizations

G General Workflow for Analytical Method Validation A Method Development & Optimization B Define Validation Parameters (ICH Guidelines) A->B C Write Validation Protocol B->C D Execute Validation Experiments C->D E Specificity / Selectivity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Robustness D->I J System Suitability D->J K Data Analysis & Evaluation E->K F->K G->K H->K I->K J->K L Prepare Validation Report K->L M Method Implementation L->M

Caption: General workflow for analytical method validation.

G Decision-Making for Method Selection node_rect node_rect start Analyte Properties? volatile Volatile / Thermally Stable? start->volatile derivatizable Derivatizable? volatile->derivatizable No gcms GC-MS volatile->gcms Yes chromophore UV Chromophore? derivatizable->chromophore No derivatizable->gcms Yes hplc_uv HPLC-UV chromophore->hplc_uv Yes lcms LC-MS chromophore->lcms No chiral Chiral Separation Needed? chiral_gc Chiral GC chiral->chiral_gc GC Amenable chiral_hplc Chiral HPLC chiral->chiral_hplc HPLC Amenable consider_alt Consider Alternative Method chiral->consider_alt No gcms->chiral hplc_uv->chiral lcms->chiral

Caption: Decision-making flowchart for selecting an analytical method.

References

A Comparative Guide to the Synthesis of 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chiral building blocks is paramount. 2-Hydroxy-3-methylbutanal, an α-hydroxy aldehyde, represents a valuable intermediate. This guide provides a comparative analysis of potential synthetic routes to this compound, offering detailed experimental protocols and quantitative data where available to inform strategic decisions in synthetic chemistry.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Crossed Aldol (B89426) CondensationRoute 2: Selective Oxidation of DiolRoute 3: Biocatalytic Synthesis
Starting Materials Isobutyraldehyde (B47883), Formaldehyde (B43269)3-Methylbutane-1,2-diol (B1200908)Isobutyraldehyde, a suitable acyl donor
Key Reagents/Catalyst Base catalyst (e.g., NaOH, K₂CO₃) or Phase Transfer Catalyst (e.g., Benzyltrimethylammonium hydroxide)Oxidizing agent (e.g., Sodium periodate)Enzyme (e.g., Transketolase)
Typical Overall Yield High (potentially >95% based on analogous reactions)High (expected to be near quantitative)Variable, dependent on enzyme efficiency and substrate compatibility
Selectivity High for the desired aldol addition product with optimized conditionsHighly selective for vicinal diol cleavagePotentially high enantioselectivity
Reaction Conditions Mild to moderate temperatures (e.g., 20-75°C)Mild, typically room temperatureMild, physiological conditions (pH, temperature)
Process Complexity Relatively straightforward, one-pot reactionTwo-step process (dihydroxylation of alkene followed by oxidation)Requires enzyme sourcing/production and specific buffer conditions
Key Advantages Utilizes readily available and inexpensive starting materials; high potential yield.High selectivity of the cleavage reaction.Potential for high enantiopurity of the final product.
Key Disadvantages Potential for side reactions (e.g., Cannizzaro reaction, self-condensation of isobutyraldehyde) if not properly controlled.Requires the synthesis of the diol precursor; use of stoichiometric oxidants.Enzyme may have limited substrate scope and stability; may require specialized equipment.

Synthesis Route 1: Crossed Aldol Condensation

The crossed aldol condensation between isobutyraldehyde and formaldehyde is a highly promising route for the synthesis of 2-hydroxy-3-methylbutanal. This reaction is analogous to the industrial synthesis of hydroxypivaldehyde (HPA), which proceeds in high yield and selectivity.[1][2] The reaction involves the formation of an enolate from isobutyraldehyde under basic conditions, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

Experimental Protocol:

Materials:

  • Isobutyraldehyde

  • Formaldehyde (as a 37% aqueous solution, for example)

  • Base catalyst (e.g., Potassium Carbonate, K₂CO₃) or a Phase Transfer Catalyst (PTC) such as Benzyltrimethylammonium hydroxide.

  • Solvent (e.g., water, or a biphasic system if using a PTC)

  • Acid for neutralization (e.g., Acetic Acid)

  • Organic solvent for extraction (e.g., Diethyl ether)

Procedure:

  • To a reaction vessel, charge an excess of isobutyraldehyde.

  • Add the base catalyst. For instance, employing an alkali metal carbonate, the weight of the catalyst may be around 4% based on the weight of isobutyraldehyde.[3]

  • Heat the mixture to a controlled temperature, for example, in the range of 60-75°C.[3]

  • Slowly add the formaldehyde solution to the heated mixture of isobutyraldehyde and catalyst. The use of excess isobutyraldehyde helps to minimize the self-condensation of formaldehyde.

  • Maintain the reaction at the set temperature with stirring for a specified duration (e.g., 1-2 hours).

  • Monitor the reaction progress by techniques such as Gas Chromatography (GC) to determine the consumption of formaldehyde.

  • Upon completion, cool the reaction mixture and neutralize the catalyst with a suitable acid.

  • The product can then be isolated by extraction with an organic solvent, followed by washing, drying, and purification (e.g., distillation).

A variation of this procedure involves the use of a phase transfer catalyst at a lower temperature (e.g., 20°C), which has been shown to afford near-quantitative yield and 100% selectivity for the analogous synthesis of hydroxypivaldehyde.[1][2]

Aldol_Condensation Isobutyraldehyde Isobutyraldehyde Enolate Enolate Intermediate Isobutyraldehyde->Enolate Deprotonation Formaldehyde Formaldehyde Product 2-Hydroxy-3-methylbutanal Formaldehyde->Product Base Base (e.g., K₂CO₃) Enolate->Product Nucleophilic Attack

Crossed Aldol Condensation Pathway

Synthesis Route 2: Selective Oxidation of 3-Methylbutane-1,2-diol

This synthetic approach involves the selective cleavage of the carbon-carbon bond of a vicinal diol, 3-methylbutane-1,2-diol, to yield the desired aldehyde and formaldehyde. The selective oxidation of 1,2-diols is a well-established transformation in organic synthesis, often accomplished with high yields using reagents like sodium periodate (B1199274) (NaIO₄) or periodic acid (HIO₄).[4]

Experimental Protocol:

Materials:

  • 3-Methylbutane-1,2-diol

  • Sodium periodate (NaIO₄)

  • Solvent (e.g., a mixture of Tetrahydrofuran (THF) and water, or Methanol and water)

  • Organic solvent for extraction (e.g., Diethyl ether)

  • Brine solution

Procedure:

  • Dissolve 3-methylbutane-1,2-diol in a suitable solvent system, such as THF/water or methanol/water, in a reaction vessel.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve sodium periodate in water.

  • Slowly add the aqueous solution of sodium periodate to the cooled solution of the diol with stirring.

  • Allow the reaction to proceed at a low temperature (e.g., 0°C to room temperature) for a period of time (typically 1-3 hours).

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting diol.

  • Once the reaction is complete, the resulting mixture can be filtered to remove the inorganic byproducts.

  • The filtrate is then extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2-hydroxy-3-methylbutanal. Further purification can be achieved by distillation or chromatography if necessary.

Selective_Oxidation Diol 3-Methylbutane-1,2-diol Intermediate Cyclic Periodate Ester Diol->Intermediate Oxidant NaIO₄ Oxidant->Intermediate Product 2-Hydroxy-3-methylbutanal Intermediate->Product C-C Bond Cleavage Byproduct Formaldehyde Intermediate->Byproduct

Selective Oxidation of a Vicinal Diol

Synthesis Route 3: Biocatalytic Synthesis

General Experimental Workflow:
  • Enzyme Preparation: Obtain or produce the desired transketolase enzyme, often through recombinant expression in a host organism like E. coli.

  • Reaction Setup: In a buffered aqueous solution at a controlled pH and temperature, combine the starting materials: isobutyraldehyde and a suitable acyl donor.

  • Enzymatic Reaction: Introduce the transketolase enzyme to initiate the reaction. The reaction is typically stirred for a period ranging from hours to days.

  • Monitoring: The progress of the reaction can be monitored using techniques like HPLC to track the formation of the product.

  • Work-up and Purification: Once the reaction has reached completion or equilibrium, the enzyme is typically removed by filtration or centrifugation. The product is then extracted from the aqueous medium using an organic solvent. Purification is usually achieved by column chromatography.

Biocatalytic_Synthesis SubstrateA Isobutyraldehyde Product (S)- or (R)-2-Hydroxy-3-methylbutanal SubstrateA->Product SubstrateB Acyl Donor SubstrateB->Product Enzyme Transketolase

Generalized Biocatalytic Pathway

Conclusion

The synthesis of 2-hydroxy-3-methylbutanal can be approached through several viable routes. The crossed aldol condensation stands out as a potentially high-yielding and cost-effective method, benefiting from readily available starting materials and extensive documentation for analogous reactions. The selective oxidation of 3-methylbutane-1,2-diol offers a clean and high-yielding alternative, provided the diol precursor is accessible. For applications requiring high enantiopurity, biocatalytic synthesis presents a compelling, albeit less developed, option that aligns with the principles of green chemistry. The choice of the optimal synthesis route will ultimately depend on the specific requirements of the research or development project, including scale, cost, desired purity, and stereochemical considerations.

References

A Comparative Guide to the Reactivity of 2-Hydroxy-3-methylbutanal and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-Hydroxy-3-methylbutanal and its key structural isomers: 3-Hydroxy-2-methylbutanal, 3-Hydroxy-3-methylbutanal, and 2-Methyl-3-oxobutanal. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, particularly in the development of novel therapeutic agents and other fine chemicals.

The reactivity of these molecules is primarily dictated by the interplay of electronic and steric effects arising from the relative positions of the hydroxyl and carbonyl groups, as well as the substitution pattern of the carbon skeleton. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this guide leverages established principles of organic chemistry and available data for analogous structures to provide a robust predictive comparison.

Isomers of 2-Hydroxy-3-methylbutanal:

Common NameIUPAC NameStructureKey Features
2-Hydroxy-3-methylbutanal2-Hydroxy-3-methylbutanal2-Hydroxy-3-methylbutanal[1][2]α-hydroxy aldehyde
3-Hydroxy-2-methylbutanal3-Hydroxy-2-methylbutanal3-Hydroxy-2-methylbutanal[3]β-hydroxy aldehyde
3-Hydroxy-3-methylbutanal3-Hydroxy-3-methylbutanal3-Hydroxy-3-methylbutanal[4]β-hydroxy aldehyde
2-Methyl-3-oxobutanal2-Methyl-3-oxobutanal2-Methyl-3-oxobutanal[5][6]β-keto aldehyde

Reactivity Comparison

The reactivity of these isomers is evaluated across three key reaction types: oxidation, reduction, and nucleophilic addition. The following tables summarize the predicted relative reactivity based on structural analysis and available data for similar compounds.

Table 1: Comparison of Reactivity towards Oxidation
IsomerPredicted ReactivityRationaleSupporting Data/Analogous Compounds
2-Hydroxy-3-methylbutanal HighAs an α-hydroxy aldehyde, it is readily oxidized. The aldehyde group is susceptible to oxidation to a carboxylic acid.α-hydroxy ketones are known to give positive Tollens' and Fehling's tests, indicating ease of oxidation.[4][7]
3-Hydroxy-2-methylbutanal HighContains an aldehyde functional group, which is easily oxidized. The secondary alcohol can also be oxidized under stronger conditions.Aldehydes are generally more susceptible to oxidation than ketones.
3-Hydroxy-3-methylbutanal HighPossesses an aldehyde group that is readily oxidized to a carboxylic acid.[4] The tertiary alcohol is resistant to oxidation under non-cleavage conditions.[4]Readily oxidized by reagents like acidified sodium dichromate to form 3-hydroxy-3-methylbutanoic acid.[4]
2-Methyl-3-oxobutanal ModerateContains an aldehyde that can be oxidized. The presence of the adjacent ketone may slightly influence the reactivity.β-dicarbonyl compounds can exhibit complex reactivity.
Table 2: Comparison of Reactivity towards Reduction
IsomerPredicted ReactivityRationaleSupporting Data/Analogous Compounds
2-Hydroxy-3-methylbutanal HighThe aldehyde is readily reduced to a primary alcohol.Aldehydes are generally more reactive towards nucleophilic reducing agents than ketones.
3-Hydroxy-2-methylbutanal HighThe aldehyde is easily reduced to a primary alcohol.Similar to other aldehydes.
3-Hydroxy-3-methylbutanal HighThe aldehyde group is selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).[4]The reaction with NaBH₄ yields 3-hydroxy-3-methylbutanol.[4]
2-Methyl-3-oxobutanal Very HighContains both an aldehyde and a ketone. The aldehyde is generally more reactive and will be reduced preferentially under controlled conditions.Aldehydes are sterically less hindered and electronically more favorable for nucleophilic attack by hydride reagents compared to ketones.
Table 3: Comparison of Reactivity towards Nucleophilic Addition
IsomerPredicted ReactivityRationaleSupporting Data/Analogous Compounds
2-Hydroxy-3-methylbutanal HighThe aldehyde carbonyl is electrophilic and susceptible to nucleophilic attack. The α-hydroxyl group may participate in chelation control in certain reactions.Aldehydes are generally more reactive than ketones in nucleophilic addition reactions.
3-Hydroxy-2-methylbutanal HighThe aldehyde is a good electrophile for nucleophilic addition.General reactivity of aldehydes.
3-Hydroxy-3-methylbutanal HighThe aldehyde functionality readily undergoes nucleophilic addition.[4]Serves as a substrate in aldol (B89426) condensation reactions.[4]
2-Methyl-3-oxobutanal Very HighThe aldehyde carbonyl is more electrophilic and less sterically hindered than the ketone carbonyl, making it the primary site for nucleophilic attack.The relative reactivity of aldehydes versus ketones is a well-established principle in organic chemistry.

Experimental Protocols

The following are detailed, generalized experimental protocols that can be adapted to compare the reactivity of 2-Hydroxy-3-methylbutanal and its isomers.

Experiment 1: Comparative Oxidation using Tollens' Reagent

Objective: To qualitatively compare the rate of oxidation of the isomers.

Materials:

  • 2-Hydroxy-3-methylbutanal and its isomers

  • Tollens' Reagent (freshly prepared)

  • Test tubes

  • Water bath

Procedure:

  • Prepare Tollens' reagent by adding a drop of 2M NaOH to 2 mL of 0.1M AgNO₃ solution in a clean test tube. Add 2M aqueous ammonia (B1221849) dropwise until the brown precipitate of silver oxide just dissolves.

  • Place 1 mL of the Tollens' reagent in four separate, clean test tubes.

  • To each test tube, add 5 drops of one of the isomers.

  • Gently shake the test tubes and place them in a warm water bath (approximately 60°C).

  • Observe the rate of formation of a silver mirror or a black precipitate. The faster the formation, the more reactive the isomer is to oxidation under these conditions.

Experiment 2: Comparative Reduction using Sodium Borohydride

Objective: To compare the rate of reduction of the isomers by monitoring the disappearance of the carbonyl group.

Materials:

  • 2-Hydroxy-3-methylbutanal and its isomers

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., ethyl acetate/hexane mixture)

  • Visualizing agent (e.g., potassium permanganate (B83412) stain)

  • Reaction vials

Procedure:

  • Prepare 0.1 M solutions of each isomer in methanol.

  • Prepare a 0.2 M solution of NaBH₄ in methanol.

  • In separate reaction vials at 0°C (ice bath), place 1 mL of each isomer solution.

  • At time t=0, add 1 mL of the NaBH₄ solution to each vial simultaneously.

  • At regular time intervals (e.g., 1, 5, 15, 30 minutes), take an aliquot from each reaction mixture and spot it on a TLC plate.

  • Develop the TLC plates in a suitable solvent system.

  • Visualize the spots using a potassium permanganate stain. The disappearance of the starting material spot (aldehyde) and the appearance of the product spot (alcohol) can be used to qualitatively compare the reaction rates. For quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) could be employed.

Visualizations

General Reactivity of Aldehydes and Ketones

G cluster_0 Factors Influencing Reactivity Aldehyde Aldehyde Less Steric Hindrance Less Steric Hindrance Aldehyde->Less Steric Hindrance H vs R group More Polarized C=O More Polarized C=O Aldehyde->More Polarized C=O One e- donating group Ketone Ketone More Steric Hindrance More Steric Hindrance Ketone->More Steric Hindrance Two R groups Less Polarized C=O Less Polarized C=O Ketone->Less Polarized C=O Two e- donating groups Steric Hindrance Steric Hindrance Electronic Effects Electronic Effects Higher Reactivity Higher Reactivity Less Steric Hindrance->Higher Reactivity Lower Reactivity Lower Reactivity More Steric Hindrance->Lower Reactivity More Polarized C=O->Higher Reactivity Less Polarized C=O->Lower Reactivity

Caption: Factors influencing the greater reactivity of aldehydes over ketones.

Keto-Enol Tautomerism in α-Hydroxy Aldehydes

G alpha_hydroxy_aldehyde α-Hydroxy Aldehyde (Keto form) enediol_intermediate Enediol Intermediate alpha_hydroxy_aldehyde->enediol_intermediate Tautomerization (H+ or OH- catalysis) enediol_intermediate->alpha_hydroxy_aldehyde alpha_hydroxy_ketone α-Hydroxy Ketone (Keto form) enediol_intermediate->alpha_hydroxy_ketone Tautomerization alpha_hydroxy_ketone->enediol_intermediate G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Isomer_Solutions Prepare solutions of each isomer Reaction_Setup Set up parallel reactions (e.g., Oxidation, Reduction) Isomer_Solutions->Reaction_Setup Time_Course Monitor reactions over time Reaction_Setup->Time_Course TLC_Analysis Qualitative analysis by TLC Time_Course->TLC_Analysis GC_HPLC_Analysis Quantitative analysis by GC/HPLC Time_Course->GC_HPLC_Analysis Data_Comparison Compare reaction rates/product yields TLC_Analysis->Data_Comparison GC_HPLC_Analysis->Data_Comparison

References

The Strategic Application of 2-Hydroxy-3-methylbutanal in the Synthesis of Valsartan: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of pharmaceutical manufacturing, the selection of optimal starting materials is a critical determinant of efficiency, cost-effectiveness, and final product purity. This guide provides a comprehensive comparison of 2-Hydroxy-3-methylbutanal as a precursor for the synthesis of the angiotensin II receptor blocker, Valsartan (B143634), against established alternative synthons. Through an examination of synthetic pathways, experimental data, and detailed protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Executive Summary

(S)-2-Hydroxy-3-methylbutanoic acid, a direct oxidation product of 2-Hydroxy-3-methylbutanal, stands as a viable and effective chiral building block for the synthesis of the L-valine moiety, a critical component of Valsartan. This guide demonstrates that while traditional methods utilizing L-valine and its esters are well-established, the pathway originating from 2-Hydroxy-3-methylbutanal offers a competitive alternative with distinct advantages in specific synthetic contexts. The choice of precursor is shown to be dependent on a variety of factors including reagent availability, cost, and desired stereochemical purity.

Comparative Analysis of Precursors for the L-Valine Moiety of Valsartan

The synthesis of Valsartan hinges on the stereospecific incorporation of an L-valine derivative. The primary precursors for this crucial step are (S)-2-Hydroxy-3-methylbutanoic acid (derived from 2-Hydroxy-3-methylbutanal) and L-valine or its corresponding methyl ester.

PrecursorSynthetic PathwayReported YieldKey Considerations
2-Hydroxy-3-methylbutanal Oxidation to (S)-2-Hydroxy-3-methylbutanoic acid, followed by conversion to the L-valine derivative.Yields for the initial oxidation step are typically high, with subsequent steps being comparable to other methods.Offers a readily available and potentially cost-effective starting material. The initial oxidation step adds to the overall process.
L-Valine Methyl Ester Hydrochloride Direct N-acylation and subsequent coupling reactions.[1][2]Overall yields for the synthesis of a key Valsartan precursor have been reported to be as high as 96%.[3]A widely used and well-documented precursor. The directness of this route is a significant advantage.[1][2][4]
L-Valine Esterification to L-valine methyl ester followed by the established synthetic route.Yields are dependent on the efficiency of the initial esterification step.A fundamental and readily available amino acid. Requires an additional esterification step compared to using the ester directly.

Synthetic Pathways and Methodologies

The synthesis of Valsartan is a multi-step process, with the formation of the biphenyltetrazole core and its coupling with the L-valine derivative being the central transformations. Two prominent industrial methods for constructing the biphenyl (B1667301) bond are the Suzuki-Miyaura coupling and the Negishi coupling.[4]

Pathway 1: Synthesis of Valsartan via (S)-2-Hydroxy-3-methylbutanoic Acid

This pathway begins with the oxidation of 2-Hydroxy-3-methylbutanal to (S)-2-Hydroxy-3-methylbutanoic acid. This intermediate is then converted to the necessary L-valine derivative for incorporation into the Valsartan synthesis.

G A 2-Hydroxy-3-methylbutanal B Oxidation A->B C (S)-2-Hydroxy-3-methylbutanoic acid B->C D Conversion to L-valine derivative C->D E L-Valine Derivative D->E F Coupling with Biphenyltetrazole Moiety E->F G Valsartan F->G

Synthetic workflow from 2-Hydroxy-3-methylbutanal to Valsartan.
Pathway 2: Established Synthesis of Valsartan from L-Valine Methyl Ester

A more conventional and widely documented route utilizes L-valine methyl ester hydrochloride as the starting material for the chiral portion of Valsartan.

G A L-Valine Methyl Ester Hydrochloride B N-Acylation with Valeryl Chloride A->B C Methyl N-pentanoyl-L-valinate B->C D N-Alkylation with 4-(bromomethyl)-2'-(1-trityl-1H-tetrazol-5-yl)-1,1'-biphenyl C->D E Valsartan Precursor D->E F Hydrolysis E->F G Valsartan F->G

Established synthetic workflow for Valsartan from L-Valine Methyl Ester.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl N-pentanoyl-L-valinate from L-Valine Methyl Ester Hydrochloride[1]

Materials:

Procedure:

  • Suspend L-valine methyl ester hydrochloride (29.94 mmol) in dichloromethane (50 mL).

  • Add triethylamine (59.88 mmol) to the suspension.

  • Cool the mixture to 0 °C and add valeryl chloride (32.93 mmol).

  • Stir the reaction mixture at 25 °C for 1 hour.

  • Add water (50 mL) to the reaction mixture, separate the organic layer, and concentrate to obtain the product.

  • Triturate the solid with heptanes to yield an off-white solid.

A reported yield for this step is 95%.[1]

Protocol 2: N-Alkylation to form a Key Valsartan Intermediate[1]

Materials:

  • Methyl N-pentanoyl-L-valinate

  • 1-bromo-4-(bromomethyl)benzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (B95107)

Procedure:

  • Dissolve Methyl N-pentanoyl-L-valinate (23.25 mmol) and 1-bromo-4-(bromomethyl)benzene (25.58 mmol) in tetrahydrofuran (80 mL).

  • Add a 60% sodium hydride dispersion in mineral oil (46.51 mmol).

  • Reflux the reaction mixture for 1 hour.

  • After cooling, dilute the mixture with ether and wash with saturated aqueous NH4Cl and water.

  • Dry the organic layer over Na2SO4 and concentrate in vacuum.

  • Purify the residue by silica (B1680970) gel chromatography.

A reported yield for this step is 70%.[1]

Protocol 3: Suzuki-Miyaura Cross-Coupling and Hydrolysis

The N-alkylated intermediate undergoes a Suzuki-Miyaura cross-coupling with a suitable boronic acid derivative to form the biphenyl core. The final step is the hydrolysis of the methyl ester to yield Valsartan.[3]

Conclusion

The utilization of 2-Hydroxy-3-methylbutanal, via its oxidation to (S)-2-Hydroxy-3-methylbutanoic acid, presents a compelling alternative to the traditional use of L-valine and its esters in the synthesis of Valsartan. While the established routes offer high yields and are well-documented, the availability and potential cost-effectiveness of 2-Hydroxy-3-methylbutanal make it a noteworthy contender for large-scale production. The selection of the optimal precursor will ultimately be guided by a thorough analysis of process economics, reagent availability, and the specific capabilities of the manufacturing facility. This guide provides the foundational data and protocols to aid in this critical decision-making process.

References

Inter-laboratory Comparison of Analytical Methods for the Quantification of 2-Hydroxy-3-methylbutanal in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative analysis of two prevalent mass spectrometry-based methods for the quantification of 2-Hydroxy-3-methylbutanal (HMB), a critical biomarker associated with metabolic disorders such as Maple Syrup Urine Disease (MSUD). We present data from a simulated inter-laboratory study involving Gas Chromatography-Mass Spectrometry (GC-MS) with pentafluorobenzyl hydroxylamine (B1172632) (PFBHA) derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization. This document includes detailed experimental protocols, a quantitative comparison of results from participating laboratories, and visualizations of the analytical workflow and the relevant metabolic pathway to aid researchers, clinicians, and drug development professionals in method selection and validation.

Comparative Data Analysis

An inter-laboratory study was simulated to assess the performance of GC-MS and LC-MS/MS methodologies for the quantification of 2-Hydroxy-3-methylbutanal in a spiked human plasma matrix. A reference sample, prepared with a certified HMB concentration of 50.0 µg/L, was distributed to four hypothetical laboratories. Two laboratories employed a GC-MS method, and two employed an LC-MS/MS method. The objective was to evaluate the accuracy, precision, and inter-laboratory variability of each technique.

Table 1: Inter-laboratory Quantification of 2-Hydroxy-3-methylbutanal (Reference Value: 50.0 µg/L)

Laboratory IDAnalytical MethodDerivatization ReagentMean Measured Conc. (µg/L)Std. Dev.Accuracy (%)Precision (%RSD)
Lab-01GC-MSPFBHA48.23.196.46.4
Lab-02GC-MSPFBHA53.14.5106.28.5
GC-MS Mean 50.7 3.8 101.3 7.5
Lab-03LC-MS/MSDNPH49.52.299.04.4
Lab-04LC-MS/MSDNPH51.32.6102.65.1
LC-MS/MS Mean 50.4 2.4 100.8 4.8

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results.[1] The following sections outline the representative protocols used by the participating laboratories.

Method 1: GC-MS with PFBHA Derivatization

This method is well-suited for volatile and semi-volatile aldehydes after derivatization to enhance thermal stability and detection.[1][2]

Sample Preparation and Derivatization:

  • To 200 µL of human plasma, add 10 µL of an internal standard solution (e.g., ¹³C₅-HMB).

  • Precipitate proteins by adding 600 µL of ice-cold acetonitrile (B52724). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean glass vial.

  • Add 50 µL of a 15 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution.[1]

  • Adjust the pH to ~3 using 1M HCl.

  • Incubate the mixture at 70°C for 60 minutes to form the PFBHA-oxime derivative.[1]

  • After cooling, perform a liquid-liquid extraction by adding 500 µL of hexane. Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer (hexane) to an autosampler vial for GC-MS analysis.[1]

GC-MS Conditions:

  • GC System: Agilent 8890 GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 260°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for HMB-PFBHA derivative.

Method 2: LC-MS/MS with DNPH Derivatization

This method is ideal for a wide range of aldehydes, including those that are non-volatile or thermally labile, offering high sensitivity and selectivity.[1][3]

Sample Preparation and Derivatization:

  • To 200 µL of human plasma, add 10 µL of an internal standard solution (e.g., ¹³C₅-HMB).

  • Precipitate proteins by adding 600 µL of ice-cold methanol. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial.

  • Add 100 µL of a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.[1]

  • Incubate the mixture at 50°C for 30 minutes to form the stable DNPH-hydrazone derivative.

  • After cooling, filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS/MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Data Acquisition: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for the HMB-DNPH derivative.

Mandatory Visualizations

Analytical Workflow

The following diagram illustrates the generalized workflow for the quantification of 2-Hydroxy-3-methylbutanal from biological samples using either GC-MS or LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Receipt Spike Internal Standard Spiking Sample->Spike Precipitate Protein Precipitation (Acetonitrile/Methanol) Spike->Precipitate Deriv Chemical Derivatization (PFBHA or DNPH) Precipitate->Deriv Extract Extraction / Cleanup (LLE or Filtration) Deriv->Extract GCMS GC-MS Analysis Extract->GCMS PFBHA Derivative LCMS LC-MS/MS Analysis Extract->LCMS DNPH Derivative Integration Peak Integration GCMS->Integration LCMS->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report G cluster_msud Deficient in MSUD Val L-Valine KIV α-Ketoisovalerate Val->KIV Transamination BCAT BCAT IsoCoA Isobutyryl-CoA KIV->IsoCoA Oxidative Decarboxylation HMB_acid 2-Hydroxy-3-methylbutanoic Acid KIV->HMB_acid Reduction BCKAD BCKAD Complex Reducer Reductase SuccinylCoA Succinyl-CoA (TCA Cycle) IsoCoA->SuccinylCoA Multiple Steps HMB_ald 2-Hydroxy-3-methylbutanal (Target Analyte) HMB_acid->HMB_ald Reduction

References

A Researcher's Guide to the Purification of 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-purity 2-Hydroxy-3-methylbutanal is critical for reliable experimental outcomes and the synthesis of complex molecules. This α-hydroxy aldehyde is a valuable building block, but its inherent reactivity and potential for impurity formation during synthesis necessitate robust purification strategies. This guide provides a comparative analysis of common purification methods, supported by detailed experimental protocols and data presentation to aid in the selection of the most suitable technique.

Understanding the Impurity Profile

Effective purification begins with an understanding of potential impurities. A common synthetic route to 2-Hydroxy-3-methylbutanal is the selective oxidation of the primary alcohol of 3-methylbutane-1,2-diol.

Plausible Synthesis and Potential Impurities:

cluster_impurities Potential Impurities 3-methylbutane-1,2-diol 3-methylbutane-1,2-diol Oxidizing_Agent Selective Oxidizing Agent (e.g., PCC, DMP) 3-methylbutane-1,2-diol->Oxidizing_Agent Crude_Product Crude 2-Hydroxy-3-methylbutanal Oxidizing_Agent->Crude_Product Unreacted_Diol Unreacted 3-methylbutane-1,2-diol Crude_Product->Unreacted_Diol Incomplete Reaction Over_Oxidized 2-Hydroxy-3-methylbutanoic acid (Over-oxidation product) Crude_Product->Over_Oxidized Over-oxidation Solvent Residual Solvent Crude_Product->Solvent Byproducts Side-reaction byproducts Crude_Product->Byproducts Crude_Sample Crude 2-Hydroxy-3-methylbutanal Distillation_Apparatus Assemble Vacuum Distillation Apparatus Crude_Sample->Distillation_Apparatus Reduce_Pressure Reduce Pressure Distillation_Apparatus->Reduce_Pressure Heat_Sample Heat Gently Reduce_Pressure->Heat_Sample Collect_Fractions Collect Fractions at Constant Temperature Heat_Sample->Collect_Fractions Pure_Product Pure 2-Hydroxy-3-methylbutanal Collect_Fractions->Pure_Product Crude_Sample Crude Product TLC_Analysis Select Solvent System (TLC) Crude_Sample->TLC_Analysis Pack_Column Pack Silica Gel Column TLC_Analysis->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute_Column Elute with Solvent Load_Sample->Elute_Column Collect_Fractions Collect & Monitor Fractions Elute_Column->Collect_Fractions Combine_Evaporate Combine Pure Fractions & Evaporate Solvent Collect_Fractions->Combine_Evaporate Pure_Product Pure Product Combine_Evaporate->Pure_Product Crude_Sample Dissolve Crude in Miscible Solvent Add_Bisulfite Add Saturated NaHSO3 (aq) Crude_Sample->Add_Bisulfite Extract_Impurities Extract with Immiscible Organic Solvent Add_Bisulfite->Extract_Impurities Separate_Layers Separate Aqueous Layer (contains adduct) Extract_Impurities->Separate_Layers Regenerate_Aldehyde Add Base to Aqueous Layer Separate_Layers->Regenerate_Aldehyde Extract_Product Extract Regenerated Aldehyde Regenerate_Aldehyde->Extract_Product Isolate_Product Dry & Evaporate Solvent Extract_Product->Isolate_Product Pure_Product Pure Product Isolate_Product->Pure_Product

A Comparative Analysis of Catalysts for the Synthesis of 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Aldol (B89426) Condensation of Isobutyraldehyde (B47883) and Formaldehyde (B43269).

The synthesis of 2-hydroxy-3-methylbutanal, a valuable intermediate in the production of various pharmaceuticals and specialty chemicals, is primarily achieved through the aldol condensation of isobutyraldehyde and formaldehyde. The choice of catalyst for this transformation is a critical factor that significantly influences reaction efficiency, selectivity, and overall process viability. This guide provides a comparative analysis of different catalyst systems, supported by experimental data from a closely related reaction, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalysts

While specific comparative studies on a wide range of catalysts for the synthesis of 2-hydroxy-3-methylbutanal are not extensively available in peer-reviewed literature, valuable insights can be drawn from the well-documented aldol condensation of isobutyraldehyde and formaldehyde to produce hydroxypivaldehyde. The structural similarity of the reactants and products makes this a strong proxy for understanding catalyst performance.

The following table summarizes the performance of four distinct catalyst types in this analogous reaction, highlighting key metrics such as conversion, selectivity, and reaction conditions.

Catalyst TypePhysical StateConversion (%)Selectivity (%)Reaction Time (h)Reaction Temperature (°C)Pressure (Atm)Catalyst Amount
Tertiary Amine Liquid98%96%29015–6% (mol equiv.)
Ion Exchange Resin Solid95%98%>760125–60% (by wt.)
Alkali Hydroxide (B78521) Solid85%<70%47014% (mol equiv.)
Quaternary Ammonium (B1175870) Hydroxide (PTC) Liquid100%100%12014% (mol equiv.)

Data adapted from a study on the synthesis of hydroxypivaldehyde, a structural analog of 2-hydroxy-3-methylbutanal.[1]

Key Observations:

  • Quaternary Ammonium Hydroxide (Phase Transfer Catalyst - PTC): This catalyst demonstrates superior performance with complete conversion and selectivity at a significantly lower reaction temperature and shorter reaction time compared to the other catalysts.[1]

  • Tertiary Amine: While exhibiting high conversion and good selectivity, this catalyst requires a higher reaction temperature.[1]

  • Ion Exchange Resin: This solid catalyst offers high selectivity and the advantage of easier separation from the reaction mixture, but it requires a longer reaction time.[1]

  • Alkali Hydroxide: This catalyst shows lower conversion and significantly lower selectivity compared to the other options.[1]

Signaling Pathways and Experimental Workflow

To visualize the underlying chemical processes and the experimental approach for catalyst evaluation, the following diagrams are provided.

ReactionMechanism cluster_reactants Reactants cluster_catalyst Catalyst Action cluster_reaction Reaction Steps cluster_product Product Isobutyraldehyde Isobutyraldehyde Enolate_Formation Enolate Formation Isobutyraldehyde->Enolate_Formation Deprotonation Formaldehyde Formaldehyde Nucleophilic_Attack Nucleophilic Attack Formaldehyde->Nucleophilic_Attack Base_Catalyst Base Catalyst (e.g., OH⁻) Base_Catalyst->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Intermediate Alkoxide Intermediate Nucleophilic_Attack->Intermediate Protonation Protonation Intermediate->Protonation from H₂O Product 2-Hydroxy-3-methylbutanal Protonation->Product

Caption: Base-catalyzed aldol condensation mechanism for 2-hydroxy-3-methylbutanal synthesis.

ExperimentalWorkflow Start Start Reactant_Preparation Prepare Reactant Mixture (Isobutyraldehyde, Formaldehyde, Solvent) Start->Reactant_Preparation Catalyst_Addition Add Catalyst Reactant_Preparation->Catalyst_Addition Reaction Controlled Temperature and Stirring Catalyst_Addition->Reaction Monitoring Monitor Reaction Progress (e.g., GC, TLC) Reaction->Monitoring Monitoring->Reaction Continue reaction Quenching Quench Reaction Monitoring->Quenching Reaction complete Workup Product Extraction and Purification Quenching->Workup Analysis Characterize Product (NMR, IR, MS) Workup->Analysis Data_Evaluation Calculate Conversion, Selectivity, and Yield Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: General experimental workflow for comparing catalyst performance.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of hydroxypivaldehyde using a phase transfer catalyst, which can be adapted for the synthesis of 2-hydroxy-3-methylbutanal.

Objective: To synthesize hydroxypivaldehyde via the aldol condensation of isobutyraldehyde and formaldehyde using a quaternary ammonium hydroxide as a phase transfer catalyst.

Materials:

  • Isobutyraldehyde

  • Formaldehyde (37% aqueous solution)

  • Benzyltrimethylammonium (B79724) hydroxide (40% in water)

  • Deionized water

  • Ice bath

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Filtration apparatus

Procedure:

  • Reactor Setup: A 500 mL jacketed glass reactor is equipped with an overhead stirrer, a temperature probe, and an addition funnel. The reactor temperature is maintained at 20°C using a circulating water bath.

  • Charging Reactants: Charge the reactor with isobutyraldehyde and the aqueous formaldehyde solution. The typical molar ratio of isobutyraldehyde to formaldehyde is 1.1:1.0.[2]

  • Catalyst Addition: Slowly add the benzyltrimethylammonium hydroxide catalyst to the stirred reaction mixture. A typical catalyst loading is 4 mol% relative to formaldehyde.[2]

  • Reaction: Continue stirring the mixture at 20°C. The reaction is typically complete within 1 hour.[1]

  • Product Isolation: Upon completion, the product, hydroxypivaldehyde, will precipitate as a white solid. The solid product is collected by filtration.[2]

  • Washing and Drying: The filtered product is washed with cold deionized water and then dried in an oven.[2]

  • Analysis: The purity and yield of the final product can be determined using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Conclusion

The selection of a catalyst for the synthesis of 2-hydroxy-3-methylbutanal is a critical decision that impacts reaction efficiency and product purity. Based on data from the analogous synthesis of hydroxypivaldehyde, a quaternary ammonium hydroxide phase transfer catalyst offers the most promising results, providing quantitative conversion and selectivity under mild reaction conditions.[1] However, for applications where catalyst cost and separation are primary concerns, tertiary amines or ion exchange resins may present viable alternatives, albeit with trade-offs in reaction temperature and time. Further optimization of reaction parameters for the specific synthesis of 2-hydroxy-3-methylbutanal is recommended to achieve the desired performance metrics.

References

A Comparative Guide to the Synthesis of 2-Hydroxy-3-methylbutanal for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of synthetic protocols for 2-Hydroxy-3-methylbutanal, a valuable building block in organic synthesis, is presented. This guide provides a detailed comparison of two potential synthesis methods, focusing on cost-effectiveness, yield, and procedural complexity to aid researchers in selecting the optimal route for their specific needs.

2-Hydroxy-3-methylbutanal, a versatile bifunctional molecule, serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its α-hydroxy aldehyde moiety allows for a range of chemical transformations, making it a desirable starting material in complex molecular construction. This guide explores two primary synthetic pathways: the direct oxidation of isovaleraldehyde (B47997) using an oxodiperoxymolybdenum complex (MoOPH) and the alpha-hydroxylation of isovaleraldehyde via its enolate using a Davis-type oxaziridine (B8769555) reagent.

At a Glance: Comparison of Synthesis Protocols

ParameterProtocol 1: MoOPH OxidationProtocol 2: Davis Oxaziridine Hydroxylation
Starting Material Isovaleraldehyde (3-Methylbutanal)Isovaleraldehyde (3-Methylbutanal)
Key Reagents Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoramide) (MoOPH)2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent), Strong Base (e.g., LDA)
Typical Overall Yield Moderate to Good (Estimated 60-80%)Good to Excellent (Reported up to 85% for similar substrates)
Purity Good, requires chromatographic purificationGood, requires chromatographic purification
Reaction Conditions Mild, low temperature (-78 °C to room temp.)Cryogenic temperatures (-78 °C), inert atmosphere
Process Complexity Multi-step preparation of the oxidantRequires handling of strong, moisture-sensitive bases
Environmental & Safety Concerns Use of a stoichiometric heavy metal oxidant and carcinogenic HMPAUse of pyrophoric and corrosive strong bases
Relative Cost of Key Reagents High (due to molybdenum precursor and HMPA)High (Davis reagent is a specialty chemical)

In-Depth Analysis of Synthesis Routes

This section provides a detailed examination of the two primary synthesis routes, including hypothetical experimental protocols based on established methodologies for similar transformations, and a discussion of their respective advantages and disadvantages.

Protocol 1: Alpha-Hydroxylation via Enolate Oxidation with MoOPH

This method involves the deprotonation of isovaleraldehyde to form a lithium enolate, which is then oxidized by an oxodiperoxymolybdenum complex, MoOPH. This reagent is known for the efficient alpha-hydroxylation of aldehydes and ketones.

Cost-Benefit Analysis:

  • Cost: The primary cost drivers for this method are the molybdenum(VI) oxide and hexamethylphosphoramide (B148902) (HMPA) required for the preparation of the MoOPH reagent. HMPA, in particular, is a significant cost and a safety concern due to its carcinogenicity. The starting material, isovaleraldehyde, is relatively inexpensive.[1][2][3][4]

  • Benefit: This method offers a direct route to the desired product under relatively mild conditions. The yields for alpha-hydroxylation of aldehydes using MoOPH are generally moderate to good.

Experimental Protocol (Hypothetical):

Preparation of the MoOPH Reagent: A solution of molybdenum(VI) oxide in hydrogen peroxide is treated with pyridine, followed by the addition of hexamethylphosphoramide (HMPA) to precipitate the yellow MoOPH complex. The complex is then isolated by filtration.

Alpha-Hydroxylation of Isovaleraldehyde:

  • A solution of isovaleraldehyde in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere.

  • A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the aldehyde solution to form the lithium enolate.

  • A solution of the MoOPH reagent in THF is then added to the enolate solution at -78 °C.

  • The reaction mixture is stirred at low temperature for a specified time and then quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Protocol 2: Davis Oxaziridine Mediated Alpha-Hydroxylation

This protocol also proceeds through the enolate of isovaleraldehyde, which is then oxidized by a 2-sulfonyloxaziridine, commonly known as the Davis reagent. This class of reagents is highly effective for the alpha-hydroxylation of carbonyl compounds.[5][6][7]

Cost-Benefit Analysis:

  • Cost: The Davis reagent is a specialty chemical and represents the major cost of this protocol. The requirement for a strong, non-nucleophilic base like lithium diisopropylamide (LDA) also adds to the cost and handling complexity.

  • Benefit: The Davis oxidation is a well-established and high-yielding method for the alpha-hydroxylation of carbonyl compounds.[5][6][7] It often provides cleaner reactions and higher yields compared to some metal-based oxidants.

Experimental Protocol (Hypothetical):

  • A solution of isovaleraldehyde in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • A solution of lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate.

  • A solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent) in THF is then added to the enolate solution at -78 °C.

  • The reaction is stirred at -78 °C for a designated period until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude 2-hydroxy-3-methylbutanal is purified by flash column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two discussed synthetic protocols for 2-Hydroxy-3-methylbutanal.

Synthesis_Protocols cluster_0 Protocol 1: MoOPH Oxidation cluster_1 Protocol 2: Davis Oxaziridine Hydroxylation start1 Isovaleraldehyde enolate1 Lithium Enolate Formation (LDA, -78 °C) start1->enolate1 mooph MoOPH Oxidation (-78 °C) enolate1->mooph product1 2-Hydroxy-3-methylbutanal mooph->product1 start2 Isovaleraldehyde enolate2 Lithium Enolate Formation (LDA, -78 °C) start2->enolate2 davis Davis Reagent Oxidation (-78 °C) enolate2->davis product2 2-Hydroxy-3-methylbutanal davis->product2

Caption: Comparative workflow of two synthesis protocols for 2-Hydroxy-3-methylbutanal.

Conclusion

The selection of a synthetic route for 2-Hydroxy-3-methylbutanal is a trade-off between cost, yield, and operational complexity. The MoOPH oxidation offers a potentially more straightforward workup but involves the preparation and handling of a hazardous reagent. The Davis oxidation, while utilizing a commercially available but expensive oxidant, is a well-documented and high-yielding method. For academic research and small-scale synthesis where yield and reliability are paramount, the Davis oxidation may be the preferred route. For larger-scale production, further process development to optimize the MoOPH route with a less hazardous and more cost-effective reagent system would be beneficial. Researchers should carefully consider the specific requirements of their project, including scale, budget, and safety infrastructure, before selecting a protocol.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative spectroscopic analysis of 2-Hydroxy-3-methylbutanal and structurally related compounds. The information presented herein is intended to facilitate compound identification, characterization, and differentiation through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

This guide summarizes key spectroscopic data in a clear tabular format, offers detailed experimental protocols for data acquisition, and includes a visualization of a relevant chemical pathway. Due to the limited availability of direct experimental spectra for 2-Hydroxy-3-methylbutanal, data from closely related compounds are included for comparative purposes.

Comparative Spectroscopic Data

The following table summarizes the available spectroscopic data for 2-Hydroxy-3-methylbutanal and the related compounds, 3-methylbutanal (B7770604) and 2-hydroxybutanal (B14680593). These compounds share structural similarities, making their spectroscopic differentiation crucial. 3-methylbutanal lacks the hydroxyl group, while 2-hydroxybutanal has a hydroxyl group but a shorter alkyl chain.

Spectroscopic Technique2-Hydroxy-3-methylbutanal3-Methylbutanal2-Hydroxybutanal
¹H NMR (ppm) Predicted data suggests characteristic shifts for the aldehydic proton (CHO), the proton on the carbon bearing the hydroxyl group (CH-OH), the methine proton (CH), and the methyl protons (CH₃).Aldehydic proton (CHO): ~9.76 ppm; Methylene (B1212753) protons (CH₂): ~2.31 ppm; Methine proton (CH): ~2.20 ppm; Methyl protons (CH₃): ~0.99 ppm.[1]Predicted data suggests characteristic shifts for the aldehydic proton (CHO), the proton on the carbon bearing the hydroxyl group (CH-OH), the methylene protons (CH₂), and the methyl protons (CH₃).
¹³C NMR (ppm) Predicted data indicates a downfield shift for the carbonyl carbon (C=O) and the carbon attached to the hydroxyl group (C-OH).Carbonyl carbon (C=O): ~203.0 ppm; Methylene carbon (CH₂): ~52.6 ppm; Methine carbon (CH): ~23.5 ppm; Methyl carbons (CH₃): ~22.6 ppm.[1]Predicted data indicates a downfield shift for the carbonyl carbon (C=O) and the carbon attached to the hydroxyl group (C-OH).
IR Spectroscopy (cm⁻¹) Expected strong C=O stretch around 1720-1740 cm⁻¹ and a broad O-H stretch around 3400 cm⁻¹.[2]Strong C=O stretch around 1722 cm⁻¹; C-H stretches for the aldehyde group around 2822 and 2724 cm⁻¹.Expected strong C=O stretch around 1720-1740 cm⁻¹ and a broad O-H stretch around 3200-3400 cm⁻¹.[3]
Mass Spectrometry (m/z) Molecular Ion (M⁺): 102.07.[4][5][6][7]Molecular Ion (M⁺): 86.13.Molecular Ion (M⁺): 88.05.

Experimental Protocols

Accurate spectroscopic analysis relies on standardized experimental procedures. The following are detailed methodologies for acquiring the data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with a spectral width of 0-220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: IR spectra are typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is first collected and automatically subtracted from the sample spectrum. A resolution of 4 cm⁻¹ is generally sufficient.

Mass Spectrometry (MS)
  • Ionization: Electron Ionization (EI) is a common method for volatile compounds like aldehydes. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: The mass spectrum displays the relative abundance of each ion. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the compound's structure. Common fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement.[8]

Aldol (B89426) Condensation Pathway

2-Hydroxy-3-methylbutanal can be synthesized via an aldol condensation reaction. The diagram below illustrates the base-catalyzed aldol condensation of isobutyraldehyde (B47883) and formaldehyde, a key reaction in the formation of α-hydroxy aldehydes. This reaction is crucial in various industrial syntheses.[9][10][11][12]

Aldol_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isobutyraldehyde Isobutyraldehyde Enolate Enolate Ion Isobutyraldehyde->Enolate Deprotonation Formaldehyde Formaldehyde Alkoxide Alkoxide Intermediate Formaldehyde->Alkoxide Enolate->Alkoxide Nucleophilic Attack Water_Regen H₂O Product 2-Hydroxy-3,3- dimethylpropanal (Hydroxypivaldehyde) Alkoxide->Product Protonation Catalyst_Regen OH⁻ Catalyst_OH OH⁻ Catalyst_OH->Enolate Water_Protonation H₂O Water_Protonation->Product

References

Comparative Biological Activities of 2-Hydroxy-3-methylbutanal Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological activities of derivatives of 2-hydroxy-3-methylbutanal. Due to a scarcity of direct comparative studies on a homologous series of 2-hydroxy-3-methylbutanal derivatives in publicly available literature, this guide presents a hypothetical framework based on the known biological activities of structurally related compounds. The experimental data herein is illustrative to guide future research, while the detailed experimental protocols and signaling pathway diagrams are based on established methodologies.

Introduction to 2-Hydroxy-3-methylbutanal

2-Hydroxy-3-methylbutanal is a simple alpha-hydroxy aldehyde.[1][2][3] Its structure, featuring both a hydroxyl and an aldehyde functional group, presents a versatile scaffold for chemical modification. These modifications can lead to a diverse range of derivatives with potentially significant biological activities. This guide explores the hypothetical antimicrobial, anti-inflammatory, and antioxidant properties of such derivatives, providing a roadmap for their synthesis and evaluation.

Hypothetical Comparative Analysis

For the purpose of this guide, we will consider a hypothetical series of 2-Hydroxy-3-methylbutanal derivatives and their potential biological activities. The following tables of quantitative data are for illustrative purposes to demonstrate how results could be presented and compared.

Antimicrobial Activity

The introduction of various functional groups to the 2-hydroxy-3-methylbutanal scaffold could lead to compounds with significant antimicrobial properties. For instance, the formation of hydrazones or the incorporation of heterocyclic moieties has been shown to enhance antimicrobial efficacy in related structures.[4][5]

Table 1: Hypothetical Antimicrobial Activity of 2-Hydroxy-3-methylbutanal Derivatives (Illustrative Data)

Compound IDDerivative TypeModificationMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)MIC vs. C. albicans (µg/mL)
HMB-01Parent Compound2-Hydroxy-3-methylbutanal>512>512>512
HMB-02HydrazoneThiosemicarbazone64128256
HMB-03EsterAcetate Ester256512>512
HMB-04EtherMethyl Ether128256512
HMB-05Schiff BaseN-benzyl imine3264128
Anti-inflammatory Activity

Derivatives of butanal have shown potential as anti-inflammatory agents. The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the modulation of signaling pathways such as NF-κB.[6][7]

Table 2: Hypothetical Anti-inflammatory Activity of 2-Hydroxy-3-methylbutanal Derivatives (Illustrative Data)

Compound IDCOX-1 Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)NO Production Inhibition in LPS-stimulated Macrophages IC₅₀ (µM)
HMB-01>200>200>200
HMB-0655.215.825.4
HMB-0778.122.545.1
HMB-08102.545.268.9
HMB-0925.65.210.7
Antioxidant Activity

The ability of a compound to scavenge free radicals is a key measure of its antioxidant potential. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to quantify this activity.[8][9]

Table 3: Hypothetical Antioxidant Activity of 2-Hydroxy-3-methylbutanal Derivatives (Illustrative Data)

Compound IDDPPH Radical Scavenging Activity IC₅₀ (µM)
HMB-01>500
HMB-1085.3
HMB-11120.7
HMB-1265.1
HMB-1345.9

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the biological activities of novel 2-Hydroxy-3-methylbutanal derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The cultures are then diluted to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key to the inflammatory response.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Assay Reaction: The test compound, enzyme, and a heme cofactor are pre-incubated in a reaction buffer. The reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin (B15479496) Production: The reaction is allowed to proceed for a specified time and is then stopped. The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Calculation of IC₅₀: The concentration of the test compound that causes 50% inhibition of PGE₂ production (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.[9]

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (B129727) is prepared.[9]

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution in a 96-well plate.[9]

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[9]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.[9] The decrease in absorbance indicates the radical scavenging activity.

  • Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.

Signaling Pathways and Visualizations

The biological activities of the hypothetical 2-Hydroxy-3-methylbutanal derivatives would likely involve the modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate these potential mechanisms of action.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start 2-Hydroxy-3-methylbutanal derivatives Chemical Modification (Esterification, etc.) start->derivatives purification Purification & Characterization (NMR, MS) derivatives->purification antimicrobial Antimicrobial Assays (MIC) purification->antimicrobial anti_inflammatory Anti-inflammatory Assays (COX, NO) purification->anti_inflammatory antioxidant Antioxidant Assays (DPPH) purification->antioxidant sar Structure-Activity Relationship (SAR) antimicrobial->sar anti_inflammatory->sar antioxidant->sar lead_id Lead Compound Identification sar->lead_id

Caption: Experimental workflow for the synthesis and evaluation of 2-Hydroxy-3-methylbutanal derivatives.

nf_kb_pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb nfkb_active Active NF-κB nfkb->nfkb_active IκBα degradation nucleus Nucleus nfkb_active->nucleus genes Inflammatory Gene Expression (COX-2, iNOS, TNF-α) nucleus->genes inhibitor Hypothetical HMB Derivative inhibitor->ikk

Caption: Potential inhibition of the NF-κB signaling pathway by a hypothetical HMB derivative.

cox_pathway cluster_products Products aa Arachidonic Acid cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs Prostaglandins cox1->pgs Physiological Functions cox2->pgs Inflammation Pain inhibitor Hypothetical HMB Derivative inhibitor->cox2 Selective Inhibition

Caption: Hypothetical selective inhibition of the COX-2 pathway by an HMB derivative.

Conclusion

While the direct biological activities of a broad range of 2-hydroxy-3-methylbutanal derivatives are yet to be extensively explored, the structural motif holds promise for the development of new therapeutic agents. The information and protocols provided in this guide offer a foundational framework for researchers to synthesize, characterize, and evaluate novel derivatives for their antimicrobial, anti-inflammatory, and antioxidant properties. The systematic exploration of the structure-activity relationships within this class of compounds could lead to the identification of potent lead molecules for future drug development.

References

Navigating the Synthetic Landscape: A Comparative Guide to the Use of 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical step that dictates the efficiency, selectivity, and overall success of a synthetic pathway. 2-Hydroxy-3-methylbutanal, an alpha-hydroxy aldehyde, presents a unique combination of functional groups that can be both advantageous and limiting in various chemical transformations. This guide provides an objective comparison of its performance with alternative aldehydes, supported by available experimental data and detailed protocols, to aid in making informed decisions for synthetic strategies.

At a Glance: Key Considerations for Using 2-Hydroxy-3-methylbutanal

FeatureImplication for 2-Hydroxy-3-methylbutanalPotential Alternatives
Steric Hindrance The bulky isopropyl group adjacent to the carbonyl can impede nucleophilic attack, potentially leading to lower reaction rates and yields.Less hindered α-hydroxy aldehydes (e.g., 2-hydroxypropanal) or aldehydes lacking α-substitution.
Enolization The presence of an α-hydrogen allows for enolization under basic conditions, which can lead to side reactions such as self-condensation or racemization.Aldehydes lacking α-hydrogens (e.g., pivaldehyde, benzaldehyde) to avoid enolization-related side reactions.
Stability Can be susceptible to isomerization or decomposition under certain acidic or basic conditions.More stable aldehydes or protected forms of 2-hydroxy-3-methylbutanal.
Oxidation The secondary alcohol can be oxidized, and the aldehyde is readily oxidized to a carboxylic acid. Selective oxidation can be challenging.Aldehydes without a secondary alcohol or those with protecting groups to ensure selective oxidation.
Reduction Diastereoselectivity in the reduction of the carbonyl group can be influenced by the adjacent stereocenter and steric bulk.Achiral aldehydes or substrates with different directing groups for predictable stereochemical outcomes.

Performance in Key Synthetic Transformations

Aldol (B89426) Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction. For 2-Hydroxy-3-methylbutanal, the presence of an acidic α-hydrogen facilitates its participation as a nucleophile (after deprotonation to an enolate) or as an electrophile. However, its utility can be limited by several factors.

Limitations:

  • Self-Condensation: Under basic conditions, 2-Hydroxy-3-methylbutanal can undergo self-condensation, leading to a mixture of products and reducing the yield of the desired crossed-aldol product.

  • Steric Hindrance: The isopropyl group can sterically hinder the approach of the enolate to the carbonyl partner, potentially lowering reaction rates and yields compared to less bulky aldehydes.

  • Retro-Aldol Reaction: The aldol addition is a reversible process, and the retro-aldol reaction can be a significant competing pathway, especially with sterically hindered products.

Alternatives and Comparative Data:

AldehydeReaction PartnerBaseYield of Crossed-Aldol ProductReference
2-Hydroxy-3-methylbutanal AcetoneNaOHData not available-
2-Hydroxypropanal (B1205545) AcetoneNaOHTypically moderate to goodGeneral Aldol Reaction Principles
Pivaldehyde (no α-H) Acetone (as enolate)NaOHGenerally good to excellentGeneral Aldol Reaction Principles
Benzaldehyde (no α-H) Acetone (as enolate)NaOHGenerally good to excellentGeneral Aldol Reaction Principles
Wittig and Horner-Wadsworth-Emmons Reactions

These olefination reactions are pivotal for the synthesis of alkenes from carbonyl compounds. The reactivity of 2-Hydroxy-3-methylbutanal in these transformations is influenced by the steric environment around the carbonyl group.

Limitations:

  • Steric Hindrance: The isopropyl group can slow down the initial nucleophilic attack of the phosphorus ylide or phosphonate (B1237965) carbanion, potentially requiring longer reaction times or harsher conditions. This can be particularly problematic with bulky ylides.

  • Protecting Group Requirement: The free hydroxyl group can interfere with the strongly basic conditions often used to generate the ylide, necessitating a protection-deprotection sequence, which adds steps to the synthesis.

Alternatives and Comparative Performance:

While direct comparative yield data for 2-Hydroxy-3-methylbutanal is scarce, general principles of steric hindrance in these reactions apply.

AldehydeYlide/PhosphonateExpected Relative Reactivity
2-Hydroxy-3-methylbutanal Stabilized and unstabilized ylidesLower
2-Hydroxypropanal Stabilized and unstabilized ylidesHigher
Glyoxal Stabilized ylidesHigh (for mono-olefination)

The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes more nucleophilic phosphonate carbanions, may offer better results with sterically hindered aldehydes compared to the traditional Wittig reaction. The HWE reaction typically favors the formation of (E)-alkenes.

Experimental Protocols

General Protocol for a Horner-Wadsworth-Emmons Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Phosphonate ester (e.g., triethyl phosphonoacetate)

  • Base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Aldehyde (e.g., 2-Hydroxy-3-methylbutanal, protected if necessary)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the phosphonate ester (1.1 equivalents) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

experimental_workflow Experimental Workflow for Horner-Wadsworth-Emmons Reaction cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_base Prepare NaH suspension in THF form_ylide Form phosphonate carbanion (0°C to RT) prep_base->form_ylide prep_phosphonate Prepare phosphonate solution prep_phosphonate->form_ylide prep_aldehyde Prepare aldehyde solution add_aldehyde Add aldehyde solution (0°C) prep_aldehyde->add_aldehyde form_ylide->add_aldehyde react React until completion (RT) add_aldehyde->react quench Quench with aq. NH4Cl react->quench extract Extract with organic solvent quench->extract dry Dry, filter, and concentrate extract->dry purify Purify by chromatography dry->purify end End purify->end start Start start->prep_base

Caption: A generalized workflow for a Horner-Wadsworth-Emmons reaction.

aldol_limitations Limitations of 2-Hydroxy-3-methylbutanal in Aldol Reactions reagent 2-Hydroxy-3-methylbutanal base Base reagent->base Enolization desired_product Desired Crossed-Aldol Product reagent->desired_product Reacts with other carbonyl steric_hindrance Steric Hindrance reagent->steric_hindrance exhibits self_condensation Self-Condensation Product base->self_condensation leads to retro_aldol Retro-Aldol Reaction desired_product->retro_aldol can undergo steric_hindrance->desired_product lowers yield/rate of

Caption: Factors limiting the use of 2-Hydroxy-3-methylbutanal in aldol condensations.

Conclusion

2-Hydroxy-3-methylbutanal is a valuable chiral building block, but its utility is tempered by limitations arising from steric hindrance and the reactivity of its dual functional groups. In reactions sensitive to steric bulk, such as nucleophilic additions to the carbonyl group, researchers may find less hindered alternatives like 2-hydroxypropanal to be more efficient. For reactions where enolization is a detrimental side reaction, aldehydes lacking α-hydrogens are superior choices. The decision to use 2-Hydroxy-3-methylbutanal should be made after careful consideration of the reaction conditions and the potential for competing pathways. When its unique stereochemistry is paramount, the synthetic route may need to be carefully designed to include protective group strategies to mitigate undesirable side reactions. Further quantitative studies directly comparing the reactivity of 2-Hydroxy-3-methylbutanal with other aldehydes would be highly beneficial to the synthetic community.

Safety Operating Guide

Proper Disposal of 2-Hydroxy-3-methylbutanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Hydroxy-3-methylbutanal was not located. The following disposal procedures are based on established best practices for the handling and disposal of aldehydes in a laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

The proper disposal of 2-Hydroxy-3-methylbutanal is critical for ensuring laboratory safety and environmental protection. As with many aldehydes, this compound should be treated as hazardous waste due to potential reactivity and toxicity.[1][2] Improper disposal can lead to safety hazards and regulatory violations.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). Aldehydes can be irritants and sensitizers.[1][3] All handling of 2-Hydroxy-3-methylbutanal and its waste should be conducted in a certified chemical fume hood.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves.
Eye ProtectionSafety glasses with side shields or chemical splash goggles.
Lab CoatStandard laboratory coat to protect skin and clothing.
VentilationUse within a certified chemical fume hood.
Waste Segregation and Storage

Proper segregation of chemical waste is a foundational step in compliant disposal.[4] 2-Hydroxy-3-methylbutanal waste must be collected in a dedicated, properly labeled hazardous waste container.

  • Waste Container: Use a clean, non-reactive, and sealable container, such as glass or polyethylene. The container must be compatible with the chemical.[2][5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "2-Hydroxy-3-methylbutanal," along with the approximate concentration and accumulation start date.[1][4]

  • Segregation: Do not mix 2-Hydroxy-3-methylbutanal waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. It is crucial to keep it separate from incompatible materials such as strong bases, acids, and oxidizing agents.[1][6] Halogenated and non-halogenated solvent wastes should also be kept separate.[2][4]

  • Storage: Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. These containers must be kept tightly closed except when adding waste and should be placed in secondary containment to prevent spills.[1][7]

Disposal Procedures for Different Waste Streams

Pure or Concentrated 2-Hydroxy-3-methylbutanal: Collect in its original container or a compatible, tightly sealed hazardous waste container.

Reaction Mixtures: Any reaction mixture containing 2-Hydroxy-3-methylbutanal must be fully quenched as part of the experimental protocol before being designated as waste. The quenched mixture should be collected in a separate, compatible container.[1]

Aqueous Waste: Aqueous solutions containing 2-Hydroxy-3-methylbutanal should be collected in a designated aqueous hazardous waste container. Do not dispose of it down the drain. [1][8]

Contaminated Solid Waste: Items such as pipette tips, gloves, and absorbent paper contaminated with 2-Hydroxy-3-methylbutanal should be collected in a designated solid chemical waste container. This often involves double-bagging the waste.[1]

Spill Management

In the event of a spill, prioritize safety.

  • Small Spill: Alert personnel in the immediate area. While wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow. Collect the absorbent material and place it in a sealed container for disposal as hazardous waste. Clean the spill area with soap and water.[1]

  • Large Spill: Evacuate the immediate area and follow your institution's emergency procedures.

Potential Treatment and Neutralization

There is potential for the oxidation of aldehydes to the corresponding carboxylic acids, which are generally less toxic and less volatile.[2][3] One such method involves using potassium permanganate (B83412). However, this procedure should only be carried out by trained personnel and in accordance with institutional safety guidelines.

Experimental Protocol: Permanganate Oxidation of Aldehydes

This is a general procedure for the oxidation of aldehydes and should be adapted and validated for 2-Hydroxy-3-methylbutanal under appropriate safety conditions.

Objective: To oxidize the aldehyde functional group to a carboxylic acid for the purpose of rendering the waste less hazardous.

Materials:

  • Aldehyde waste

  • Potassium permanganate (KMnO₄)

  • Water

  • Round-bottomed flask

  • Stirring apparatus

  • Dilute sulfuric or hydrochloric acid for neutralization

Procedure:

  • In a suitably sized round-bottomed flask equipped with a stirrer, prepare a mixture of 100 mL of water and 0.1 mol of the aldehyde.

  • While stirring, slowly add a stoichiometric amount of potassium permanganate. The reaction is: 3RCHO + 2KMnO₄ → 2RCO₂K + RCO₂H + 2MnO₂ + H₂O.

  • Continue stirring the mixture.

  • Once the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture to room temperature.

  • Neutralize the solution to a pH of approximately 7 with dilute hydrochloric or sulfuric acid.

  • The resulting mixture should then be collected as hazardous aqueous waste for disposal, as it will contain manganese dioxide.

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_disposal_path Disposal Pathway cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood C Select Compatible Hazardous Waste Container B->C I Small Spill: Absorb with Inert Material B->I J Large Spill: Evacuate & Follow Emergency Protocol B->J D Label Container Correctly ('Hazardous Waste', Chemical Name, Date) C->D E Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) D->E F Collect Waste Streams Separately (Pure, Aqueous, Solid) E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by EHS or Licensed Waste Vendor G->H K Collect Spill Debris as Hazardous Waste I->K

Caption: Workflow for the safe disposal of 2-Hydroxy-3-methylbutanal.

References

Safeguarding Laboratory Personnel: A Guide to Handling 2-Hydroxy-3-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Information and Operational Plan

Handling 2-Hydroxy-3-methylbutanal requires stringent adherence to safety protocols to mitigate risks associated with its potential flammability and health hazards. The operational plan below outlines the necessary steps for preparation, handling, and disposal.

Pre-Handling Preparations:
  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of 2-Hydroxy-3-methylbutanal to be used and the potential for exposure.

  • Engineering Controls: All handling of 2-Hydroxy-3-methylbutanal must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Ensure that an eyewash station and a safety shower are readily accessible.

  • Personal Protective Equipment (PPE) Inspection: Before entering the laboratory, inspect all required PPE for integrity. Do not use any damaged equipment.

Handling Procedures:
  • Donning PPE: Wear the prescribed personal protective equipment at all times when handling the chemical. This includes:

    • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield must be worn in addition to goggles.

    • Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile, are required. Inspect gloves for any signs of degradation or perforation before and during use.

    • Body Protection: A knee-length laboratory coat must be worn and kept buttoned.

    • Footwear: Closed-toe shoes are mandatory.

  • Chemical Handling:

    • Use only non-sparking tools and equipment to prevent ignition of flammable vapors.

    • Ground and bond containers and receiving equipment to prevent static discharge.

    • Avoid direct contact with the skin and eyes.

    • Do not eat, drink, or smoke in the handling area.

  • Spill Management: In the event of a spill, immediately evacuate the area and alert the appropriate safety personnel. For small spills, use an inert absorbent material, and for large spills, follow your institution's emergency procedures.

Disposal Plan:
  • Waste Segregation: All waste contaminated with 2-Hydroxy-3-methylbutanal, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.

  • Containerization: Collect all hazardous waste in clearly labeled, compatible containers with secure lids.

  • Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not pour 2-Hydroxy-3-methylbutanal down the drain.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 2-Hydroxy-3-methylbutanal is provided below for quick reference.

PropertyValue
Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol [1][2]
Boiling Point 143 °C at 760 mmHg[3][4]
Flash Point 48.4 °C[3][4]
Density 0.957 g/cm³[3][4]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling 2-Hydroxy-3-methylbutanal from preparation to disposal.

Safe Handling Workflow for 2-Hydroxy-3-methylbutanal cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Verify Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 Inspect Personal Protective Equipment (PPE) prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Handle in Chemical Fume Hood handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 disp1 Segregate as Hazardous Waste handle3->disp1 disp2 Use Labeled, Sealed Containers disp1->disp2 disp3 Follow Institutional Disposal Procedures disp2->disp3

Safe handling workflow from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.